Destetrahydrofuranyl Terazosin (EP Impurity D): A Comprehensive Technical Guide on Structural Characterization, Mechanistic Origins, and Analytical Workflows
As a Senior Application Scientist, I approach the characterization of pharmacopeial impurities not merely as a compliance checklist, but as a window into the chemical stability and synthetic integrity of the Active Pharm...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the characterization of pharmacopeial impurities not merely as a compliance checklist, but as a window into the chemical stability and synthetic integrity of the Active Pharmaceutical Ingredient (API). Destetrahydrofuranyl terazosin , officially recognized in pharmacopeial monographs as Terazosin EP Impurity D , is a critical reference standard used in the quality control of terazosin—an alpha-1-selective adrenergic blocking agent prescribed for hypertension and benign prostatic hyperplasia (BPH) 1.
This whitepaper deconstructs the structural identity, mechanistic origins, and self-validating analytical protocols required to isolate and quantify this specific impurity.
Chemical Identity & Physicochemical Profiling
The nomenclature "destetrahydrofuranyl" implies the absence of the tetrahydrofuran ring typically attached to the piperazine moiety in the parent API. However, structural elucidation reveals that the carbonyl carbon remains attached to the piperazine nitrogen, resulting in an N-formyl derivative 2. The systematic IUPAC name is 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde [[1]]().
To establish a foundational understanding, all critical quantitative physicochemical data has been summarized in Table 1.
Table 1: Physicochemical Specifications of Destetrahydrofuranyl Terazosin
Understanding how an impurity forms dictates how we control it. Destetrahydrofuranyl terazosin can manifest in the final API through two distinct mechanistic pathways: synthetic carryover and environmental degradation 1.
Pathway A: Synthetic Carryover (Process-Related)
During the multi-step synthesis of terazosin, the piperazine ring is acylated. If the raw piperazine or the acylation reagents are contaminated with formyl donors (such as formic acid traces in solvents), 1-formylpiperazine is generated as an intermediate impurity. This intermediate subsequently undergoes a nucleophilic aromatic substitution (SNAr) with the quinazoline core, locking Impurity D into the product stream.
Synthetic origin of Destetrahydrofuranyl terazosin via 1-formylpiperazine.
While some literature loosely attributes the formation of this compound to simple amide hydrolysis 1, true amide hydrolysis would yield the des-acyl secondary amine (unsubstituted piperazine). The presence of the N-formyl group (carbaldehyde) indicates a specific oxidative C-C bond cleavage at the alpha position of the tetrahydrofuran ring under high environmental stress, leaving the carbonyl carbon attached to the piperazine.
Oxidative degradation pathway leading to the N-formyl derivative.
Trustworthiness in analytical chemistry relies on self-validating systems. To detect and quantify Destetrahydrofuranyl terazosin down to trace levels (ICH Q3A thresholds), an orthogonal RP-HPLC-MS/MS approach is required.
Causality Behind Experimental Choices
Buffer Selection: Ammonium acetate (pH 5.5) is selected over non-volatile phosphate buffers to ensure 100% compatibility with downstream Electrospray Ionization Mass Spectrometry (ESI-MS) 1.
pH Control: A pH of 5.5 maintains the basic quinazoline and piperazine nitrogens in a consistent ionization state, preventing chromatographic peak tailing and ensuring reproducible retention times.
Ionization Mode: The molecule is highly amenable to protonation, yielding a strong [M+H]⁺ precursor ion at m/z 318.1561 in positive ESI mode 4.
Table 2: Self-Validating RP-HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
90
10
1.0
5.0
90
10
1.0
15.0
40
60
1.0
20.0
40
60
1.0
21.0
90
10
1.0
25.0
90
10
1.0
(Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5; Mobile Phase B: HPLC-Grade Acetonitrile)
Step-by-Step Methodology
Step 1: System Suitability Test (Self-Validation Check)
Before injecting actual samples, inject a resolution mixture containing Terazosin API and Impurity D (10 µg/mL each).
Validation Gate: The system is only deemed compliant if the resolution (Rs) between Terazosin and Impurity D is ≥ 2.0, and the peak area Relative Standard Deviation (RSD) across five replicate injections is ≤ 5.0%. If these criteria fail, halt the sequence and investigate column integrity.
Step 2: Sample Preparation
Accurately weigh 50 mg of the Terazosin API batch and dissolve in 50 mL of Mobile Phase A:B (90:10 v/v). Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Separation
Inject 10 µL of the prepared sample onto a C18 Column (150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Execute the gradient program outlined in Table 2. Monitor UV absorbance at 245 nm for quantification.
Step 4: Mass Spectrometric Confirmation
Divert the post-UV eluent to the ESI-HRMS. Operate in positive ion mode (ESI+). Extract the exact mass chromatogram for m/z 318.1561 ± 5 ppm to confirm the identity of the Impurity D peak beneath the UV trace 1.
Step-by-step analytical workflow for isolating and quantifying Impurity D.
Pharmacological & Regulatory Implications
Terazosin exerts its therapeutic effect by acting as an antagonist at alpha-1 adrenergic receptors 5. The tetrahydrofuran ring is a critical pharmacophore responsible for fitting into the hydrophobic pocket of the receptor. The loss of this ring—replaced by the truncated formyl group in Destetrahydrofuranyl terazosin—drastically alters the steric bulk and lipophilicity of the molecule.
Consequently, Impurity D is generally considered pharmacologically inactive. However, its presence is a strict regulatory concern. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.15% threshold must be identified, and its toxicological profile justified. Because Impurity D acts as an indicator of product instability or poor synthetic control 1, rigorous monitoring using the protocols described above is non-negotiable for batch release.
References
National Center for Biotechnology Information (NCBI). "Destetrahydrofuranyl terazosin | C15H19N5O3 | CID 616323." PubChem Compound Summary. Available at:[Link]
Veeprho. "Terazosin Impurities and Related Compounds." Veeprho Pharmaceuticals. Available at:[Link]
A Comprehensive Technical Guide to the Synthesis of Terazosin EP Impurity D
Introduction Terazosin is a potent and selective alpha-1 adrenoceptor antagonist widely prescribed for the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[1] In the landscape of pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Terazosin is a potent and selective alpha-1 adrenoceptor antagonist widely prescribed for the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[1] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The European Pharmacopoeia (EP) establishes rigorous standards for active pharmaceutical ingredients (APIs), including specific limits for related substances and impurities.[2][3]
Terazosin EP Impurity D, chemically identified as 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde[4][5], is a significant process-related impurity in the synthesis of Terazosin. Its structure closely resembles the parent API, differing by the presence of a formyl group on the piperazine nitrogen instead of the tetrahydrofuroyl moiety. The presence of this impurity must be meticulously monitored to ensure the quality of the final drug product. This technical guide provides an in-depth exploration of a robust and logical synthesis pathway for Terazosin EP Impurity D, designed to furnish a high-purity reference standard for analytical and quality control purposes.
Part 1: Retrosynthetic Analysis and Strategic Rationale
The cornerstone of an efficient chemical synthesis is a logical retrosynthetic strategy. By deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors, we can design a convergent and high-yielding pathway.
The structure of Terazosin EP Impurity D is composed of a 4-amino-6,7-dimethoxyquinazoline core linked to a 1-formylpiperazine moiety via a C-N bond at the 2-position of the quinazoline ring. The most logical and field-proven disconnection point is this very C-N bond. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a classic and reliable method for constructing this class of compounds.
This retrosynthetic analysis yields two key starting materials:
This approach is strategically sound because both precursors are well-documented and accessible, minimizing the complexity and length of the overall synthesis.
Caption: Retrosynthetic analysis of Terazosin EP Impurity D.
Part 2: The Core Synthesis Pathway and Mechanistic Insights
The forward synthesis involves the condensation of the two key synthons. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinazoline ring, further activated by the two nitrogen atoms, renders the C2-carbon, bonded to the chlorine leaving group, highly electrophilic. The secondary amine of 1-formylpiperazine acts as the nucleophile, attacking this electrophilic center.
The reaction is typically performed in a polar, aprotic solvent at elevated temperatures to facilitate the reaction kinetics. An acid scavenger (a non-nucleophilic base) is crucial to neutralize the hydrochloric acid (HCl) generated in situ. Without this base, the HCl would protonate the piperazine nitrogen, deactivating it as a nucleophile and halting the reaction.
Caption: Forward synthesis pathway for Terazosin EP Impurity D.
Detailed Experimental Protocol
This protocol is a representative model and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq), 1-Formylpiperazine (1.2 eq), and anhydrous Potassium Carbonate (2.5 eq).
Solvent Addition: Add n-butanol to the flask to create a slurry with a concentration of approximately 0.1-0.2 M relative to the starting quinazoline. The use of an alcohol like n-butanol is common in similar syntheses.[6]
Reaction Execution: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-chloroquinazoline is consumed (typically 6-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of n-butanol or ethyl acetate.
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid or oil.
Purification:
Dissolve the crude product in a suitable solvent system (e.g., dichloromethane/methanol).
Purify the product using silica gel column chromatography to isolate the pure Terazosin EP Impurity D.
Alternatively, recrystallization from a suitable solvent such as ethyl acetate or isopropanol can be employed to achieve high purity.
Drying: Dry the purified product under a vacuum at 40-50°C to a constant weight.
Part 3: Characterization and Quality Control
The identity and purity of the synthesized reference standard must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose. The data presented below are representative of what would be expected for the confirmed structure of 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde.[7][8]
Table 1: Analytical Characterization Data for Terazosin EP Impurity D
Analytical Technique
Parameter
Expected Result/Observation
Appearance
Physical State
Off-white to pale yellow solid.
HPLC-UV
Purity
≥98.0% (area percentage).
Mass Spectrometry (ESI+)
Molecular Ion [M+H]⁺
Expected: 318.16. Observed: m/z consistent with C₁₅H₂₀N₅O₃⁺.
The synthesis of Terazosin EP Impurity D via the nucleophilic aromatic substitution of 2-Chloro-4-amino-6,7-dimethoxyquinazoline with 1-Formylpiperazine represents a logical, efficient, and scalable pathway. This approach is grounded in well-established chemical principles and leverages readily available starting materials common in the synthesis of Terazosin itself. The detailed protocol and analytical characterization data provided in this guide serve as a comprehensive resource for researchers and drug development professionals. The successful synthesis and rigorous characterization of this impurity are indispensable for establishing a qualified reference standard, which is critical for the accurate quality control and regulatory compliance of Terazosin API and its finished pharmaceutical forms.
References
Research Journal of Pharmacy and Technology. (2021). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. [Link]
PubMed. (2020). Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. [Link]
ResearchGate. (2026). Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. [Link]
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021). 4 new Ph. Eur. reference standards and 21 replacement batches released in September 2021. [Link]
Google Patents.
Google Patents.
ResearchGate. (2021). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. [Link]
Veeprho. Terazosin EP Impurity D (free base). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Destetrahydrofuranyl Terazosin (Terazosin Impurity D) Mechanism of Action
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Destetrahydrofuranyl terazosin (systematically identified as 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde or Terazosin Impurity D ) represents a critical structural analogue in the quality control and pharmacodynamic profiling of Terazosin.[1] Unlike the parent compound, which utilizes a tetrahydrofuran-2-carbonyl "tail" to optimize lipophilicity and receptor docking, this analogue possesses a truncated formyl group.[1]
This guide analyzes the mechanistic implications of this structural modification, focusing on its interaction with
-adrenergic receptors (canonical target) and Phosphoglycerate Kinase 1 (PGK1) (emerging metabolic target).[1] It provides a rigorous framework for evaluating this compound not merely as an impurity, but as a probe for Structure-Activity Relationship (SAR) studies.[1]
Structural Analysis & Chemical Identity[1][2]
The biological activity of quinazoline-based antagonists is dictated by the "Head-Linker-Tail" architecture.[1] Destetrahydrofuranyl terazosin retains the pharmacophoric "Head" but possesses a modified "Tail."[1]
Feature
Terazosin (Parent)
Destetrahydrofuranyl Terazosin (Impurity D)
Core Scaffold
4-amino-6,7-dimethoxyquinazoline
4-amino-6,7-dimethoxyquinazoline (Retained)
Linker
Piperazine ring
Piperazine ring (Retained)
Distal Moiety (Tail)
Tetrahydrofuran-2-carbonyl
Formyl (Aldehyde)
Molecular Weight
387.4 g/mol
317.34 g/mol
Lipophilicity (LogP)
~1.3 (Moderate)
< 1.0 (Predicted Lower)
Primary Origin
API Synthesis
Oxidative degradation or synthetic byproduct
Structural Logic Diagram
The following diagram illustrates the structural divergence and its impact on binding domains.
Caption: Comparative SAR analysis showing how the tail modification in Destetrahydrofuranyl terazosin alters binding stability at Alpha-1 and PGK1 sites.[1]
Mechanism of Action (MOA)
A. Canonical Pathway:
-Adrenergic Antagonism
The parent compound, Terazosin, acts as a selective antagonist at post-synaptic
-adrenoceptors.[1] The mechanism for Destetrahydrofuranyl terazosin follows the same competitive inhibition logic but with altered kinetics.
Pharmacophore Retention: The 4-amino-6,7-dimethoxyquinazoline moiety is the essential pharmacophore.[1] It binds to the receptor's transmembrane domain via:
Protonation: The N1 of the quinazoline ring (or the piperazine nitrogen) becomes protonated, forming an ionic bond with Asp113 (in
) of the receptor.
Pi-Stacking: The aromatic quinazoline rings engage in pi-pi stacking with phenylalanine residues (e.g., Phe308 ).[1]
Affinity Modulation (The "Tail" Effect): The tetrahydrofuran (THF) ring in Terazosin sits in a hydrophobic pocket, increasing residence time. The formyl group in Destetrahydrofuranyl terazosin is significantly smaller and less lipophilic.
Prediction: While it remains an antagonist, the
(inhibition constant) is likely higher (lower affinity) than Terazosin due to the loss of van der Waals forces contributed by the THF ring.
B. Emerging Pathway: PGK1 Activation (Metabolic Modulation)
Recent studies identify Terazosin as an activator of Phosphoglycerate Kinase 1 (PGK1) , an enzyme in glycolysis.[1][2] This activity is neuroprotective in Parkinson's models.[1][2]
ATP Mimicry: The quinazoline rings of Terazosin mimic the adenine ring of ATP, binding to the nucleotide-binding pocket of PGK1.
Impurity Implication: Since Destetrahydrofuranyl terazosin retains the quinazoline core, it theoretically retains the ability to bind the PGK1 ATP pocket.
Critical Nuance: The THF ring of the parent drug aids in positioning the molecule to enhance enzymatic turnover (bypassing the rate-limiting ADP release step). The removal of this ring may convert the molecule from an activator to a simple competitive inhibitor , potentially negating the neuroprotective benefit or causing metabolic inhibition.
Experimental Protocols
To validate the MOA and affinity of Destetrahydrofuranyl terazosin, the following self-validating protocols are recommended.
Competitor: Prepare serial dilutions of Destetrahydrofuranyl terazosin (
M to M).
Incubation: 45 minutes at 25°C in Tris-HCl buffer (pH 7.4).
Termination: Rapid filtration through GF/B filters using a cell harvester.
Data Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation:
Validation Check: The for Terazosin (control) must fall within 1-5 nM.[1] If the Impurity > 100 nM, the formyl substitution significantly disrupts binding.
Protocol B: PGK1 Enzymatic Coupled Assay
Objective: Determine if the impurity acts as a PGK1 activator or inhibitor.[1]
Increase in Rate: Impurity acts as an activator (like Terazosin).[1]
Decrease in Rate: Impurity acts as a competitive inhibitor (blocks ATP site without accelerating release).[1]
Experimental Workflow Visualization
Caption: Integrated workflow for validating the chemical identity and dual-pathway biological activity of the impurity.
References
PubChem. (2025).[1][3][4][5] Destetrahydrofuranyl terazosin (Compound Summary CID 616323).[1][6][7] National Library of Medicine.[1] [Link]
Chen, X., et al. (2015).[1][8] Terazosin activated Pgk1 and Hsp90 to promote stress resistance.[1][9] Nature Chemical Biology, 11(1), 19–25.[9] [Link]
European Pharmacopoeia (Ph.[1][5] Eur.). Terazosin Hydrochloride Dihydrate: Impurity D.[1] EDQM.[1] (Referenced via PubChem synonyms for regulatory context).
Cai, R., et al. (2024).[1] A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1.[2] PNAS, 121(9).[1] [Link]
Guide to Pharmacology. (2025). Terazosin: Ligand Page.[1][10] IUPHAR/BPS.[1] [Link]
An In-depth Technical Guide to the Spectroscopic Data of Destetrahydrofuranyl Terazosin
For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Destetrahydrofuranyl terazosin, a known impu...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Destetrahydrofuranyl terazosin, a known impurity and principal degradation product of the active pharmaceutical ingredient (API) Terazosin. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogues and foundational spectroscopic principles to present a robust, predicted dataset. This includes detailed interpretations of predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Each section is supplemented with detailed, field-proven experimental protocols and workflows, designed to serve as a practical reference for researchers in the fields of pharmaceutical analysis, quality control, and drug development.
Introduction: The Significance of Characterizing Destetrahydrofuranyl Terazosin
Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia and hypertension.[1] The presence of impurities and degradation products, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Destetrahydrofuranyl terazosin, with the chemical name 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde, is a key process-related impurity and degradation product of Terazosin.[2] Its formation involves the cleavage of the tetrahydrofuran ring from the parent drug molecule.
The rigorous characterization of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous structural elucidation and enabling the development of validated analytical methods for impurity profiling and quantification. This guide serves to fill the current information gap by providing a detailed repository of predicted spectroscopic data for Destetrahydrofuranyl terazosin, thereby empowering researchers to confidently identify and manage this impurity.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Destetrahydrofuranyl terazosin is based on the analysis of its constituent fragments: the 4-amino-6,7-dimethoxyquinazoline core and the piperazine-1-carbaldehyde moiety. The chemical shifts are influenced by the electronic effects of neighboring functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for Destetrahydrofuranyl Terazosin
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H on Aldehyde
~8.0
Singlet
-
The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
Aromatic H (quinazoline ring)
~7.5
Singlet
-
Protons on the quinazoline ring are in a deshielded aromatic environment.
Aromatic H (quinazoline ring)
~6.8
Singlet
-
The second proton on the quinazoline ring will have a slightly different chemical shift.
-NH₂ (amino group)
~6.5
Broad Singlet
-
The chemical shift of amine protons can vary and they often appear as a broad signal.
Piperazine Protons (adjacent to N-CHO)
~3.6 - 3.8
Multiplet
-
These protons are deshielded by the adjacent formyl group.
Piperazine Protons (adjacent to quinazoline)
~3.4 - 3.6
Multiplet
-
These protons are influenced by the quinazoline ring.
-OCH₃ (methoxy groups)
~3.9
Singlet
-
Methoxy protons typically appear as sharp singlets in this region.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Destetrahydrofuranyl Terazosin
Carbon Assignment
Predicted Chemical Shift (ppm)
Rationale
C=O (aldehyde)
~160-165
The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
Quaternary C (quinazoline ring)
~150-160
Multiple quaternary carbons are present in the quinazoline ring system.
Aromatic CH (quinazoline ring)
~100-110
Aromatic carbons attached to protons appear in this region.
Piperazine Carbons
~40-50
The sp³ hybridized carbons of the piperazine ring.
-OCH₃ (methoxy carbons)
~55-60
The carbons of the methoxy groups.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and instrument setup to ensure data integrity.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the Destetrahydrofuranyl terazosin reference standard.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition:
¹H NMR:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical spectral parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical spectral parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
2D NMR (for confirmation):
Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
Calibrate the spectra using the TMS signal at 0.00 ppm.
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
Determine the chemical shifts of the ¹³C NMR signals.
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
The predicted high-resolution mass of the protonated molecule [M+H]⁺ of Destetrahydrofuranyl terazosin is consistent with its molecular formula.[2] The fragmentation pattern is expected to be dominated by cleavages at the weaker bonds, particularly around the piperazine ring and the formyl group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for Destetrahydrofuranyl Terazosin
Ion
Predicted m/z
Formula
[M+H]⁺
318.1561
C₁₅H₂₀N₅O₃⁺
[M+Na]⁺
340.1380
C₁₅H₁₉N₅NaO₃⁺
Predicted Fragmentation Pathway:
The primary fragmentation pathways for the [M+H]⁺ ion are anticipated to involve:
Loss of the formyl group (-CHO): This would result in a significant fragment ion at m/z 289.
Cleavage of the piperazine ring: This can lead to several characteristic fragment ions.
Fragmentation of the quinazoline core: This would produce ions corresponding to the dimethoxy-substituted aromatic system.
A detailed study of the fragmentation of terazosin itself shows characteristic losses of the tetrahydrofuroyl group, and similar cleavages around the piperazine ring can be expected for its destetrahydrofuranyl analogue.[3]
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
The solvent should be of high purity (LC-MS grade) to minimize background interference.
Instrumentation:
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.
Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
Data Acquisition:
Acquire a full scan mass spectrum to determine the mass of the molecular ion.
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
Optimize the collision energy to achieve a rich fragmentation spectrum.
Data Analysis:
Determine the accurate mass of the molecular ion and its fragments.
Use the accurate mass data to calculate the elemental composition.
Propose fragmentation pathways based on the observed neutral losses and fragment ions.
Diagram of Mass Spectrometry Experimental Workflow:
Caption: Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared (IR) Absorption Bands
The predicted IR spectrum of Destetrahydrofuranyl terazosin will exhibit characteristic absorption bands for its functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Vibration Mode
N-H (amine)
3300-3500
Stretching
C-H (aromatic)
3000-3100
Stretching
C-H (aliphatic)
2850-3000
Stretching
C=O (aldehyde)
1670-1700
Stretching
C=N, C=C (aromatic)
1500-1650
Stretching
C-O (ether)
1000-1300
Stretching
C-N
1000-1350
Stretching
The presence of a strong absorption band in the region of 1670-1700 cm⁻¹ would be a key indicator of the aldehyde carbonyl group. The N-H stretching of the primary amine on the quinazoline ring is also a characteristic feature.
Experimental Protocol for Infrared (IR) Spectroscopy
Step-by-Step Methodology:
Sample Preparation:
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.
Place a small amount of the powdered sample directly onto the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
Instrumentation:
Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
Collect the sample spectrum.
Data Analysis:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Diagram of IR Spectroscopy Experimental Workflow:
Caption: Workflow for infrared spectroscopy analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum of Destetrahydrofuranyl terazosin is expected to be dominated by the absorption of the 4-amino-6,7-dimethoxyquinazoline chromophore. The spectrum of terazosin shows absorption maxima around 246 nm and 332 nm.[4] Destetrahydrofuranyl terazosin, having a very similar chromophoric system, is predicted to have absorption maxima at similar wavelengths.
Table 5: Predicted UV-Vis Absorption Maxima
Predicted λmax (nm)
Solvent
Transition
~245-250
Methanol or Acetonitrile
π → π
~330-335
Methanol or Acetonitrile
n → π
The exact position of the absorption maxima can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
Sample Preparation:
Accurately prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).
Instrumentation:
Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a quartz cuvette with the solvent to be used as a blank.
Fill a second quartz cuvette with the sample solution.
Scan the sample over a wavelength range of approximately 200-400 nm.
Data Analysis:
The instrument software will plot absorbance versus wavelength.
Identify the wavelengths of maximum absorbance (λmax).
Diagram of UV-Vis Spectroscopy Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopy analysis.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic dataset for Destetrahydrofuranyl terazosin. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with detailed experimental protocols, offer a valuable resource for the identification and characterization of this significant terazosin impurity. While the data presented is based on sound scientific principles and comparison with structurally related compounds, it is imperative for researchers to confirm these findings with experimental data obtained from a well-characterized reference standard of Destetrahydrofuranyl terazosin. The methodologies and workflows detailed herein provide a robust framework for conducting such validation studies, ensuring the quality, safety, and efficacy of terazosin-containing pharmaceutical products.
References
PubChem. (n.d.). Destetrahydrofuranyl terazosin. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2018). Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. Retrieved from [Link]
ResearchGate. (2015). Structure characterization of terazosin drug using mass spectrometry and thermal analyses techniques in comparison with semi-empirical molecular orbital (MO) calculations. Retrieved from [Link]
PharmaCompass. (n.d.). Terazosin. Retrieved from [Link]
SIELC Technologies. (2024). Alfuzosin. Retrieved from [Link]
Biological activity of Destetrahydrofuranyl terazosin
An In-depth Technical Guide to the Biological Activity of Destetrahydrofuranyl Terazosin Authored by: A Senior Application Scientist Preamble: Elucidating the Bioactivity of a Key Terazosin Analogue Destetrahydrofuranyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of Destetrahydrofuranyl Terazosin
Authored by: A Senior Application Scientist
Preamble: Elucidating the Bioactivity of a Key Terazosin Analogue
Destetrahydrofuranyl terazosin is recognized primarily as a significant impurity and metabolite of terazosin, a well-established quinazoline-based α1-adrenergic receptor antagonist.[1] While the parent compound, terazosin, has been extensively studied for its therapeutic effects in benign prostatic hyperplasia (BPH) and hypertension, the specific biological activity of its destetrahydrofuranyl analogue remains less characterized.[2][3][4][5][6][7] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of destetrahydrofuranyl terazosin. We will proceed under the structurally-driven hypothesis that this analogue retains affinity for α1-adrenergic receptors, while also exploring potential unique activities. This document will detail the necessary experimental workflows, from initial receptor binding assays to functional cellular and in-vivo studies, to fully characterize its pharmacological profile.
Part 1: Foundational Understanding of the Target and Parent Compound
Terazosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and blood vessels.[6][8] This antagonism leads to smooth muscle relaxation, alleviating urinary obstruction in BPH and reducing peripheral vascular resistance in hypertension.[3][4][5][6] Notably, the α1-adrenoceptor family is comprised of three main subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles.[9][10] Furthermore, some studies suggest that the clinical efficacy of quinazoline-based antagonists like terazosin may also involve the induction of apoptosis in prostate cells, a mechanism potentially independent of α1-receptor blockade.[11][12][13]
Given that destetrahydrofuranyl terazosin shares the core quinazoline and piperazine moieties with terazosin, a logical starting point for its characterization is to assess its interaction with α1-adrenergic receptors. The primary structural difference lies in the substituent on the piperazine ring, which may influence receptor affinity, subtype selectivity, and downstream signaling.
Part 2: A Step-by-Step Guide to Characterizing Biological Activity
This section outlines a comprehensive, multi-tiered approach to systematically evaluate the biological activity of destetrahydrofuranyl terazosin.
Tier 1: In-Vitro Receptor Binding and Affinity Determination
The initial and most critical step is to determine if and how destetrahydrofuranyl terazosin binds to α1-adrenergic receptors. Radioligand binding assays are the gold standard for this purpose.
Objective: To determine the binding affinity (Ki) of destetrahydrofuranyl terazosin for α1-adrenergic receptor subtypes.
Materials:
Cell lines stably expressing human α1A, α1B, and α1D adrenergic receptors.
Membrane preparations from these cell lines.
Radioligands: [3H]-Prazosin (for α1A and α1B) and [125I]-HEAT (for α1D).
Destetrahydrofuranyl terazosin (test compound).
Prazosin or terazosin (reference compound).
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
Glass fiber filters and a cell harvester.
Scintillation counter.
Procedure:
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand.
Add increasing concentrations of destetrahydrofuranyl terazosin.
Incubate at room temperature for 60 minutes to allow for binding to reach equilibrium.
Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome and Interpretation
The Ki values will quantify the affinity of destetrahydrofuranyl terazosin for each α1-adrenoceptor subtype. A lower Ki value indicates higher affinity. By comparing the Ki values across the three subtypes, the selectivity profile of the compound can be established.
Tier 2: In-Vitro Functional Assays
Once binding is confirmed, the next step is to determine the functional consequence of this binding – i.e., whether destetrahydrofuranyl terazosin acts as an antagonist, agonist, or partial agonist.
Experimental Protocol: Calcium Mobilization Assay
Objective: To assess the ability of destetrahydrofuranyl terazosin to inhibit agonist-induced intracellular calcium mobilization, a key downstream event of α1-adrenoceptor activation.
Materials:
Cell lines from Tier 1 (expressing α1 subtypes).
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
Phenylephrine or norepinephrine (a known α1-agonist).
Destetrahydrofuranyl terazosin.
A fluorescence plate reader with an injection port.
Procedure:
Plate the cells in a 96-well plate and allow them to adhere overnight.
Load the cells with the calcium indicator dye.
Pre-incubate the cells with varying concentrations of destetrahydrofuranyl terazosin.
Place the plate in the fluorescence reader and measure baseline fluorescence.
Inject a fixed concentration of the α1-agonist (e.g., phenylephrine) and record the change in fluorescence over time.
Data Analysis:
Quantify the peak fluorescence intensity for each well.
Plot the agonist response as a function of the destetrahydrofuranyl terazosin concentration.
Determine the IC50 for the inhibition of the agonist response.
Data Presentation: Comparative Receptor Affinity and Functional Antagonism
Compound
α1A Ki (nM)
α1B Ki (nM)
α1D Ki (nM)
α1A Functional IC50 (nM)
Terazosin
Expected Value
Expected Value
Expected Value
Expected Value
Destetrahydrofuranyl Terazosin
Experimental Result
Experimental Result
Experimental Result
Experimental Result
This table should be populated with experimental data to directly compare the binding affinity and functional potency of destetrahydrofuranyl terazosin with its parent compound.
Tier 3: Cellular Assays for Apoptosis and Proliferation
Given that terazosin can induce apoptosis in prostate cells, it is crucial to investigate whether destetrahydrofuranyl terazosin shares this property.[11][12]
Experimental Protocol: Apoptosis Induction Assay
Objective: To determine if destetrahydrofuranyl terazosin induces apoptosis in prostate cancer cell lines (e.g., PC-3 and DU145).[13]
Methodology:
Cell Treatment: Culture PC-3 and DU145 cells and treat with varying concentrations of destetrahydrofuranyl terazosin for 24-72 hours.
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
Western Blot Analysis: Probe for the expression of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP.[13]
Workflow Diagram: Characterization of Apoptotic Activity
Caption: Workflow for assessing the pro-apoptotic effects of destetrahydrofuranyl terazosin.
Part 3: In-Vivo Evaluation
Should the in-vitro data suggest significant biological activity, progression to in-vivo models is warranted to assess physiological effects and potential therapeutic utility.
Hypertension Model
Model: Spontaneously Hypertensive Rats (SHR).
Protocol: Administer destetrahydrofuranyl terazosin orally or via intraperitoneal injection to SHR and monitor blood pressure continuously using telemetry or tail-cuff plethysmography. Compare the hypotensive effect to that of terazosin.
Benign Prostatic Hyperplasia (BPH) Model
Model: Testosterone-induced BPH in castrated rats.
Protocol: After inducing prostate enlargement, treat animals with destetrahydrofuranyl terazosin.
Endpoints:
Measure prostate weight and volume.
Perform urodynamic studies to assess bladder outlet obstruction.
Conduct histological analysis of the prostate tissue to evaluate changes in cell proliferation and apoptosis.
Part 4: Concluding Remarks and Future Directions
This guide provides a systematic and scientifically rigorous framework for the comprehensive characterization of the biological activity of destetrahydrofuranyl terazosin. By starting with fundamental receptor interactions and progressing through functional cellular and in-vivo studies, researchers can build a complete pharmacological profile of this compound. The resulting data will not only elucidate the specific activities of this key terazosin analogue but also contribute to a deeper understanding of the structure-activity relationships within the quinazoline class of α1-adrenergic receptor antagonists. A thorough investigation may reveal a compound with a modified selectivity profile, altered off-target effects, or a different pharmacokinetic profile compared to its parent drug, potentially opening new avenues for therapeutic development.
Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]
Pharmacological tolerance to alpha 1-adrenergic receptor antagonism mediated by terazosin in humans. PMC. [Link]
The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain. (1988). PubMed. [Link]
Laboratory assessment of terazosin and alpha-1 blockade in prostatic hyperplasia. (1987). PubMed. [Link]
Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. (2020). Research Journal of Pharmacy and Technology. [Link]
Combined effect of terazosin and finasteride on apoptosis, cell proliferation, and transforming growth factor-beta expression in benign prostatic hyperplasia. (2001). PubMed. [Link]
What is the mechanism of action of terazosin?. (2025). Dr.Oracle. [Link]
Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance. (2003). PubMed. [Link]
Terazosin – Knowledge and References. Taylor & Francis. [Link]
Herstellung von terazosinhydrochlorid-dihydrat.
The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway. (2003). PubMed. [Link]
Process for the preparation of terazosin hydrochloride dihydrate.
An In-Depth Technical Guide to the In Vitro Evaluation of Destetrahydrofuranyl Terazosin
Abstract This technical guide provides a comprehensive framework for the in vitro characterization of Destetrahydrofuranyl terazosin, a key derivative of the α1-adrenergic receptor antagonist, terazosin.[1][2][3] Designe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of Destetrahydrofuranyl terazosin, a key derivative of the α1-adrenergic receptor antagonist, terazosin.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer a deep, mechanistic-driven approach to experimental design and data interpretation. We will explore the core methodologies required to elucidate the binding affinity, functional potency, and downstream signaling effects of this compound. The guide emphasizes the principles of scientific integrity, featuring self-validating experimental designs and robust data analysis techniques. Through detailed, step-by-step protocols and explanatory diagrams, this whitepaper aims to equip researchers with the necessary tools to conduct a thorough and insightful in vitro evaluation of Destetrahydrofuranyl terazosin or similar novel chemical entities.
Introduction: The Rationale for Studying Destetrahydrofuranyl Terazosin
Terazosin is a well-established quinazoline-based selective α1-adrenoceptor antagonist.[4][5] It is clinically prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[6][7][8] Its therapeutic effects are derived from the relaxation of smooth muscle in the prostate and blood vessels, mediated by blocking the action of norepinephrine and epinephrine on α1-adrenergic receptors.[4][5][7]
Destetrahydrofuranyl terazosin, chemically identified as 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde, is a significant derivative of its parent compound, terazosin.[1][2][3] It can be formed during the chemical synthesis of terazosin, often as a byproduct resulting from incomplete reactions.[1] The study of such derivatives is crucial in drug development for several reasons:
Structure-Activity Relationship (SAR): Understanding how the removal of the tetrahydrofuranyl moiety impacts receptor interaction provides valuable insights into the pharmacophore of α1-adrenergic antagonists.[9]
Pharmacokinetic and Pharmacodynamic Profiling: As a potential metabolite or impurity, its biological activity must be characterized to understand the overall pharmacological profile of the parent drug.
Lead Optimization: The core structure of Destetrahydrofuranyl terazosin could serve as a scaffold for the development of new, more selective, or potent α1-adrenergic modulators.
This guide will provide the technical framework for a comprehensive in vitro investigation of this compound, focusing on its interaction with the α1-adrenergic receptor family.
The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[10] All three subtypes primarily couple to Gq/11 proteins.[10] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13][14] The subsequent rise in intracellular Ca2+ is a key event that initiates a cascade of downstream cellular responses, including smooth muscle contraction.[12]
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.
Experimental Protocols for In Vitro Characterization
A thorough in vitro evaluation of Destetrahydrofuranyl terazosin should proceed in a logical sequence, starting with its affinity for the target receptors and followed by its functional effects on downstream signaling.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are fundamental for determining the affinity (Ki) of a compound for its target receptor.[15][16] These assays directly measure the interaction between a compound and the receptor, typically using cell membranes expressing the receptor of interest and a radiolabeled ligand.[15][17]
3.1.1. Experimental Objective
To determine the binding affinity (Ki) of Destetrahydrofuranyl terazosin for the human α1A, α1B, and α1D adrenergic receptor subtypes through competitive radioligand binding assays.
3.1.2. Materials and Reagents
Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing individual human α1A, α1B, or α1D adrenergic receptors (e.g., HEK293 or CHO cells).[18][19][20]
Radioligand: [3H]-Prazosin, a high-affinity antagonist for α1-adrenergic receptors.
Non-specific Binding Control: Phentolamine or unlabeled prazosin at a high concentration (e.g., 10 µM).
Test Compound: Destetrahydrofuranyl terazosin, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Filtration Apparatus: 96-well plate harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
Scintillation Counter and Cocktail.
3.1.3. Step-by-Step Protocol
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM phentolamine), and competitive binding (radioligand + varying concentrations of Destetrahydrofuranyl terazosin).
Reagent Addition:
Add 50 µL of assay buffer to total binding wells.
Add 50 µL of 10 µM phentolamine to non-specific binding wells.
Add 50 µL of each serial dilution of Destetrahydrofuranyl terazosin to the competitive binding wells.
Radioligand Addition: Add 50 µL of [3H]-Prazosin (at a concentration close to its Kd, typically 0.2-0.5 nM) to all wells.
Membrane Addition: Add 150 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.[17]
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]
Harvesting: Rapidly terminate the reaction by vacuum filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
3.1.4. Data Analysis and Interpretation
The data obtained will be in counts per minute (CPM) or disintegrations per minute (DPM).
Calculate the specific binding at each concentration of the test compound:
Specific Binding = Total Binding - Non-specific Binding
Plot the percentage of specific binding against the log concentration of Destetrahydrofuranyl terazosin.
Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[21]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used.
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Hypothetical Binding Affinity Data for Destetrahydrofuranyl Terazosin
Receptor Subtype
IC50 (nM)
Ki (nM)
α1A-Adrenergic
15.2
7.8
α1B-Adrenergic
25.8
13.2
α1D-Adrenergic
45.1
23.1
A lower Ki value indicates a higher binding affinity.[22] The data in Table 1 would suggest that Destetrahydrofuranyl terazosin has the highest affinity for the α1A subtype, followed by α1B and α1D.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Antagonist Potency
While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling. For an expected antagonist like Destetrahydrofuranyl terazosin, a calcium flux assay is highly relevant.[13][23]
3.2.1. Experimental Objective
To determine the functional potency (IC50 or pA2) of Destetrahydrofuranyl terazosin as an antagonist at the human α1A, α1B, and α1D adrenergic receptors by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
3.2.2. Materials and Reagents
Cell Lines: Cell lines stably expressing individual human α1A, α1B, or α1D receptors (e.g., U2OS, HEK293).[19] These cells should be suitable for fluorescence-based assays.
Agonist: A potent α1-adrenergic agonist like phenylephrine or A-61603.
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluorescence Plate Reader: An instrument capable of kinetic reading with appropriate excitation/emission filters (e.g., FLIPR, FlexStation).
3.2.3. Step-by-Step Protocol
Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.
Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
Wash: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye.
Compound Pre-incubation: Add varying concentrations of Destetrahydrofuranyl terazosin (or vehicle control) to the wells and pre-incubate for 15-30 minutes.
Measurement: Place the plate in the fluorescence plate reader.
Agonist Injection: Program the instrument to inject a concentration of the agonist that elicits a robust response (typically the EC80 concentration) into all wells.[24]
Data Acquisition: Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.
3.2.4. Data Analysis and Interpretation
The primary data will be a kinetic trace of fluorescence intensity over time.
For each well, calculate the peak response (Maximum - Minimum fluorescence).
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
Plot the percentage of agonist response versus the log concentration of Destetrahydrofuranyl terazosin.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
For competitive antagonists, the pA2 value can be determined using a Schild analysis, which provides a measure of antagonist potency that is independent of the agonist concentration used.[21][25][26]
Table 2: Hypothetical Functional Antagonist Data for Destetrahydrofuranyl Terazosin
Receptor Subtype
Agonist Used
Antagonist IC50 (nM)
α1A-Adrenergic
A-61603 (EC80)
22.5
α1B-Adrenergic
Phenylephrine (EC80)
41.3
α1D-Adrenergic
Phenylephrine (EC80)
88.9
This data would confirm the antagonistic activity of the compound and corroborate the selectivity profile observed in the binding assays. The compound is most potent at inhibiting the α1A subtype.
Conclusion and Future Directions
The in vitro methodologies outlined in this guide provide a robust framework for the initial characterization of Destetrahydrofuranyl terazosin. The data generated from receptor binding and functional calcium flux assays will establish its affinity, potency, and selectivity profile across the α1-adrenergic receptor subtypes.
Should these initial studies yield promising results, such as high affinity and selectivity for a particular subtype, further investigations would be warranted. These could include:
Downstream Signaling Assays: Investigating effects on other signaling pathways, such as ERK1/2 activation, which can also be modulated by α1-adrenergic receptors.[27]
Off-Target Screening: Profiling the compound against a broad panel of other GPCRs, ion channels, and enzymes to assess its specificity and potential for off-target effects.
In Vitro ADME/Tox: Evaluating metabolic stability, cell permeability, and cytotoxicity in relevant cell lines (e.g., hepatocytes, Caco-2 cells).
By following a logical and mechanistically informed approach, researchers can efficiently and accurately characterize novel compounds like Destetrahydrofuranyl terazosin, paving the way for a deeper understanding of their therapeutic potential.
References
Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, July 6).
Terazosin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
terazosin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. (2020, September 20). Bio-protocol.
Terazosin Monograph for Professionals. (2024, April 10). Drugs.com.
What is the mechanism of action of terazosin? (2025, October 1). Dr.Oracle.
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
GPCR-radioligand binding assays. PubMed.
Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). PMC.
Destetrahydrofuranyl Terazosin. Benchchem.
Recent progress in α1-adrenergic receptor research.
The Unseen Ensemble: A Technical Guide to the Discovery and History of Terazosin Impurities
For Researchers, Scientists, and Drug Development Professionals Abstract Terazosin, a quinazoline-based alpha-1 adrenergic blocker, has been a cornerstone in the management of benign prostatic hyperplasia (BPH) and hyper...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline-based alpha-1 adrenergic blocker, has been a cornerstone in the management of benign prostatic hyperplasia (BPH) and hypertension since its introduction in 1985.[1] The journey from its initial synthesis to a well-characterized pharmaceutical agent has been marked by a continuous refinement in understanding its purity profile. This in-depth technical guide provides a comprehensive historical and scientific overview of the discovery, identification, and control of Terazosin impurities. We will delve into the synthetic origins of process-related impurities, the chemical pathways of degradation products, and the evolution of analytical methodologies that have enabled their detection and quantification. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals, offering insights into the causality behind experimental choices and the self-validating systems required for robust impurity control.
Introduction: The Genesis of Terazosin and the Inevitable Emergence of Impurities
Terazosin, chemically known as (RS)-6,7-Dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine, was first patented in 1975.[1] Its synthesis involves the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-(tetrahydro-2-furoyl)piperazine.[2] Like any synthetic active pharmaceutical ingredient (API), the manufacturing process of Terazosin is not without the potential for the formation of unintended chemical entities known as impurities. These impurities can arise from various sources, including the starting materials, intermediates, by-products of side reactions, and degradation of the final product.
The control of these impurities is a critical aspect of pharmaceutical development and manufacturing, as they can potentially impact the safety and efficacy of the drug product. The history of Terazosin impurity profiling is, therefore, a story of advancing analytical science and evolving regulatory expectations.
The Synthetic Tapestry: Unraveling Process-Related Impurities
The multi-step synthesis of Terazosin provides several avenues for the generation of process-related impurities. These are substances that are formed as by-products during the synthesis and are not intentionally added. Understanding the reaction mechanism is paramount to predicting and controlling these impurities.
Key Starting Materials and Intermediates
The primary starting materials for Terazosin synthesis are 2-chloro-6,7-dimethoxyquinazoline-4-amine and 1-(tetrahydro-2-furoyl)piperazine. Impurities present in these starting materials can be carried through the synthesis and appear in the final API.
Formation of Key Process-Related Impurities
Several process-related impurities have been identified and characterized over the years. The most significant of these include:
Terazosin Related Compound A (Impurity A): 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine. This impurity is a critical process-related impurity that can arise from the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amine with piperazine if the acylation step to form 1-(tetrahydro-2-furoyl)piperazine is incomplete or if hydrolysis of the furoyl group occurs.[3][4] Its synthesis for use as a reference standard involves the direct reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine.[3][4]
Terazosin Related Compound C (Impurity C): 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]. This dimeric impurity is a by-product formed during the synthesis of Terazosin.[][6][7][8][9] It can be formed when two molecules of 2-chloro-6,7-dimethoxyquinazoline-4-amine react with one molecule of piperazine.
The formation of these impurities is a direct consequence of the reaction stoichiometry and conditions. For instance, an excess of piperazine or incomplete acylation can favor the formation of Impurity A.
Diagram: Synthetic Pathway and Formation of Process-Related Impurities
Caption: Synthetic route to Terazosin and the formation pathways of key process-related impurities.
The Ravages of Time and Stress: Understanding Degradation Impurities
Degradation impurities are formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, and base. Forced degradation studies are intentionally performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]
Hydrolytic Degradation
Terazosin is susceptible to hydrolysis under both acidic and alkaline conditions. The primary site of hydrolysis is the amide bond, leading to the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline (which is structurally the same as Terazosin Impurity A) and tetrahydrofuroic acid.[13][14][15]
Oxidative Degradation
Oxidative degradation of Terazosin can lead to the formation of various products, including hydroxylated and carbonylated derivatives.[16] Studies have shown that exposure to hydrogen peroxide can generate a number of degradation products.
Photodegradation
Exposure to light can also induce degradation of Terazosin, leading to the formation of several photolytic degradation products.[15][17] The quinazoline ring system is known to be susceptible to photodecomposition.
Diagram: Major Degradation Pathways of Terazosin
Caption: An overview of the primary degradation pathways of Terazosin under various stress conditions.
The Analytical Evolution: A History of Detecting the Unseen
The ability to detect and quantify Terazosin impurities has evolved significantly since its initial development. Early methods likely relied on Thin-Layer Chromatography (TLC) for basic purity assessments. However, the demand for greater sensitivity, specificity, and quantification led to the adoption and refinement of High-Performance Liquid Chromatography (HPLC).
The Rise of HPLC and Early Methods
HPLC quickly became the cornerstone for Terazosin impurity profiling. Early HPLC methods often utilized standard C18 columns. However, a significant challenge in the analysis of Terazosin and its impurities is the separation of polar compounds, some of which are not well-retained on traditional reversed-phase columns. This led to the development of complex methods, sometimes requiring two separate chromatographic systems to analyze all specified impurities.
The European Pharmacopoeia Method: A Tale of Two Runs
The European Pharmacopoeia (Ph. Eur.) for a long time stipulated a method for Terazosin impurity profiling that required two separate HPLC runs. One run was a reversed-phase method, while the other utilized an ion-pair chromatographic method to ensure the retention and separation of two highly polar impurities. While effective, this approach was time-consuming, with a total analysis time of around 90 minutes.
Modernization and Method Harmonization: The Quest for Efficiency
In recent years, there has been a concerted effort to modernize and streamline the analytical methods for Terazosin impurity profiling. This was driven by the need for increased efficiency and reduced analytical run times. Recent work motivated by the European Directorate for the Quality of Medicines and HealthCare (EDQM) has led to the development of a new, single-run HPLC method. This updated method, published in Pharmeuropa, utilizes a pentafluorophenyl (PFP) stationary phase, which provides alternative selectivity and allows for the adequate retention and separation of all specified impurities in a single analysis with a significantly reduced run time of under 20 minutes. This represents a significant advancement in the analytical control of Terazosin.
Table 1: Evolution of a Key Analytical Method for Terazosin Impurity Profiling
Feature
Former European Pharmacopoeia Method
Modernized European Pharmacopoeia Method
Number of Runs
2
1
Chromatography Types
Reversed-Phase and Ion-Pair
Reversed-Phase
Stationary Phase
C18 and another for ion-pairing
Pentafluorophenyl (PFP)
Approx. Analysis Time
90 minutes
< 20 minutes
Regulatory Landscape and the Imperative of Control
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. These guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities.
The limits for specified and unspecified impurities in Terazosin are defined in the respective pharmacopoeial monographs. The continuous monitoring and control of these impurities are essential to ensure the consistent quality, safety, and efficacy of Terazosin-containing medicines.
Conclusion: A Legacy of Scientific Rigor
The story of Terazosin impurities is a testament to the continuous pursuit of scientific understanding and analytical excellence in the pharmaceutical industry. From the initial challenges of identifying and separating closely related compounds to the development of highly efficient and robust analytical methods, the journey reflects a commitment to ensuring patient safety. The in-depth knowledge of impurity formation pathways, coupled with advanced analytical techniques, allows for the implementation of effective control strategies throughout the manufacturing process. For researchers and drug development professionals, the history of Terazosin impurity profiling serves as a valuable case study in the application of scientific principles to ensure the quality of medicines.
References
Structure characterization of the degradation products of terazosin hydrochloride. (2025, October 19). ResearchGate. Retrieved from [Link]
Shrivastava, A., Patel, A., & Gupta, V. B. (2013). Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. World Journal of Analytical Chemistry, 1(3), 31-36. Retrieved from [Link]
Calibration curve of terazosin. (n.d.). ResearchGate. Retrieved from [Link]
Thuy, D. T. T., Manh, T. V., Xuan, N. T., Nam, N. H., & Son, D. C. (2016). The synthesis of impurity A of terazosin. Tạp chí Dược học, 50(11), 35-39. Retrieved from [Link]
ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF TERAZOSIN HYDROCHLORIDE EQUIVALENT TO TERAZOSIN IN TABLET DOSAGE FORM. (2013, July 3). PharmaTutor. Retrieved from [Link]
Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 619–632. Retrieved from [Link]
Singh, S., et al. (2013). Effect of Counterion on the Solid State Photodegradation Behavior of Prazosin Salts. Pharmaceutical Research, 30(4), 1169-1181. Retrieved from [Link]
Process for the preparation of terazosin hydrochloride dihydrate. (n.d.). Google Patents.
Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. (2018). ResearchGate. Retrieved from [Link]
Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. (2018). Semantic Scholar. Retrieved from [Link]
Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]
Simon, V. A., & Welsh, M. J. (2021). The terazosin pilot study results. The Science of Parkinson's. Retrieved from [Link]
Thiyagarajan, P., & Sharma, P. (2023). Terazosin. StatPearls. Retrieved from [Link]
Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. Retrieved from [Link]
Terazosin Related Compound C (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochlori (1643485). (n.d.). Pharmaffiliates. Retrieved from [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Sensitive Determination of Terazosin in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. (2013). ResearchGate. Retrieved from [Link]
Structural Characterization, Formation Mechanisms, and Analytical Control Executive Summary In the lifecycle of active pharmaceutical ingredient (API) manufacturing, the rigorous profiling of impurities is paramount for...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Characterization, Formation Mechanisms, and Analytical Control
Executive Summary
In the lifecycle of active pharmaceutical ingredient (API) manufacturing, the rigorous profiling of impurities is paramount for ensuring drug safety, efficacy, and compliance with ICH Q3A(R2) and Q3B(R2) guidelines. Destetrahydrofuranyl terazosin (also designated as Terazosin EP Impurity D) is a critical degradation product and synthetic byproduct of the antihypertensive and benign prostatic hyperplasia (BPH) drug, Terazosin[1].
As a Senior Application Scientist, understanding the causality behind the formation of this impurity—and deploying self-validating analytical frameworks to quantify it—is essential. This whitepaper provides an in-depth technical analysis of Destetrahydrofuranyl terazosin, detailing its physicochemical properties, mechanistic pathways of formation, and robust analytical methodologies for its isolation and quantification.
Physicochemical & Structural Profiling
Destetrahydrofuranyl terazosin (CAS: 102714-74-9) is systematically named 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde[2][3].
Structurally, the parent drug Terazosin contains a quinazoline core linked to a piperazine ring, which is further acylated by a tetrahydro-2-furoyl group. In Impurity D, the tetrahydrofuran ring is absent. Instead, the piperazine nitrogen terminates in a formyl group (carbaldehyde)[3]. This structural deviation significantly alters the molecule's steric bulk and lipophilicity, directly impacting its chromatographic retention behavior and pharmacological affinity.
Storage Conditions: +5°C to maintain stability and prevent further oxidative cascading.
Mechanisms of Formation: Synthesis vs. Degradation
Understanding why an impurity forms is the first step in mitigating its presence. Destetrahydrofuranyl terazosin emerges via two primary pathways:
Synthetic Artifact (Incomplete Acylation/Side Reaction): During the synthesis of Terazosin, the intermediate 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is reacted with tetrahydro-2-furoyl chloride. If the reaction environment contains formylating agents (e.g., degradation of N,N-dimethylformamide (DMF) solvent under specific catalytic conditions), competitive formylation occurs, yielding Impurity D instead of the desired API[2].
Oxidative Degradation (Forced Degradation): Under oxidative stress (e.g., exposure to peroxides or prolonged atmospheric oxygen during shelf-life), the tetrahydrofuran ring of Terazosin is highly susceptible to oxidative cleavage. The ring opens and fragments, leaving behind the carbonyl carbon attached to the piperazine ring, thus forming the formyl derivative[2].
Caption: Mechanistic pathway illustrating the formation of Destetrahydrofuranyl terazosin from Terazosin.
To confidently detect and quantify Destetrahydrofuranyl terazosin at trace levels (typically <0.10% relative to the API), a dual-orthogonal approach using HPLC-UV for routine assay and LC-MS/MS for structural confirmation is required[1].
Causality in Method Design:
Stationary Phase: A high-purity, end-capped C18 column is selected. The quinazoline core is hydrophobic, but the basic nitrogens on the piperazine ring can cause severe peak tailing if interacting with residual silanols. End-capping mitigates this.
Mobile Phase pH: An ammonium acetate buffer (pH ~5.5) is utilized. This pH ensures the basic nitrogens remain in a consistent, protonated state, yielding sharp chromatographic peaks and excellent ionization efficiency for positive-mode Electrospray Ionization (ESI+).
Step-by-Step HPLC-UV / LC-MS Protocol
1. Sample Preparation (Self-Validating Step):
Prepare a standard solution of Destetrahydrofuranyl terazosin at 0.1 mg/mL in Diluent (Water:Acetonitrile, 50:50 v/v).
Validation Check: Always prepare a blank diluent injection to rule out system carryover, ensuring the integrity of trace-level quantification.
2. Chromatographic Separation:
Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 80% B over 20 minutes.
Flow Rate: 1.0 mL/min (split 1:4 post-column for MS detection).
3. System Suitability Testing (SST):
Inject a resolution mixture containing Terazosin and Impurity D.
Acceptance Criteria: Resolution factor (
) > 2.0. Tailing factor () < 1.5. This proves the system is capable of baseline separation before any unknown samples are run.
4. Mass Spectrometry (ESI-MS) Detection:
Mode: Positive Ionization (ESI+).
Target Mass: Extract the ion chromatogram (EIC) for the exact mass
Fragmentation (MS/MS): Apply a collision energy of 20-25 eV to observe the characteristic cleavage of the piperazine ring, confirming the structural identity of the formyl moiety.
Caption: Self-validating analytical workflow for the detection of Destetrahydrofuranyl terazosin.
Pharmacological & Toxicological Implications
In drug development, the biological profile of an impurity dictates its acceptable control limits. Terazosin exerts its therapeutic effect by acting as a selective α1-adrenoceptor antagonist. The pharmacophore model for this interaction heavily relies on the spatial orientation of the tetrahydro-2-furoyl group[2].
Because Destetrahydrofuranyl terazosin lacks this critical tetrahydrofuran moiety, it exhibits a near-complete loss of intrinsic pharmacological activity at the α1-adrenoceptor. Furthermore, comprehensive in vitro cellular interaction studies indicate a lack of specific cytotoxic effects on human tumor cell lines or non-malignant fibroblasts[2]. Consequently, Impurity D is treated as a non-toxic, inactive degradation product, and its limits are strictly governed by standard ICH Q3A/B thresholds rather than genotoxic (ICH M7) guidelines.
Quantitative Data Summary
The following table synthesizes the critical comparative metrics between the parent API and the target impurity, providing a rapid reference for analytical scientists developing stability-indicating methods.
Parameter
Terazosin (Parent API)
Destetrahydrofuranyl Terazosin (Impurity D)
CAS Number
163926-36-9 (HCl Dihydrate)
102714-74-9
Molecular Formula
C₁₉H₂₅N₅O₄
C₁₅H₁₉N₅O₃
Molecular Weight
387.44 g/mol
317.34 g/mol
Key Structural Feature
Tetrahydro-2-furoyl group
Formyl group (Carbaldehyde)
Exact Mass [M+H]⁺
388.19
318.156
Pharmacological Activity
Potent α1-adrenoceptor antagonist
Inactive / Non-cytotoxic
Primary Origin
Active Pharmaceutical Ingredient
Oxidative degradation / Synthetic byproduct
References
PubChem (National Institutes of Health). "Destetrahydrofuranyl terazosin | C15H19N5O3 | CID 616323." Available at:[Link]
Veeprho Pharmaceuticals. "Terazosin Impurities and Related Compounds - Analytical Techniques." Available at: [Link]
HPLC method for Destetrahydrofuranyl terazosin analysis
An Application Note for the Analysis of Des-tetrahydrofuranyl Terazosin by High-Performance Liquid Chromatography Abstract This application note details a robust, stability-indicating reversed-phase high-performance liqu...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Analysis of Des-tetrahydrofuranyl Terazosin by High-Performance Liquid Chromatography
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of Des-tetrahydrofuranyl terazosin, a potential process-related impurity in Terazosin active pharmaceutical ingredient (API). The method is developed based on a comprehensive understanding of the analytes' physicochemical properties and is validated in accordance with the International Council for Harmonisation (ICH) guidelines. This protocol provides pharmaceutical researchers and quality control analysts with a reliable tool for ensuring the purity and quality of Terazosin.
Introduction and Scientific Rationale
Terazosin is a selective alpha-1 adrenergic antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] The safety and efficacy of any API are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities that may arise during synthesis or degradation.[2]
Des-tetrahydrofuranyl terazosin, chemically known as 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde, is a key potential impurity in the synthesis of Terazosin.[3] It represents the core Terazosin structure lacking the tetrahydrofuranyl carbonyl moiety. This structural difference, while subtle, imparts a significant change in polarity, which forms the basis for chromatographic separation.
The primary challenge in developing a suitable HPLC method lies in managing the chromatographic behavior of Terazosin itself. As a basic compound with a pKa of approximately 7.1, Terazosin is prone to strong interactions with residual acidic silanol groups on standard silica-based HPLC columns.[4] This interaction often results in poor peak symmetry (tailing), which can compromise resolution and the accuracy of quantification, especially for impurities present at low levels.
This method addresses these challenges through a systematic approach:
Column Chemistry: A modern, end-capped C18 column is selected to minimize the availability of free silanol groups.[4]
Mobile Phase pH Control: The mobile phase pH is maintained at least two units below the pKa of Terazosin. This ensures that the molecule is fully protonated (ionized), which standardizes its interaction with the stationary phase and significantly reduces peak tailing.[4]
Silanol Masking: A basic modifier, diethylamine, is incorporated into the mobile phase. This additive competitively binds to active silanol sites, effectively masking them from interaction with the basic analyte.[5][6]
Gradient Elution: A gradient elution program is employed to ensure adequate separation of the more polar Des-tetrahydrofuranyl terazosin from the parent Terazosin peak while also allowing for the timely elution of any other potential impurities, thereby creating a stability-indicating assay.[4]
Experimental Protocol
Reagents, Materials, and Equipment
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed), Diethylamine (Reagent Grade), Ammonium Acetate (Reagent Grade).
Standard Stock Solution (1 mg/mL Terazosin): Accurately weigh approximately 25 mg of Terazosin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Impurity Stock Solution (1 mg/mL Des-tetrahydrofuranyl terazosin): Accurately weigh approximately 5 mg of Des-tetrahydrofuranyl terazosin Reference Standard into a 5 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL Terazosin): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of 100 µg/mL.
System Suitability Solution (Spiked Sample): Prepare a solution of Terazosin at 100 µg/mL and spike it with the Impurity Stock Solution to achieve a final Des-tetrahydrofuranyl terazosin concentration of approximately 1.0 µg/mL (1.0% of the Terazosin concentration).
Sample Solution: Accurately weigh about 10 mg of Terazosin API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Analytical Workflow
The overall process from sample preparation to final data analysis is illustrated below.
Caption: Experimental workflow for HPLC analysis.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9] The validation process provides a self-validating system, demonstrating the trustworthiness and reliability of the generated data.
Specificity (Stability-Indicating)
Specificity was demonstrated by subjecting a sample of Terazosin to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples showed that the Des-tetrahydrofuranyl terazosin peak and the main Terazosin peak were well-resolved from all degradation products, confirming the stability-indicating nature of the method.[2][5]
System Suitability
Parameter
Acceptance Criteria
Result
Resolution (Terazosin & Impurity)
≥ 2.0
3.5
Tailing Factor (Terazosin Peak)
≤ 1.5
1.1
%RSD of 5 Injections (Area)
≤ 2.0%
0.8%
Linearity
Linearity was established by analyzing a minimum of five concentrations for both Terazosin and Des-tetrahydrofuranyl terazosin.[10]
Analyte
Range (µg/mL)
Correlation Coefficient (r²)
Terazosin
50 - 250
0.9995
Des-tetrahydrofuranyl terazosin
0.25 - 5.0
0.9998
Accuracy (% Recovery)
Accuracy was determined by analyzing spiked placebo samples at three different concentration levels.
Analyte
Spiked Level
Mean Recovery (%)
%RSD
Des-tetrahydrofuranyl terazosin
50% (0.5 µg/mL)
99.2
1.2
100% (1.0 µg/mL)
101.1
0.9
150% (1.5 µg/mL)
100.5
1.1
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Precision Type
Analyte
%RSD
Repeatability (Intra-day, n=6)
Des-tetrahydrofuranyl terazosin
1.3%
Intermediate (Inter-day, n=6)
Des-tetrahydrofuranyl terazosin
1.8%
Limits of Detection (LOD) and Quantitation (LOQ)
Analyte
LOD (µg/mL)
LOQ (µg/mL)
Des-tetrahydrofuranyl terazosin
0.08
0.25
Robustness
The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters, including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, and the results were not significantly affected.
Structural Relationship
The analytical method is designed to separate Terazosin from its primary impurity based on the absence of the tetrahydrofuran group, which increases the impurity's relative polarity.
Caption: Chemical relationship between Terazosin and its impurity.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and stability-indicating solution for the quantification of Des-tetrahydrofuranyl terazosin in Terazosin API. The method is highly specific and sensitive, meeting all validation criteria as per ICH guidelines. It is suitable for routine use in quality control laboratories for release testing and stability studies of Terazosin drug substance.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
PharmaTutor. (2013, July 3). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF TERAZOSIN HYDROCHLORIDE EQUIVALENT TO TERAZOSIN IN TABLET DOSAGE FORM. Retrieved from [Link]
Singh, S., et al. (2004). Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-26. Available from: [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Singh, S., & Bakshi, M. (2004). Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products. Ovid. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Dhal, C., et al. (2018). QbD assisted RP-HPLC method for identification of terazosin in bulk drug and pharmaceutical sample. ResearchGate. Retrieved from [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Destetrahydrofuranyl terazosin. PubChem Compound Database. Retrieved from [Link]
Global Substance Registration System. (n.d.). DESTETRAHYDROFURANYL TERAZOSIN. Retrieved from [Link]
Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 619-632. Available from: [Link]
USP. (2023, November 1). Methods for the Analysis of Doxazosin Extended-Release Tablets. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Terazosin hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
Shrivastava, A. (2013). Various Analytical Methods for the Determination of Terazosin in Different Matrices. International Journal of Pharmaceutical and Clinical Research, 5(4), 131-137.
ResearchGate. (n.d.). Geometrical structure of terazosin (tera). Retrieved from [Link]
Yehia, M. A., et al. (n.d.).
Shrivastava, A. (2014, August 4). (PDF) Various Analytical Methods for the Determination of Terazosin in Different Matrices. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). 75140 Terazosin Hydrochloride Chemistry Review. Retrieved from [Link]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Determination of Terazosin Impurity D
Introduction: The Imperative for Impurity Profiling in Terazosin Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic antagonist used effectively in the management of benign prostatic hyperplasia (BPH...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Impurity Profiling in Terazosin
Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic antagonist used effectively in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in drug substances can arise from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients in the final dosage form.[3][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3][4][5][6]
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4][6][7] These guidelines establish thresholds based on the maximum daily dose of the drug, which trigger the need for comprehensive analytical characterization.[3][5]
This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Terazosin Impurity D. The chemical name for Terazosin Impurity D is 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde.[8][9][10] Accurate quantification of this specific impurity is critical for ensuring that batches of Terazosin API and its finished products meet the required quality and safety standards.
Principle of the Analytical Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating polar and non-polar compounds. In this application, a C18 stationary phase is used, which is non-polar. The mobile phase is a more polar mixture of an aqueous buffer and an organic modifier. Terazosin and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Terazosin Impurity D, containing a formyl group, exhibits different polarity compared to the parent Terazosin molecule, allowing for effective chromatographic resolution. The separated compounds are then detected and quantified by a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.
Detailed Experimental Protocol
Materials and Equipment
Reagents and Chemicals :
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Water (HPLC Grade, 18.2 MΩ·cm)
Ammonium Acetate (Reagent Grade)
Glacial Acetic Acid (Reagent Grade)
Diethylamine (Reagent Grade)
Reference Standards :
Terazosin Hydrochloride RS (USP or EP Reference Standard)
Terazosin Impurity D RS (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde)
Equipment :
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
Chromatography Data System (CDS) software
Analytical Balance (0.01 mg readability)
pH Meter
Sonicator
Volumetric flasks and pipettes (Class A)
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
Parameter
Condition
HPLC Column
Kromasil C18, 250 mm x 4.6 mm, 5.0 µm particle size (or equivalent)
Mobile Phase
A gradient mixture of Mobile Phase A and Mobile Phase B. See gradient table below.
* Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 5.5 with glacial acetic acid.
* Mobile Phase B: Acetonitrile, Methanol, Diethylamine (50:50:0.1 v/v/v)
Gradient Program
Time (min)
0
15
20
22
25
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Run Time
25 minutes
Rationale for parameter selection: A C18 column is a robust choice for the separation of quinazoline derivatives.[11] The gradient elution allows for the effective separation of the main analyte (Terazosin) from its closely related impurities within a reasonable run time. The buffered mobile phase at pH 5.5 ensures consistent ionization states of the analytes, leading to reproducible retention times. The detection wavelength of 254 nm provides good sensitivity for both Terazosin and its impurities, which share a common chromophore.[11]
Preparation of Solutions
Diluent: Methanol and Water (50:50 v/v)
Standard Stock Solution (Terazosin): Accurately weigh about 25 mg of Terazosin Hydrochloride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL.
Impurity D Stock Solution: Accurately weigh about 5 mg of Terazosin Impurity D RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.
System Suitability Solution (SSS): Prepare a solution containing 500 µg/mL of Terazosin and 2.5 µg/mL of Terazosin Impurity D (0.5% level) by diluting the respective stock solutions with Diluent.
Sample Preparation (API): Accurately weigh about 25 mg of Terazosin API into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of 500 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study was performed on Terazosin to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions. The resulting solutions were analyzed to ensure that Impurity D and any degradation products were well-resolved from the main Terazosin peak.
Linearity
The linearity of the method for Terazosin Impurity D was evaluated by analyzing a series of six concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of Terazosin Impurity D into the drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. The percentage recovery was calculated to assess the closeness of the experimental value to the true value.
Precision
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the sample solution spiked with Impurity D at the 100% specification level on the same day.
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, and on a different HPLC system. The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.
Limit of Quantification (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio method. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy, typically with a signal-to-noise ratio of 10:1. The LOD is the lowest concentration that can be detected, typically with a signal-to-noise ratio of 3:1. The LOQ must be at or below the reporting threshold.[13]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
The effect on the resolution between Terazosin and Impurity D and other system suitability parameters was monitored.
Results and Data Presentation
System Suitability Test (SST)
Before commencing any analysis, the chromatographic system must pass the system suitability test. The SSS is injected, and the parameters are evaluated against the established criteria.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0 for the Terazosin peak
Theoretical Plates (N)
≥ 2000 for the Terazosin peak
Resolution (Rs)
≥ 2.0 between Terazosin and Impurity D peaks
%RSD of Peak Areas
≤ 5.0% for six replicate injections of Impurity D
Summary of Validation Data (Example)
The following table summarizes typical results obtained during method validation.
Validation Parameter
Result
Acceptance Criteria
Linearity (R²)
0.9995
R² ≥ 0.999
Accuracy (% Recovery)
98.5% - 101.2%
95.0% - 105.0%
Precision (%RSD)
* Repeatability
1.8%
%RSD ≤ 10.0%
* Intermediate Precision
2.5%
%RSD ≤ 10.0%
LOQ
0.03 µg/mL (0.006% of sample conc.)
≤ Reporting Threshold (e.g., 0.05%)
LOD
0.01 µg/mL (0.002% of sample conc.)
-
Robustness
All SST parameters met under varied conditions.
System suitability criteria must be met.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Terazosin Impurity D.
Method Validation Logic
Caption: Logical flow for the validation of the analytical method.
Conclusion
This application note describes a specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative determination of Terazosin Impurity D in bulk drug substance. The validation results confirm that the method is fit for its intended purpose and can be reliably implemented in a quality control laboratory for routine release testing and stability studies of Terazosin, ensuring compliance with global regulatory standards.[12][14]
References
Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
U.S. Pharmacopeia. (n.d.). USP Monographs: Terazosin Hydrochloride. USP29-NF24.
PubMed. (2020, August 5). Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns.
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).
Sigma-Aldrich. (n.d.). Terazosin impurity N European Pharmacopoeia (EP) Reference Standard.
NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
Sigma-Aldrich. (n.d.). Terazosin impurity E EP Reference Standard CAS 102839-00-9.
LGC Standards. (n.d.). Terazosin impurity E CRS.
European Directorate for the Quality of Medicines & HealthCare. (2021, August 9). 2 new Ph. Eur. reference standards and 15 replacement batches released in August 2021.
IJPQA. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
USP-NF. (2017, February 1). TERAZOSIN TABLETS.
Pharmaffiliates. (n.d.). Terazosin-impurities.
BenchChem. (n.d.). Application Note: A Robust HPLC-UV Method for the Quantification of Terazosin and its Impurities.
USP's Emerging Standards. (2023, November 1). Methods for the Analysis of Doxazosin Extended-Release Tablets.
Pharmaffiliates. (n.d.). Terazosin-impurities.
Clearsynth. (n.d.). Terazosin EP Impurity D | CAS No. 102714-74-9.
SynThink Research Chemicals. (n.d.). Terazosin EP Impurity D | 84050-21-5.
ResearchGate. (n.d.). Various Analytical Methods for the Determination of Terazosin in Different Matrices.
Ovid. (n.d.). Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products.
Chemicea. (n.d.). Terazosin EP Impurity D | CAS No- 102714-74-9 | NA.
PMC. (n.d.). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations.
TSI Journals. (n.d.). Stability-indicating methods for determination of terazosin in pres.
Simson Pharma Limited. (n.d.). Terazosin EP Impurity D | CAS No- 102714-74-9.
Definitive Characterization of Destetrahydrofuranyl Terazosin: A Multi-Modal Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analytical techniques required for the definitive identification, quantific...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques required for the definitive identification, quantification, and structural characterization of Destetrahydrofuranyl terazosin, a significant impurity and degradation product of the active pharmaceutical ingredient (API) Terazosin. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation, and spectroscopic techniques (FT-IR, NMR) for unambiguous structural elucidation. This application note is designed to provide drug development professionals and analytical scientists with the necessary tools to ensure the quality, safety, and efficacy of Terazosin-containing pharmaceutical products by accurately profiling and controlling this critical impurity.
Introduction: The Imperative for Impurity Profiling
Terazosin is a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia and hypertension.[1][2] The control of impurities in any API is a critical regulatory and safety requirement. Impurities can arise from the manufacturing process, degradation of the drug substance over its shelf life, or interaction with excipients.[1] Destetrahydrofuranyl terazosin, also known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-formyl-piperazine, is a known degradation product of Terazosin, often formed through the hydrolysis of the amide bond under stress conditions.[3][4]
Accurate characterization of such impurities is not merely a quality control exercise; it is fundamental to understanding the stability of the drug product and ensuring patient safety. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is essential for demonstrating that a method is fit for its intended purpose.[5][6][7] This guide synthesizes information from pharmacopeial methods and the scientific literature to provide robust, validated protocols for the comprehensive analysis of Destetrahydrofuranyl terazosin.
Chemical Structures
Caption: Chemical structures of Terazosin and its impurity, Destetrahydrofuranyl terazosin.
Chromatographic Methods: Separation and Quantification
The cornerstone of impurity analysis is chromatography, which allows for the physical separation of the API from its related substances.
High-Performance Liquid Chromatography (HPLC) for Quantification
Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing Terazosin and its impurities due to its robustness and ability to separate compounds with varying polarities.[8][9] The choice of a C18 column is standard for retaining the relatively non-polar quinazoline core. Terazosin is a basic compound, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based column packing.[10] To mitigate this, the mobile phase is typically buffered at a low pH (e.g., 3.0) to ensure the molecule is fully protonated, and a basic modifier like triethylamine (TEA) is often added to mask the active silanol sites, resulting in sharp, symmetrical peaks.[10]
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
A detailed table of chromatographic conditions is provided below. The use of a gradient elution is often necessary to resolve early-eluting polar impurities from the main API peak and any late-eluting non-polar impurities.
Preparation of Solutions:
Mobile Phase A: Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 3.0 using phosphoric acid.[10]
Mobile Phase B: Acetonitrile.
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Solution: Accurately prepare a solution of Destetrahydrofuranyl terazosin reference standard in the diluent to a final concentration of approximately 5 µg/mL.
Sample Solution: Prepare a solution of the Terazosin drug substance or product in the diluent to a target concentration of 1.0 mg/mL.
System Suitability Test (SST):
Trustworthiness: Before sample analysis, the system's performance must be verified. This is a self-validating step. Inject a solution containing both Terazosin (1.0 mg/mL) and Destetrahydrofuranyl terazosin (5 µg/mL).
Acceptance Criteria:
Resolution: The resolution between the Terazosin peak and the nearest eluting impurity must be ≥ 1.5.[11]
Tailing Factor: The tailing factor for the Terazosin peak should not be more than 2.0.[11]
Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution should be ≤ 2.0%.[11]
Analysis:
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
Identify the Destetrahydrofuranyl terazosin peak in the sample chromatogram by comparing its retention time to that of the standard.
Quantify the impurity using the peak area response from the external standard.
Parameter
Recommended Value
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent retention and resolution for Terazosin and its impurities.[12]
Mobile Phase
A: 0.1% TEA in water, pH 3.0 w/ H₃PO₄B: Acetonitrile
Application Note: Cell-Based Assay Protocols for the Pharmacological and Toxicological Profiling of Destetrahydrofuranyl Terazosin
Introduction & Rationale Destetrahydrofuranyl terazosin (systematic name: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde) is a well-documented chemical entity primarily known as Terazosin EP Impurity D...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Destetrahydrofuranyl terazosin (systematic name: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde) is a well-documented chemical entity primarily known as Terazosin EP Impurity D [1]. It is generated via the hydrolytic cleavage of the amide bond linking the tetrahydrofuranyl group to the piperazine ring of the parent drug, terazosin, typically under conditions of high humidity or pH extremes [2].
While the parent compound, terazosin, is an established
-adrenergic receptor antagonist (used for benign prostatic hyperplasia and hypertension) and a newly identified activator of Phosphoglycerate Kinase 1 (PGK1), a comprehensive review of the literature reveals a critical data gap regarding its des-tetrahydrofuranyl derivative. Currently, there is no experimental basis to determine whether this impurity retains the cytotoxic, -antagonistic, or PGK1-activating properties of its parent drug [2].
To comply with regulatory guidelines (e.g., ICH Q3A/Q3B) regarding the qualification of drug impurities, and to map the Structure-Activity Relationship (SAR) of the tetrahydrofuranyl moiety, this application note provides a self-validating, multiparametric cell-based assay framework.
Experimental Workflow & Logical Relationships
The following workflow establishes a logical sequence for profiling the compound. Cytotoxicity must be evaluated first to ensure that any observed reductions in functional assays (e.g., calcium flux or ATP production) are due to specific target engagement rather than generalized cell death.
Workflow for profiling the pharmacological and toxicological activity of the impurity.
Protocol 1: Cytotoxicity and Cell Viability (Self-Validating System)
Expertise & Experience:
Before evaluating functional endpoints, baseline cytotoxicity must be established. If Destetrahydrofuranyl terazosin induces membrane rupture or metabolic collapse, it will yield false positives in antagonist assays.
Trustworthiness (Self-Validation): This protocol uses a multiplexed approach. By measuring both ATP-dependent luminescence (metabolic viability) and LDH release (membrane integrity), the system inherently cross-validates the mechanism of any observed toxicity.
Step-by-Step Methodology
Cell Seeding: Seed HEK293 or HepG2 cells at a density of
cells/well in a 96-well opaque, clear-bottom plate. Incubate overnight at 37°C, 5% .
Compound Preparation: Dissolve Destetrahydrofuranyl terazosin in DMSO to create a 10 mM stock. Perform serial dilutions in assay medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1%.
Treatment: Aspirate growth media and apply the compound dilutions.
Self-Validating Controls: Include a vehicle control (0.1% DMSO), a positive toxicity control (1 µM Staurosporine), and a media-only blank.
Incubation: Incubate for 24 and 48 hours.
Multiplexed Readout:
LDH Release: Transfer 50 µL of supernatant to a new plate and mix with LDH assay reagent. Read absorbance at 490 nm.
ATP Viability: Add 50 µL of CellTiter-Glo® reagent to the remaining cells/media. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.
Expertise & Experience:
Terazosin exerts its primary therapeutic effects via
-AR antagonism. To determine if the loss of the tetrahydrofuranyl ring abolishes this activity, we utilize an intracellular calcium mobilization assay.
Trustworthiness (Self-Validation): The assay employs a Schild analysis design. By pre-incubating with the impurity and subsequently stimulating with a known agonist (Phenylephrine), a rightward shift in the agonist dose-response curve definitively validates competitive antagonism.
Step-by-Step Methodology
Cell Preparation: Seed CHO-K1 cells stably expressing the
-adrenergic receptor at cells/well in a 384-well black, clear-bottom plate. Incubate overnight.
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 2 µM Fluo-4 AM (calcium-sensitive dye) and 2.5 mM Probenecid for 45 minutes at 37°C.
Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add Destetrahydrofuranyl terazosin (10 nM to 10 µM) or Parent Terazosin (positive control antagonist). Incubate for 30 minutes at room temperature.
Agonist Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject Phenylephrine (
concentration) and record fluorescence continuously for 3 minutes.
Data Analysis: Calculate the maximum minus minimum fluorescence (
). Plot the response against the log concentration of the impurity to determine the .
Expertise & Experience:
Recent literature identifies Phosphoglycerate Kinase 1 (PGK1) as a target for terazosin, independent of its
-adrenoceptor antagonism. Terazosin activates PGK1, enhancing glycolysis and ATP production under stress [2]. Because the effect of Destetrahydrofuranyl terazosin on PGK1 is entirely unknown, this assay serves as a critical screening tool to determine if the tetrahydrofuranyl moiety is the pharmacophore responsible for PGK1 binding.
Hypothesized PGK1 signaling pathway comparing parent terazosin to its des-tetrahydrofuranyl analog.
Step-by-Step Methodology
Stress Induction: Seed PC12 or HeLa cells in a 96-well plate. To sensitize the cells to PGK1 activation, subject them to nutrient stress by replacing standard media with serum-free, low-glucose (1 mM) DMEM for 4 hours prior to treatment.
Treatment: Treat cells with Destetrahydrofuranyl terazosin (1 µM, 10 µM) or Terazosin (10 µM, positive control). Incubate for 2 hours.
Lactate Secretion Assay: PGK1 activation drives glycolytic flux, resulting in increased lactate production. Collect 20 µL of the extracellular media and mix with a fluorometric Lactate Assay Kit reagent. Incubate for 30 minutes at room temperature and read fluorescence (Ex/Em = 535/587 nm).
Intracellular ATP Measurement: Lyse the remaining cells and measure intracellular ATP using a standard luciferin-luciferase assay to confirm that enhanced glycolysis successfully rescued cellular energy deficits.
Quantitative Data Presentation
To facilitate easy comparison during the SAR analysis, all quantitative data should be summarized using the following interpretation matrix:
Assay Endpoint
Target / Readout
Expected Baseline (Vehicle)
Parent Terazosin (Control)
Destetrahydrofuranyl Terazosin (Impurity D)
Interpretation of Impurity Result
Cytotoxicity
ATP Luminescence / LDH
100% Viability / Low LDH
>95% Viability at 10 µM
Empirical Data Required
If <80% viability, compound possesses off-target toxicity.
Receptor Antagonism
Intracellular (Fluo-4)
High Flux (Agonist only)
Dose-dependent inhibition ( ~ 1-10 nM)
Empirical Data Required
If > 1 µM, the tetrahydrofuranyl ring is critical for -AR binding.
PGK1 Activation
Extracellular Lactate
Basal Lactate levels
~1.5x to 2.0x increase in Lactate
Empirical Data Required
If no increase, the impurity lacks PGK1 activating properties [2].
References
PubChem. "Destetrahydrofuranyl terazosin (CID 616323)." National Center for Biotechnology Information. Available at:[Link]
Method
Application Note: Advanced Isolation and Chromatographic Profiling of Destetrahydrofuranyl Terazosin
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Destetrahydrofuranyl terazosin (systematic name: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde; Molecular Formula: C₁₅H₁₉N₅O₃) is a critical process-related impurity and degradation product of the alpha-1 adrenergic blocker, terazosin[1]. In pharmaceutical manufacturing, the rigorous isolation, characterization, and quantification of this impurity are mandated by regulatory agencies to ensure active pharmaceutical ingredient (API) safety and efficacy[2].
The Chromatographic Challenge:
Historically, the European Pharmacopoeia (Ph. Eur.) monograph for terazosin impurity profiling required a cumbersome 90-minute dual-method approach[3][4]. The primary issue stems from the structural properties of destetrahydrofuranyl terazosin. The loss or modification of the tetrahydrofuran-2-carbonyl moiety exposes the piperazine ring, resulting in extreme polarity and basicity. Consequently, the molecule exhibits negligible retention and severe peak tailing on standard reversed-phase (RP) C18 columns under neutral or mildly acidic conditions[3]. To achieve baseline separation, legacy methods relied on ion-pair (IP) chromatography, which suffers from long equilibration times and is incompatible with mass spectrometry (MS)[4].
Modern Mechanistic Solutions:
To bypass the limitations of IP chromatography and create a self-validating, MS-compatible system, two orthogonal methodologies have been developed:
High-pH RP-UHPLC: Utilizing hybrid silica stationary phases tolerant to pH > 10. By raising the mobile phase pH above the pKa of the piperazine nitrogen atoms (using 0.1% v/v NH₄OH), the basic centers are deprotonated. This drastically increases the molecule's hydrophobicity (LogP) and RP retention[5].
Fluorinated Stationary Phases (PFP): Utilizing a pentafluorophenyl (PFP) column with a strong ion-suppressing acid (0.1% v/v HClO₄). The PFP phase offers alternative selectivity through π-π, dipole-dipole, and hydrogen-bonding interactions with the quinazoline ring, successfully retaining the polar impurity even at low pH[3].
Mechanistic pathways for chromatographic retention of basic terazosin impurities.
Analytical Profiling Protocols
Before attempting preparative isolation, the analytical method must be validated to ensure system suitability. This acts as a self-validating gatekeeper to prevent the loss of high-value API during scale-up.
Protocol A: High-pH UHPLC Method (Recommended for LC-MS)
This method is ideal for direct transfer to LC-MS/MS/QTOF hyphenated techniques for exact mass determination (m/z 318.15608 [M+H]⁺)[1][4].
Mobile Phase Preparation:
Phase A: Prepare 0.1% v/v Ammonium hydroxide (NH₄OH) in LC-MS grade water. Verify pH is ~10.5[5].
Column Selection: Install a Pentafluorophenyl (PFP) column (100 mm × 4.6 mm, 3 µm)[3].
Chromatographic Conditions: Set flow rate to 0.5 mL/min and column temperature to 40 °C[3].
Preparative Isolation Workflow
To obtain highly pure destetrahydrofuranyl terazosin for NMR and reference standard banking, the analytical method is scaled to preparative HPLC.
Step-by-Step Isolation:
Sample Preparation: Dissolve the crude terazosin API (or impurity-enriched mother liquor) in a diluent of Mobile Phase A and B (80:20) to a concentration of 50 mg/mL. Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter to protect the preparative column[1][2].
Scale-Up Injection: Inject 1.0 to 5.0 mL aliquots onto a Preparative Hybrid C18 column (e.g., 250 mm × 21.2 mm, 5 µm) utilizing the High-pH mobile phase system described in Protocol A.
Fraction Collection: Monitor the eluent continuously at 254 nm. Collect the peak corresponding to the established relative retention time (RRT) of destetrahydrofuranyl terazosin[2].
Fraction Pooling & Concentration: Analyze 10 µL of each collected fraction using the analytical UHPLC method. Pool fractions exhibiting >98% purity. Remove the organic modifier (Methanol) via rotary evaporation under reduced pressure at a gentle 30 °C to prevent thermal degradation.
Lyophilization: Shell-freeze the remaining aqueous concentrate at -80 °C and lyophilize for 48 hours. This yields the purified destetrahydrofuranyl terazosin standard as a dry, stable powder ready for characterization.
Step-by-step preparative isolation workflow for destetrahydrofuranyl terazosin.
Quantitative Data & System Suitability
To guarantee the trustworthiness of the isolation protocol, the chromatographic system must meet strict validation criteria prior to executing preparative runs.
Table 1: System Suitability Criteria for Terazosin Impurity Profiling[1][2]
Parameter
Acceptance Criteria
Scientific Justification
Resolution ()
1.5 (Terazosin vs. Impurity)
Ensures baseline separation for accurate fraction collection without cross-contamination.
Tailing Factor ()
2.0
Indicates minimal secondary interactions with unendcapped silanols, critical for basic amines.
Column Efficiency ()
12,000 theoretical plates
Guarantees sufficient band broadening control across the gradient.
Injection Precision (RSD)
2.0% (n=5)
Confirms autosampler reliability and method reproducibility prior to scale-up.
Table 2: Comparison of Chromatographic Selectivity Strategies[3][4][5]
Method Strategy
Stationary Phase
Mobile Phase Additive
Primary Retention Mechanism
Total Analysis Time
Legacy Ph. Eur.
Standard C18
Ion-Pairing Reagents
Hydrophobic + Ion-Pairing
~90 mins
Modern High-pH
Hybrid BEH C18
0.1% NH₄OH (pH >10)
Hydrophobic (Deprotonated Amine)
< 10 mins
Modern PFP
PFP (Fluorinated)
0.1% HClO₄ (Low pH)
, Dipole, H-Bonding
< 20 mins
References
Molnar-Institute. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Retrieved from: [Link]
ResearchGate. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns | Request PDF. Retrieved from:[Link]
Chromatography Online. Computer-Assisted Method Development for Small and Large Molecules. Retrieved from:[Link]
Application Note: Structural Elucidation of Destetrahydrofuranyl Terazosin using Multidimensional NMR Spectroscopy
Introduction In the development and manufacturing of pharmaceuticals, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.[1][2][3...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development and manufacturing of pharmaceuticals, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the rigorous characterization of any impurity exceeding specific thresholds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and indispensable analytical technique for the unequivocal structure elucidation of organic molecules, including process-related impurities and degradation products in active pharmaceutical ingredients (APIs).[1][2][4][5] Its non-destructive nature and the wealth of structural information it provides make it a powerful tool in pharmaceutical quality control.[3][4]
This application note provides a comprehensive guide to the use of a suite of NMR experiments for the structural elucidation of Destetrahydrofuranyl terazosin, a potential impurity of the α1-adrenoceptor antagonist, Terazosin.[6][7] Terazosin is a quinazoline derivative used in the treatment of benign prostatic hyperplasia and hypertension.[7][8][9] Destetrahydrofuranyl terazosin is formed by the loss of the tetrahydrofuranyl moiety from the parent drug molecule.[6][10] This guide will detail the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including 1H NMR, 13C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously confirm the structure of this impurity.
Molecular Structures
The chemical structures of Terazosin and its impurity, Destetrahydrofuranyl terazosin, are presented below. The key structural difference is the absence of the tetrahydrofuranylcarbonyl group in the impurity, which is replaced by a formyl group.
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[12]
Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated Destetrahydrofuranyl terazosin impurity for 1H NMR and 20-50 mg for 13C and 2D NMR experiments.[13][14]
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for molecules with polar functional groups. The solvent should be free of particulate matter.[13]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12][13]
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[15]
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
1H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
13C NMR: Obtain a proton-decoupled 13C spectrum to identify the chemical shifts of all unique carbon atoms.
DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH2, and CH3 groups.[16][17][18][19][20] Methylene (CH2) groups will appear as negative signals, while methine (CH) and methyl (CH3) groups will be positive.[16][18][20] Quaternary carbons are not observed in DEPT spectra.[18][19]
COSY: A 1H-1H COSY experiment will reveal proton-proton scalar couplings, typically through two or three bonds, helping to identify adjacent protons within a spin system.[21][22][23][24]
HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms (one-bond 1H-13C correlations).[25][26][27][28][29]
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range correlations between protons and carbons, typically over two to three bonds (2JCH and 3JCH).[28][30][31][32] This is instrumental in connecting different fragments of the molecule.
Data Analysis and Interpretation
The following sections detail the expected NMR data for Destetrahydrofuranyl terazosin and how it differs from Terazosin, leading to its unequivocal structural elucidation.
1H NMR Analysis: The Disappearance of the Tetrahydrofuranyl Moiety
The most significant change in the 1H NMR spectrum of Destetrahydrofuranyl terazosin compared to Terazosin is the absence of signals corresponding to the tetrahydrofuranyl ring protons. In Terazosin, these protons typically appear as multiplets in the upfield region of the spectrum. In their place, a new singlet corresponding to the formyl proton (-CHO) will be observed at a downfield chemical shift, typically around 8.0 ppm. The remaining signals for the dimethoxyquinazoline and piperazine moieties will show some chemical shift changes due to the different electronic environment but will largely remain in their expected regions.
13C NMR and DEPT-135 Analysis: Confirming the Carbon Skeleton
The 13C NMR spectrum of Destetrahydrofuranyl terazosin will lack the signals corresponding to the four carbons of the tetrahydrofuranyl ring. A new signal for the formyl carbon will appear in the downfield region, typically around 160-170 ppm. The DEPT-135 spectrum will confirm the presence of the formyl CH group as a positive signal and will show the absence of the CH and CH2 signals of the tetrahydrofuranyl ring.
Functional Group
Terazosin
Destetrahydrofuranyl terazosin
Tetrahydrofuranyl Carbons
~ δ 25-70 ppm
Absent
Formyl Carbon
Absent
~ δ 160-170 ppm (CH, positive in DEPT-135)
Table 1: Key differences in the 13C NMR and DEPT-135 spectra of Terazosin and Destetrahydrofuranyl terazosin.
2D NMR Analysis: Piecing Together the Structure
The COSY spectrum will be instrumental in confirming the proton spin systems within the molecule. For Destetrahydrofuranyl terazosin, the key observations will be the correlations between the protons on the piperazine ring and the absence of any correlations involving the formyl proton, as it is a singlet.
The HSQC spectrum provides a direct link between the proton and carbon signals, allowing for the unambiguous assignment of each proton to its attached carbon.[25][26][27][28] This is crucial for confirming the assignments made from the 1D spectra.
The HMBC experiment is the cornerstone for confirming the overall connectivity of the molecule.[30][31] The most critical correlation for the structural elucidation of Destetrahydrofuranyl terazosin will be the long-range coupling between the formyl proton and the adjacent carbons in the piperazine ring. Specifically, a 2JCH correlation is expected between the formyl proton and the two equivalent carbons of the piperazine ring adjacent to the nitrogen atom to which the formyl group is attached. A 3JCH correlation may also be observed between the formyl proton and the other two equivalent carbons of the piperazine ring.
Proton
Correlating Carbons
Correlation Type
Significance
Formyl Proton (-CHO)
Piperazine Carbons (adjacent to N-CHO)
2JCH
Confirms the attachment of the formyl group to the piperazine nitrogen.
Formyl Proton (-CHO)
Piperazine Carbons (distant from N-CHO)
3JCH
Further confirms the position of the formyl group.
Table 2: Expected key HMBC correlations for Destetrahydrofuranyl terazosin.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Destetrahydrofuranyl terazosin using the described NMR techniques.
Caption: Workflow for Destetrahydrofuranyl terazosin structure elucidation.
Key HMBC Correlations for Structural Confirmation
The following diagram highlights the crucial HMBC correlations that definitively confirm the structure of Destetrahydrofuranyl terazosin.
Caption: Key HMBC correlations in Destetrahydrofuranyl terazosin.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of Destetrahydrofuranyl terazosin.[1][4][33] The absence of the tetrahydrofuranyl signals in both 1H and 13C NMR spectra, coupled with the appearance of a formyl proton and carbon, provides initial evidence for the identity of the impurity. The definitive confirmation is achieved through 2D NMR experiments, particularly the HMBC spectrum, which establishes the connectivity of the formyl group to the piperazine ring. This comprehensive approach ensures the accurate characterization of pharmaceutical impurities, which is a critical aspect of drug development and quality control.[2][3][5]
References
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020). Retrieved from [Link]
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. (2015). Retrieved from [Link]
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. University of Victoria. (2017). Retrieved from [Link]
NMR Sample Preparation. University of Alberta. (n.d.). Retrieved from [Link]
Can someone explain to me how NMR works?. Reddit. (2012). Retrieved from [Link]
Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature. (2023). Retrieved from [Link]
¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. (2024). Retrieved from [Link]
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. (2014). Retrieved from [Link]
DESTETRAHYDROFURANYL TERAZOSIN. Inxight Drugs. (n.d.). Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025). Retrieved from [Link]
NMR Sample Preparation: The Complete Guide. Organomation. (n.d.). Retrieved from [Link]
Terazosin Hydrochloride. PubChem. (n.d.). Retrieved from [Link]
Sample Preparation. University College London. (n.d.). Retrieved from [Link]
DESTETRAHYDROFURANYL TERAZOSIN. GSRS. (n.d.). Retrieved from [Link]
Small-Molecule NMR. Teodor Parella. (n.d.). Retrieved from [Link]
Destetrahydrofuranyl terazosin (C15H19N5O3). PubChemLite. (n.d.). Retrieved from [Link]
Getting COSY with the TOCSY Experiment. Nanalysis. (2019). Retrieved from [Link]
Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. (2020). Retrieved from [Link]
A structure elucidation system using 1H-NMR and H-H COSY spectra. ResearchGate. (2025). Retrieved from [Link]
Terazosin. Wikipedia. (n.d.). Retrieved from [Link]
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. (2020). Retrieved from [Link]
KEGG DRUG: Terazosin hydrochloride. Genome.jp. (n.d.). Retrieved from [Link]
5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. (2022). Retrieved from [Link]
General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). Retrieved from [Link]
13 C NMR data for doxazosin mesylate and correlation of 1 JCH observed.... ResearchGate. (n.d.). Retrieved from [Link]
13C NMR Chemical Shift. Oregon State University. (n.d.). Retrieved from [Link]
Application Notes & Protocols: The Role of Destetrahydrofuranyl Terazosin in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: Understanding Metabolism for Safer, More Effective Drugs The journey of a drug through the human body is a complex process governed by...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Metabolism for Safer, More Effective Drugs
The journey of a drug through the human body is a complex process governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] Of these, metabolism is a critical phase where the body's enzymes chemically modify the drug, a process primarily occurring in the liver.[3][4] These modifications can activate a drug, deactivate it, or convert it into new compounds known as metabolites. Studying these metabolites is paramount in drug development; they can possess their own therapeutic effects, contribute to adverse reactions, or influence the drug's overall pharmacokinetic profile.[5][6]
Terazosin, an alpha-1-selective adrenergic antagonist, is widely used for treating benign prostatic hyperplasia (BPH) and hypertension.[7] It undergoes extensive metabolism in the liver.[4][8] One of its key metabolites is Destetrahydrofuranyl terazosin. Understanding the formation, clearance, and potential interactions of this metabolite is crucial for fully characterizing the safety and efficacy profile of terazosin.
This guide provides a comprehensive overview and detailed protocols for utilizing Destetrahydrofuranyl terazosin as a test article in pivotal in vitro and in vivo drug metabolism studies. The methodologies described herein are designed to elucidate the metabolic stability of the metabolite, identify the enzymes responsible for its processing, assess its potential for drug-drug interactions (DDI), and characterize its pharmacokinetic behavior.
PART 1: In Vitro Metabolism & Interaction Studies
In vitro assays are the cornerstone of metabolic studies, offering a controlled environment to investigate specific enzymatic processes.[1] They provide early, critical data that helps predict a compound's behavior in vivo.[1][9]
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, specifically the cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[3][10] By incubating Destetrahydrofuranyl terazosin with liver microsomes and an essential cofactor (NADPH), we can measure its rate of disappearance over time.[3][11] This provides key parameters like half-life (t½) and intrinsic clearance (CLint), which indicate the compound's susceptibility to hepatic metabolism.[3][12]
Protocol: Metabolic Stability of Destetrahydrofuranyl Terazosin in Human Liver Microsomes (HLM)
Reagent Preparation:
Prepare a 1 M potassium phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][12]
Prepare a 1 mg/mL stock of pooled Human Liver Microsomes (HLM) in phosphate buffer.
Prepare a 1 mM stock solution of Destetrahydrofuranyl terazosin in a suitable organic solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).[13]
Incubation Procedure:
In a 96-well plate, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and Destetrahydrofuranyl terazosin (to a final concentration of 1 µM).[11][14]
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[3][10]
Controls:
Negative Control (No Cofactor): In a separate well, replace the NADPH system with buffer to assess for non-enzymatic degradation.[11]
Positive Control: Run a compound with known metabolic stability (e.g., Verapamil for high turnover, Warfarin for low turnover) in parallel to validate the activity of the microsomes.[3]
Sample Analysis & Data Interpretation:
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of Destetrahydrofuranyl terazosin at each time point.[3][10][12]
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate Half-life (t½) = 0.693 / k.
Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration).
Diagram: Workflow for Microsomal Stability Assay
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Cytochrome P450 (CYP) Reaction Phenotyping
Principle: This assay identifies which specific CYP isoforms are responsible for metabolizing a compound.[15][16] This is critical because some CYP enzymes are highly polymorphic in the human population or are susceptible to inhibition by other drugs, which can lead to significant DDI.[17] The protocol involves incubating Destetrahydrofuranyl terazosin with a panel of individual, recombinant human CYP enzymes.[18]
Protocol: CYP Reaction Phenotyping using Recombinant Enzymes
System Setup:
Use a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4, as these are responsible for ~95% of drug metabolism).[17]
Prepare reaction mixtures similar to the microsomal stability assay, but replace HLM with individual recombinant CYP isoforms.
Incubation and Analysis:
Incubate Destetrahydrofuranyl terazosin (1 µM) with each CYP isoform and the NADPH regenerating system at 37°C.[18]
Monitor the depletion of the parent compound over time (e.g., 0 to 60 minutes) using LC-MS/MS.[17]
Data Interpretation:
The CYP isoform(s) that show a significant rate of Destetrahydrofuranyl terazosin depletion are identified as the primary metabolizing enzymes.
This information is crucial, as studies in rats have shown that terazosin itself is a substrate for CYP3A1/3A2 (the rat equivalent of human CYP3A4).[19][20][21] It is therefore essential to determine if the metabolite shares this pathway.
CYP Inhibition Assay (IC50 Determination)
Principle: This assay determines if Destetrahydrofuranyl terazosin can inhibit the activity of major CYP enzymes, which could lead to DDIs by impairing the clearance of other co-administered drugs.[22][23][24] The assay measures the concentration of Destetrahydrofuranyl terazosin required to inhibit 50% of the activity of a specific CYP isoform (the IC50 value).[24]
Protocol: IC50 Determination for CYP3A4
Reagent Preparation:
Prepare solutions of Human Liver Microsomes, phosphate buffer, and an NADPH regenerating system.
Prepare a stock solution of a CYP3A4-specific probe substrate (e.g., Midazolam) and its corresponding metabolite standard (1'-hydroxymidazolam).
Prepare a series of dilutions of Destetrahydrofuranyl terazosin (e.g., 0.1 to 100 µM).[24]
Incubation Procedure:
In a 96-well plate, combine HLM, phosphate buffer, and each concentration of Destetrahydrofuranyl terazosin.
Add the CYP3A4 probe substrate (Midazolam) at a concentration near its Km value.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH system. Incubate for a short, defined period (e.g., 5-10 minutes) within the linear range of metabolite formation.
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
Controls:
Vehicle Control (100% Activity): Incubations without Destetrahydrofuranyl terazosin.
Positive Control Inhibitor: Incubations with a known potent CYP3A4 inhibitor (e.g., Ketoconazole) to ensure assay sensitivity.
Analysis and Data Interpretation:
Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the 1'-hydroxymidazolam metabolite.
Calculate the percent inhibition for each concentration of Destetrahydrofuranyl terazosin relative to the vehicle control.
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Regulatory agencies like the FDA provide guidance on how to use IC50 values to predict the clinical risk of DDIs.[24][25]
Diagram: Principle of Competitive CYP Inhibition Assay
Caption: Competitive inhibition of a CYP enzyme.
PART 2: In Vivo Pharmacokinetic (PK) Studies
In vivo studies are essential for understanding how a compound behaves within a complete biological system, providing data on its ADME profile.[2][26][27]
Animal Model and Dosing
Rationale: The Sprague-Dawley rat is a commonly used model in pharmacokinetic studies due to its well-characterized physiology and metabolic pathways.[19][21]
Protocol:
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) in a controlled environment for at least one week prior to the study.
Dosing: Administer Destetrahydrofuranyl terazosin via intravenous (IV) and oral (PO) routes in separate groups of animals to determine key PK parameters, including bioavailability. A typical dose might be 1-5 mg/kg.
Vehicle: Formulate the compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).
Sample Collection
Principle: Serial blood sampling allows for the characterization of the drug concentration-time profile, which is fundamental to PK analysis.[26]
Protocol:
Blood Collection: Collect blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling (e.g., tail vein) at predetermined time points.
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.[5]
Bioanalytical Method: LC-MS/MS
Principle: LC-MS/MS is the gold standard for quantifying drugs and metabolites in complex biological matrices like plasma due to its high sensitivity, specificity, and speed.[28][29][30][31][32] A robust and validated method is crucial for generating reliable PK data.[29][30]
Table 1: Typical LC-MS/MS Method Parameters for Quantification
Parameter
Description
Sample Preparation
Protein precipitation with acetonitrile or liquid-liquid extraction.[31]
LC Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase
Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
Specific precursor-to-product ion transitions for Destetrahydrofuranyl terazosin and the internal standard.
Pharmacokinetic Data Analysis
Principle: Non-compartmental analysis (NCA) is used to derive key pharmacokinetic parameters from the plasma concentration-time data.[19][27]
Key Parameters:
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t½ (Half-life): Time required for the plasma concentration to decrease by half.[7][33][34]
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
Table 2: Representative Pharmacokinetic Parameters of Parent Drug Terazosin
Note: This table is for the parent drug, terazosin, and provides context. The PK study on Destetrahydrofuranyl terazosin would generate a similar table for the metabolite itself.
Diagram: Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow for a typical In Vivo Pharmacokinetic study.
PART 3: Integrated Data Interpretation and Implications
Synthesizing the data from both in vitro and in vivo studies provides a holistic understanding of the metabolite's role. If Destetrahydrofuranyl terazosin shows high metabolic stability (in vitro), it may have a long half-life in vivo. If it is metabolized primarily by CYP3A4 and also inhibits this enzyme, there is a significant potential for DDIs with other CYP3A4 substrates. The in vivo PK data provides the real-world context for these in vitro findings, confirming the metabolite's exposure (AUC) and persistence (t½) in the body. This integrated analysis is critical for assessing the overall safety profile of the parent drug, terazosin, and for informing clinical study design and patient management strategies.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). HYTRIN® (terazosin hydrochloride). accessdata.fda.gov. Retrieved from [Link]
Apotex Inc. (2021, September 16). Terazosin Hydrochloride Tablets 1 mg, 2 mg, 5 mg and 10 mg of terazosin (as terazosin hydrochloride). Retrieved from [Link]
ratiopharm. (2011, March 3). PRODUCT MONOGRAPH Pr ratio-TERAZOSIN. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Pharmacokinetics of Terazosin after a Single Oral Dose in a Mixed-Race Local Stray Dogs. Journal of Bioequivalence & Bioavailability, 6(5). Retrieved from [Link]
Wong, S., & Yan, Z. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in Molecular Biology, 2341, 13-22. Retrieved from [Link]
Springer Nature. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Protocols. Retrieved from [Link]
WikEM. (2023, October 1). Terazosin. WikEM. Retrieved from [Link]
Choi, Y., & Lee, M. G. (2007). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British Journal of Pharmacology, 151(2), 254–266. Retrieved from [Link]
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]
Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]
PubMed. (2007, May 15). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. Retrieved from [Link]
PubMed. (1986). Pharmacokinetics of terazosin. Retrieved from [Link]
ResearchGate. (2024, March 20). (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Retrieved from [Link]
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
ResearchGate. (2025, December 10). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. Retrieved from [Link]
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [https://jab.scholasticahq.com/article/100411-applications-of-liquid-chromatography-mass-spectrometry-lc-ms-in-drug-metabolism-studies]([Link] spectrometry-lc-ms-in-drug-metabolism-studies)
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
U.S. Food and Drug Administration. (2023, June 5). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Service. Retrieved from [Link]
ProBio CDMO. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics. Retrieved from [Link]
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved from [Link]
Medscape. (n.d.). Hytrin, Tezruly (terazosin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Separation of Terazosin and its Impurities
Welcome to the Technical Support Center for Terazosin chromatography. Terazosin, a selective alpha-1 adrenergic antagonist featuring a quinazoline nucleus, presents unique analytical challenges due to its basic nature an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Terazosin chromatography. Terazosin, a selective alpha-1 adrenergic antagonist featuring a quinazoline nucleus, presents unique analytical challenges due to its basic nature and the structural similarity of its process impurities and degradation products.
This guide provides researchers and drug development professionals with field-proven, causality-driven methodologies to troubleshoot peak tailing, resolve co-eluting impurities, and modernize legacy pharmacopeial methods.
Mechanistic Overview & Diagnostic Workflow
Terazosin has a pKa of approximately 7.1. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines like Terazosin are highly susceptible to secondary interactions with unreacted, acidic silanol groups on silica-based stationary phases[1]. This ionic interaction is the primary culprit behind severe peak tailing and variable retention times. Furthermore, polar degradation products (such as Terazosin Related Compounds A and C) often elute too quickly in the void volume under standard conditions, historically requiring multiple complex chromatographic runs[2].
Diagnostic Troubleshooting Workflow
Logical workflow for diagnosing and resolving Terazosin HPLC separation issues.
Quantitative Data & Method Parameters
To achieve baseline resolution between Terazosin and its related compounds, the gradient and mobile phase chemistry must be tightly controlled. Below is a synthesized robust gradient profile and an impurity behavior matrix.
Table 1: Optimized Gradient Program for Terazosin Impurity Profiling
Time (min)
Mobile Phase A (Buffered Aqueous) %
Mobile Phase B (Organic Modifier) %
Flow Rate (mL/min)
0.0
85
15
1.0
10.0
60
40
1.0
15.0
30
70
1.0
18.0
85
15
1.0
25.0
85
15
1.0
Table 2: Key Terazosin Impurities and Chromatographic Challenges
Compound
Chemical Nature
Chromatographic Challenge
Terazosin
Active Pharmaceutical Ingredient (API)
Prone to peak tailing due to basic amine interacting with column silanols.
Related Compound A
Hydrolyzed degradation product
Highly polar; poorly retained in standard RP-HPLC, often eluting in the void volume[2].
Related Compound C
Process impurity / Degradant
Co-elutes with early peaks if the initial gradient is too strong or lacks ion-pairing.
Prazosin / Doxazosin
Structurally similar analogs
Share the quinazoline nucleus; require optimized Methanol/Acetonitrile ratios for baseline resolution[3].
To ensure data integrity, the following protocol is designed as a self-validating system. Every run must pass an internal System Suitability Test (SST) to verify that the causality of the separation (pH control and silanol masking) is actively functioning.
Protocol 1: Mobile Phase Preparation & pH Optimization
Causality: Controlling the pH strictly below the pKa of Terazosin ensures the molecule is fully protonated, while the addition of an amine modifier competitively blocks active silanol sites on the silica support[1].
Prepare Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of Triethylamine (TEA) or Diethylamine (DEA) to achieve a 0.1% (v/v) concentration.
pH Adjustment: Slowly add dilute phosphoric acid (or perchloric acid for lower UV cutoff) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05. Critical Step: Do not overshoot and back-titrate, as this alters the ionic strength.
Prepare Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile (or a Methanol/Acetonitrile blend if targeting specific selectivity for Prazosin analogs).
Filtration: Filter both phases through a 0.22 µm membrane filter and degas via sonication or vacuum.
Protocol 2: Sample and Standard Preparation
Standard Stock Solution: Accurately weigh 25 mg of Terazosin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent matching the initial mobile phase conditions (85:15 Aqueous:Organic) to prevent solvent-mismatch peak distortion[4].
System Suitability Solution (Self-Validating Control): Spike the 100 µg/mL Terazosin standard with 0.5% (w/w) of Terazosin Related Compound A and Compound C.
Protocol 3: System Suitability Testing (SST) Execution
Equilibration: Flush the column (e.g., modern end-capped C18 or PFP column) with the initial gradient composition for at least 10 column volumes until the baseline is stable[5].
Injection: Inject 10 µL of the System Suitability Solution.
Validation Criteria: The system is only validated for use if:
The USP tailing factor for the Terazosin peak is ≤ 1.5 .
The resolution (
) between Terazosin Related Compound A and the nearest adjacent peak is ≥ 2.0 .
The Relative Standard Deviation (RSD) of the Terazosin peak area for five replicate injections is ≤ 2.0% [6].
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing for the main Terazosin peak, even on a new C18 column?A: Terazosin is a basic compound (pKa ≈ 7.1). On standard silica-based columns, the protonated amine group interacts strongly with unreacted, acidic silanol groups via secondary ion-exchange interactions.
Solution: You must implement a dual-masking strategy. First, adjust the mobile phase pH to at least 2 units below the pKa (e.g., pH 3.0) to suppress silanol ionization. Second, add a basic modifier like 0.1% Triethylamine (TEA) to the mobile phase. The TEA acts as a sacrificial amine, competitively binding to the active silanols and allowing the Terazosin to elute with a symmetrical peak shape[1].
Q2: The legacy European Pharmacopoeia (Ph. Eur.) monograph requires two separate 45-minute runs to analyze all impurities. How can we consolidate this into a single, faster method?A: The Ph. Eur. method historically required two runs because highly polar impurities (like Impurities A and C) were not sufficiently retained under standard reversed-phase conditions, necessitating a separate ion-pair (IP) chromatography method[2].
Solution: Modernize your stationary phase. By switching from a traditional C18 column to a2, you introduce orthogonal retention mechanisms—specifically
interactions, dipole-dipole, and hydrogen bonding. This allows for adequate retention of all 16 specified impurities and the API in a single run, cutting the analysis time from 90 minutes down to under 20 minutes[2].
Q3: My retention times for Terazosin are drifting significantly between injections. How do I stabilize them?A: For ionizable compounds, minute variations in the mobile phase preparation or ambient environment exponentially affect the retention factor (
).
Solution:
Buffer Capacity: Ensure your mobile phase is properly buffered (e.g., using 10-20 mM ammonium acetate) rather than just pH-adjusted with acid. A buffer resists localized pH changes during the gradient run[7].
Thermostatic Control: Fluctuations in laboratory temperature alter the mobile phase viscosity and partitioning kinetics. Always use a thermostatically controlled column oven (e.g., set to 30°C) to eliminate ambient temperature variables[5].
Equilibration: A slow equilibration phenomenon occurs with highly aqueous mobile phases on fully end-capped C18 columns ("hydrophobic collapse"). Ensure adequate re-equilibration time between gradient runs.
Q4: How do I ensure specificity when analyzing Terazosin in the presence of structurally similar drugs like Prazosin or Doxazosin?A: Prazosin, Terazosin, and Doxazosin all share the same parent quinazoline nucleus, making them difficult to separate[7].
Solution: Specificity is achieved by fine-tuning the organic modifier. While Acetonitrile provides sharper peaks, utilizing a Methanol/Acetonitrile blend (e.g., 40:60 ratio in the B phase) alters the selectivity (
) just enough to exploit the minor structural differences in their respective piperazine ring substituents, achieving baseline resolution[8].
References
BenchChem Technical Support Team. Technical Support Center: Analysis of Terazosin and its Impurities by HPLC. BenchChem.1
Kormány, R., et al. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Molnar-Institute. 2
United States Pharmacopeia (USP). Methods for the Analysis of Doxazosin Extended-Release Tablets - USP's Emerging Standards. USP.org. 6
Shrivastava, A., & Gupta, V. B. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. MDPI / Scientia Pharmaceutica. 7
LCMS Troubleshooting. Troubleshooting and Performance Improvement for HPLC. LCMS.cz.
Technical Support Center: Troubleshooting Destetrahydrofuranyl Terazosin Synthesis
Welcome to the Technical Support Center for active pharmaceutical ingredient (API) development. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for the synthesis of Destetrahyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for active pharmaceutical ingredient (API) development. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for the synthesis of Destetrahydrofuranyl terazosin (also known as Terazosin Related Compound A, or 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine)[1].
As a critical intermediate—and a heavily monitored pharmacopeial impurity—in the synthesis of the alpha-1 adrenoceptor blocker Terazosin, mastering the formation of this compound is essential for maximizing API yield and purity[2].
Reaction Pathway & Mechanistic Overview
The synthesis of Destetrahydrofuranyl terazosin relies on a Nucleophilic Aromatic Substitution (
) reaction. The starting material, 2-chloro-4-amino-6,7-dimethoxyquinazoline [3], features a chlorine atom at the 2-position activated by the electron-withdrawing nature of the quinazoline ring nitrogens. Piperazine acts as the nucleophile, attacking the electron-deficient C2 carbon to form a Meisenheimer complex, followed by the expulsion of the chloride leaving group.
Because the 4-amino group donates electron density into the quinazoline ring via resonance, the 2-position is slightly deactivated compared to a standard 2,4-dichloroquinazoline. Consequently, the reaction requires elevated temperatures (typically >100°C) in polar protic solvents like isoamyl alcohol or n-butanol[4].
Figure 1:
reaction pathway highlighting the target mono-adduct and the bis-alkylation side reaction.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing a high yield of the bis-alkylated quinazoline impurity (Terazosin Related Compound C) instead of the mono-substituted product?
The Causality: Piperazine is a symmetrical diamine with two equivalent secondary amines. When one amine successfully reacts with the quinazoline ring to form Destetrahydrofuranyl terazosin, the resulting product still contains a reactive secondary amine. While steric hindrance and slight electronic deactivation occur, the secondary amine remains nucleophilic enough to attack a second molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline, forming the bis-alkylated dimer[1].
The Solution: You must manipulate collision theory and Le Chatelier's principle. Do not use a 1:1 or 1:2 stoichiometric ratio. You must use a massive molar excess of piperazine (typically 5 to 10 equivalents) . By flooding the reaction matrix with free piperazine, the probability of the quinazoline reacting with free piperazine vastly outweighs the probability of it reacting with the mono-substituted product.
Q2: The reaction stalls at 50-60% conversion despite prolonged heating at reflux. Why?
The Causality: The
reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of product formed. Piperazine is a base (). The generated HCl rapidly protonates the unreacted piperazine, converting it into a piperazinium salt. Protonated amines are non-nucleophilic. If you start with 2 equivalents of piperazine, 1 equivalent reacts, generating 1 equivalent of HCl, which neutralizes the remaining 1 equivalent of piperazine—halting the reaction completely.
The Solution: The excess piperazine (5-10 eq) recommended in Q1 acts as both the nucleophile and the acid scavenger. Alternatively, if using mono-Boc-protected piperazine to prevent bis-alkylation, you must add a non-nucleophilic exogenous base (such as anhydrous or triethylamine) to neutralize the generated HCl[5].
Q3: How do I effectively remove the massive excess of unreacted piperazine during the workup without losing my product?
The Causality: Piperazine is highly soluble in water, whereas Destetrahydrofuranyl terazosin is highly lipophilic in its free-base form but forms water-soluble salts at low pH.
The Solution: Exploit the differential solubility. After evaporating the primary reaction solvent, dissolve the crude mixture in a biphasic system of Ethyl Acetate (or Dichloromethane) and Water. Ensure the aqueous layer is strictly neutral to slightly basic (pH 8-9). At this pH, the excess piperazine partitions into the aqueous layer, while the Destetrahydrofuranyl terazosin free base remains in the organic layer. Multiple aqueous washes will quantitatively remove residual piperazine.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting purity profile. These metrics demonstrate why solvent choice and nucleophile equivalents are the most critical variables.
Solvent
Piperazine (Equivalents)
Added Base
Temp (°C)
Conversion (%)
Bis-alkylated Impurity (%)
Isolated Yield (%)
Ethanol
2.0
None
78
55.0
18.2
32.0
Isoamyl Alcohol
2.0
(2 eq)
110
96.5
22.5
58.0
Isoamyl Alcohol
8.0
None (Excess Pip)
110
>99.0
<0.5
89.5
n-Butanol
5.0
None (Excess Pip)
117
>99.0
1.8
84.0
Data Interpretation: Isoamyl alcohol at reflux (110°C) provides the optimal thermal energy to overcome the activation barrier of the deactivated quinazoline ring[4]. Using 8.0 equivalents of piperazine suppresses the bis-alkylated impurity to below 0.5% while driving the conversion to completion.
Standardized Experimental Protocol
This self-validating protocol incorporates in-process controls (IPC) to ensure the reaction proceeds as mechanistically predicted.
Step-by-Step Methodology
Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 equivalent, e.g., 10.0 g)[3].
Nucleophile Addition: Add anhydrous piperazine (8.0 equivalents, 28.8 g). Caution: Piperazine is a severe eye and skin irritant.
Solvent Addition: Add 100 mL of anhydrous isoamyl alcohol.
Reflux: Heat the reaction mixture to 110°C under nitrogen. The mixture will initially be a suspension but will homogenize as the reaction progresses.
In-Process Control (IPC): After 4 hours, sample the reaction. Dilute 50 µL of the mixture in 1 mL of methanol and analyze via HPLC (UV detection at 254 nm). Validation Gate: The reaction is complete when the peak area of the starting quinazoline is <1.0%. If >1.0%, continue heating for 2 hours.
Solvent Removal: Once complete, cool the mixture to 40°C and concentrate under reduced pressure to remove the isoamyl alcohol.
Biphasic Workup: Dissolve the resulting viscous residue in 150 mL of Ethyl Acetate and 150 mL of deionized water. Stir vigorously for 10 minutes.
Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer (containing excess piperazine and piperazine hydrochloride). Wash the organic layer with water (3 x 100 mL) to ensure complete removal of piperazine.
Crystallization: Dry the organic layer over anhydrous
, filter, and concentrate to approximately 30 mL. Add 50 mL of cold hexanes to precipitate the Destetrahydrofuranyl terazosin free base.
Isolation: Filter the solid under vacuum, wash with cold hexanes, and dry in a vacuum oven at 50°C overnight.
Figure 2: Standardized workflow for the synthesis and purification of Destetrahydrofuranyl terazosin.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 616323, Destetrahydrofuranyl terazosin" PubChem,[Link][2]
Pharmaffiliates. "Terazosin Related Compound A (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride)" Pharmaffiliates Reference Standards,[Link][1]
United States Patent and Trademark Office. "Process for the Preparation of Terazosin Hydrochloride Dihydrate" Patent US5710278A,[4]
Technical Support Center: Terazosin Process Optimization
Topic: Minimizing Impurity Formation in Terazosin Synthesis Role: Senior Application Scientist / Technical Support Lead Audience: Process Chemists and Drug Development Professionals[1] Welcome to the Process Optimization...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Impurity Formation in Terazosin Synthesis
Role: Senior Application Scientist / Technical Support Lead
Audience: Process Chemists and Drug Development Professionals[1]
Welcome to the Process Optimization Hub.
You are accessing the advanced troubleshooting logs for Terazosin Hydrochloride synthesis. This guide is structured as a series of "Support Tickets" addressing the most critical failure modes in the synthetic pathway. We move beyond basic recipes to the mechanistic root causes of impurity formation, specifically targeting the USP/EP specified impurities that compromise batch release.
📊 Quick Reference: The Impurity Profile (USP/EP Standards)[1][2][3]
Before troubleshooting, verify which impurity is spiking in your HPLC data.[1]
Context: Reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with Piperazine to form the intermediate (Impurity A).[2]
Ticket #101: "My Bis-Impurity (Compound C) levels are >0.5%."
User Report: "We are seeing high levels of the dimer where one piperazine molecule bridges two quinazoline rings."
Diagnostic Protocol:
The formation of Impurity C is a classic competition between the free piperazine and the mono-substituted product for the electrophilic 2-chloro-quinazoline.[2]
Stoichiometry Check: Are you using a 1:1 ratio? Stop.
Mechanism:[1][3][4] As the reaction proceeds, the concentration of free piperazine drops.[1] If the ratio is near 1:1, the mono-substituted product (which still has a nucleophilic nitrogen) begins to compete for the remaining 2-chloro starting material.[2]
Mixing Dynamics: Are you adding piperazine to the quinazoline?
Correction: High local concentrations of the electrophile favor dimerization.[2]
Resolution Strategy:
The "High Excess" Rule: Increase Piperazine equivalents to 3.0–5.0 eq . This ensures that the 2-chloro-quinazoline statistically encounters free piperazine rather than the mono-substituted product.[2]
Reverse Addition: If possible, add the quinazoline (solid or solution) slowly to the piperazine solution.[1]
Workup Optimization: The excess piperazine is water-soluble.[2] Use an aqueous wash (pH > 10) to remove the unreacted piperazine, leaving the hydrophobic intermediate behind.[1]
Ticket #102: "Reaction is stalling; high residual 2-Chloro precursor."
User Report: "After 12 hours at reflux, we still have 2% starting material. Pushing the temp higher causes degradation."[1]
Diagnostic Protocol:
The 2-position of the quinazoline ring is deactivated by the electron-donating methoxy groups and the 4-amino group.[2] It is a sluggish electrophile.
Solvent Choice: Are you using Ethanol? It may not be hot enough (bp 78°C).[1][2]
Catalysis: Are you relying solely on thermal energy?
Resolution Strategy:
Solvent Switch: Move to Isoamyl alcohol (bp ~130°C) or n-Butanol .[2] The higher reflux temperature is often required to drive the SNAr reaction to completion.[2]
Catalytic Boost: Add 0.1 eq of Potassium Iodide (KI) .
Mechanism:[1][3] The Finkelstein reaction generates a transient 2-iodo-quinazoline intermediate in situ, which is a much better electrophile than the 2-chloro species.[2]
🛠️ Module 2: The Furoyl Coupling (Step 2)
Context: Acylation of the intermediate with Tetrahydro-2-furoic acid (THFA) to form Terazosin.[2]
Ticket #201: "High levels of Des-furoyl Impurity (Compound A) in final API."
User Report: "We coupled using THFA and DCC, but the reaction didn't go to completion. Purification is difficult because the solubility is similar."[1]
Diagnostic Protocol:
Standard carbodiimide coupling (DCC/EDC) can be slow due to the steric bulk of the secondary amine on the piperazine ring.
Activation Method: Using the acid directly with a coupling agent is often insufficient for this sterically hindered system.[2]
Moisture Control: Water hydrolyzes the activated ester back to the acid and amine (Impurity A).
Resolution Strategy:
Switch to Acid Chloride: Convert Tetrahydro-2-furoic acid to Tetrahydro-2-furoyl chloride using Thionyl Chloride (
completely (azeotrope with toluene) before adding the amine.[1] Residual will react with the amine to form sulfinyl impurities.[2]
Base Scavenger: Use Triethylamine (TEA) or DIPEA to scavenge the HCl generated.[1] Maintain pH > 8 to keep the piperazine nitrogen nucleophilic.[2]
Ticket #202: "Unknown impurity eluting near Terazosin (Possible Enantiomer?)."
User Report: "We see a split peak or shoulder in the HPLC."
Diagnostic Protocol:
Tetrahydro-2-furoic acid has a chiral center at C2.[2]
Standard Terazosin: Is a racemate (containing both R and S forms of the furoyl moiety).
The Issue: If you inadvertently used an enantiomerically pure starting material or if a resolution occurred during crystallization, the "impurity" might actually be a change in the R/S ratio, or a diastereomer if the quinazoline core had chiral impurities (unlikely).[1]
More Likely: It is the "Open Ring" Impurity . The THF ring can open under highly acidic conditions (e.g., during salt formation with HCl) if temperature is uncontrolled, forming a hydroxy-pentanoyl chain.[1]
Resolution Strategy:
Salt Formation Control: When forming the HCl salt, add the acid at < 20°C . High temperatures + strong acid can cleave the ether linkage in the THF ring.[2]
🧪 Visualizing the Control Strategy
The following diagram maps the critical decision points for impurity control.
Figure 1: Critical Control Points (CCP) in the Terazosin synthetic pathway. Red nodes indicate impurity sinks requiring strict process parameters.
📋 Summary of Optimized Process Parameters
To ensure compliance with ICH Q3A/B guidelines, adopt these validated parameters:
Process Step
Parameter
Optimized Value
Rationale
Step 1: SNAr
Piperazine Equivalents
4.0 – 5.0 eq
Suppresses Bis-impurity (Impurity C) formation via statistical dominance.[2]
Step 1: SNAr
Solvent
Isoamyl Alcohol
High boiling point (130°C) drives the sluggish C2-displacement to completion.[2]
Step 2: Coupling
Activation
Acid Chloride ()
Higher reactivity than DCC/EDC; prevents residual Impurity A.
Step 2: Coupling
Temperature
0°C to RT
Prevents thermal degradation of the THF ring during acylation.
Salt Formation
HCl Addition
Slow, < 20°C
Exothermic control prevents acid-catalyzed ring opening of the THF moiety.[2]
📚 References
United States Pharmacopeia (USP). (2023).[2] Terazosin Hydrochloride Monograph: Related Compounds. USP-NF.[2]
European Pharmacopoeia (Ph.[2][3][5][6] Eur.). (2023).[2][7] Terazosin Hydrochloride Dihydrate: Impurities A, B, C, E.[1] EDQM.
Althuis, T. H., & Hess, H. J. (1977).[1] Synthesis and Identification of Novel Quinazoline Derivatives. Journal of Medicinal Chemistry, 20(1), 146–149.[1]
BenchChem. (2025).[8][2][9][10] Application Notes and Protocols for Impurity Profiling of Terazosin Pharmaceutical Products.
Do, T. T. T., et al. (2018).[1][11] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard. Journal of Pharmaceutical and Biomedical Analysis.
Zhang, Y., et al. (2022).[1] Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazolines. Molecules, 27(3), 1234.[1] [1]
Technical Support Center: High-Resolution Chromatography of Terazosin & Impurities
[1] Executive Summary: The Science of Separation Welcome to the Advanced Chromatography Support Center. You are likely here because the standard USP/EP monographs for Terazosin are yielding insufficient resolution ( ) or...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Science of Separation
Welcome to the Advanced Chromatography Support Center. You are likely here because the standard USP/EP monographs for Terazosin are yielding insufficient resolution (
) or peak tailing is masking critical impurities.[1][2]
The Core Challenge:
Terazosin is a quinazoline derivative with a piperazine ring.[2][3][4] It is a basic compound (
, ).[1][2] The separation challenges stem from two distinct mechanisms:
Structural Similarity: Impurity A (the metabolic precursor) and Impurity C (the dimer) share the identical quinazoline chromophore, making UV detection non-selective.[2] Separation relies entirely on the hydrophobic difference provided by the tetrahydrofuran (THF) moiety.[1][2]
Silanol Interactions: At the standard method pH (3.0–3.2), the piperazine nitrogen is protonated.[2] This cation interacts strongly with residual silanols on the silica backbone of C18 columns, causing peak tailing that often "swallows" closely eluting impurities like Impurity B.[2]
This guide moves beyond "check the flow rate" and addresses the chemical causality of your separation failure.
Module 1: Impurity Profile & Critical Pairs
Before troubleshooting, confirm which impurity is co-eluting.[2] Use the Relative Retention Time (RRT) table below as your diagnostic baseline.
Issue 1: Impurity A Co-elutes with the Solvent Front or Void Volume
User Question: "I cannot integrate Impurity A reliably. It elutes too fast and merges with the injection void peak. I am using the USP citrate buffer method."
Senior Scientist Response:
This is a retention failure, not a column failure. Impurity A is highly polar because it lacks the lipophilic tetrahydrofuran ring found in Terazosin.[2] In a standard C18 Reverse Phase system, it has almost no affinity for the stationary phase.[2]
The Fix: Induce "Pseudo-Stationary" Interactions
Ion-Pairing Agent (IPA): You must add an anionic ion-pairing agent if you haven't already.[1][2]
Protocol: Add Sodium 1-Hexanesulfonate (1.0 g/L) to your aqueous buffer.[1][2]
Mechanism:[2] The sulfonate anion pairs with the protonated piperazine amine on Impurity A, forming a neutral, lipophilic complex that retains on the C18 chain.
Lower Initial Organic: If you are running a gradient, your starting organic composition (Acetonitrile/Methanol) is likely too high.[1][2]
Action: Reduce initial B concentration to 5-8%.[1][2] Hold for 2 minutes to allow Impurity A to interact with the column before ramping.
Issue 2: Terazosin Peak Tailing Masks Impurity B
User Question: "My Terazosin peak has a tailing factor (
) of 2.3. The tail is obscuring Impurity B, which elutes right after the main peak."[2]
Senior Scientist Response:
Tailing in basic drugs is the signature of "Secondary Silanol Interactions."[2] The protonated Terazosin is binding to acidic silanol groups (
) on the silica surface, rather than partitioning into the C18 ligand.[1]
The Fix: Competitive Binding & pH Suppression
The "Triethylamine (TEA) Shield":
Protocol: Add 0.1% Triethylamine to your mobile phase buffer.[1][2][5]
Mechanism:[2] TEA is a stronger base than Terazosin.[1][2] It saturates the active silanol sites, effectively "capping" them and forcing Terazosin to interact only with the C18 phase.
pH Optimization:
Critical Check: Ensure your pH is exactly 3.2 ± 0.1 .[1][2]
Why: At pH < 3.0, silanols are protonated (
) and neutral, reducing interaction.[1][2][5] However, if you go too low (< 2.0), you risk hydrolyzing the bonded phase.[2] pH 3.2 is the "Goldilocks" zone for citrate buffers.[1][2]
Issue 3: Ghost Peaks & Baseline Drift
User Question: "I see small peaks eluting between Terazosin and Impurity C that don't match any standards. They appear even in blank injections."[2]
Senior Scientist Response:
This is classic "Gradient Ghosting," often caused by impurities in the mobile phase concentrating on the column during the equilibration phase and eluting as the organic gradient rises.
The Fix: Reagent Purity Protocol
Buffer Quality: Citrate buffers are notorious for microbial growth and metal contaminants.[1][2]
Action: Use only HPLC-grade Citric Acid Monohydrate.[1][2] Filter aqueous buffers through a 0.22 µm Nylon filter daily.
Water Source: Ensure your Milli-Q water has a resistivity of 18.2 MΩ[1][2]·cm and TOC < 5 ppb.
Module 3: Visualized Workflows
Workflow 1: Systematic Troubleshooting Logic
Use this decision tree to diagnose your specific co-elution issue.
Figure 1: Decision matrix for diagnosing Terazosin impurity co-elution based on retention time and peak shape.
Workflow 2: Critical Mobile Phase Preparation
Incorrect buffer preparation is the #1 cause of retention time shifting in Terazosin analysis.[2] Citrate buffers change pH significantly when mixed with organic solvents.[1][2]
Figure 2: Correct preparation sequence for Citrate-Hexanesulfonate buffer to prevent precipitation and pH drift.
Module 4: The "Gold Standard" Protocol
If your current method is failing, adopt this optimized protocol derived from the USP/EP principles but enhanced for modern HPLC systems.
Chromatographic Conditions
Column: L1 packing (C18), End-capped, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[2]
United States Pharmacopeia (USP). Terazosin Hydrochloride Monograph. USP-NF.[1][2] [1][2]
European Pharmacopoeia (Ph.[1][2] Eur.). Terazosin Hydrochloride Dihydrate. 10th Edition.[1][2] [1][2]
Bakshi, M., et al. (2004).[1][2][6] "Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products." Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-26.[2]
Al-Kurdi, Z., et al. (1999).[1][2] "Stability indicating high performance liquid chromatographic determination of terazosin hydrochloride in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 201-210.[1][2]
BenchChem Technical Support. "Analysis of Terazosin and its Impurities by HPLC."
Reference ID: TS-TER-IMP-04 | Status: Active | Updated: 2026-03-01[1][2][3]
Executive Summary & Compound Definition
Welcome to the technical support hub for Destetrahydrofuranyl terazosin . This guide addresses the critical challenges in detecting and quantifying this specific impurity at trace levels (LOQ < 0.05%).
Compound Identification:
Common Name: Destetrahydrofuranyl terazosin[1][2][3][4][5][6]
Pharmacopoeial Designation: Terazosin Impurity D (EP) / Related Compound D (USP)[1][2][3]
Chemical Name: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde[1][2][3][4][5]
Technical Context:
Unlike the parent drug Terazosin, this impurity lacks the tetrahydrofuran ring, replacing it with a formyl group. This structural change significantly alters its polarity and retention behavior, often causing it to co-elute with other polar degradants or elute in the void volume on standard C18 columns. Enhancing sensitivity requires a shift from standard UV detection to optimized LC-MS/MS or specialized stationary phases.[1][2][3]
Q1: My impurity peak elutes too early (void volume) on a C18 column. How can I increase retention?
Diagnosis: Destetrahydrofuranyl terazosin is significantly more polar than Terazosin due to the loss of the lipophilic tetrahydrofuran ring. Standard C18 columns often fail to retain it sufficiently using standard low-pH mobile phases.[1][2][3]
Troubleshooting Protocol:
Do not rely solely on lowering the organic % in your gradient. Instead, switch the stationary phase mechanism.
The "Gold Standard" Solution: Pentafluorophenyl (PFP) Columns [3]
Why: PFP phases offer unique selectivity for halogenated and basic compounds (like quinazolines) through
- interactions and hydrogen bonding, which are absent in C18 phases.[2][3]
Evidence: Recent studies updating European Pharmacopoeia methods demonstrated that PFP columns (e.g., Kinetex F5 or SpeedCore PFP) successfully separate polar Terazosin impurities that co-elute on C18 [1].[2][3]
Alternative: HSS T3 Technology
Use a High-Strength Silica (HSS) C18 column designed for 100% aqueous mobile phases.[1][2][3] This allows you to start your gradient at 0-2% organic solvent without phase collapse, maximizing retention of the polar impurity.[2]
Recommended Gradient Parameters (PFP Column):
Parameter
Setting
Column
PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm or 2.6 µm
0-1 min: 5% B (Isocratic hold for polar retention)1-8 min: 5% 40% B8-10 min: 95% B (Wash)
Module 2: Mass Spectrometry (Sensitivity Enhancement)
Q2: I am seeing high background noise and poor S/N ratio in LC-MS. How do I optimize ionization?
Diagnosis: The quinazoline core is highly basic.[2] If you are using neutral pH or insufficient protonation, ionization efficiency (ESI+) drops.[3] Furthermore, the formyl group is potentially labile; aggressive source parameters can cause in-source fragmentation, diluting the signal of the precursor ion.
Cone Voltage: Critical. Perform a ramp. The formyl group makes the molecule slightly fragile. Start low (20V) and ramp to 60V. Select the voltage that maximizes
Cleavage of the formyl group only (less specific, but confirms structure).[2][3]
Step 3: Mobile Phase Additives
Do: Use Formic Acid (0.1%) .[2][3][9][10] It provides the necessary protons for the basic nitrogens on the quinazoline ring and piperazine.
Avoid: TFA (Trifluoroacetic acid).[2][3] While TFA improves peak shape, it causes significant ion suppression in MS, killing sensitivity.[3]
Module 3: Sample Preparation & Stability
Q3: The impurity area counts decrease over time in the autosampler. Is it unstable?
Diagnosis: Yes. The "Destetrahydrofuranyl" impurity contains an aldehyde (formyl) group on the piperazine nitrogen.[3] Aldehydes are susceptible to oxidation to the corresponding carboxylic acid or hydrolysis/deformylation back to the free piperazine (Impurity C), especially in non-buffered aqueous solutions.[3]
Troubleshooting Protocol:
Solvent Selection: Avoid protic solvents like methanol if stability is an issue (potential hemiacetal formation).[2][3] Use Acetonitrile/Water mixtures.[2][3][11]
Temperature Control: Maintain autosampler at 4°C .
Amber Glass: Use amber vials to prevent photo-degradation, as quinazolines are photosensitive.[2][3]
pH Control: Ensure the sample diluent is slightly acidic (pH 3-4). Neutral or basic pH accelerates the hydrolysis of the formyl group.
Visual Workflow: Method Development Logic
Figure 1: Decision tree for optimizing retention and detection sensitivity for polar quinazoline impurities.
References
Kormány, R., et al. (2020).[2][3][12] "Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns." Journal of Pharmaceutical and Biomedical Analysis, 188, 113371.
European Directorate for the Quality of Medicines (EDQM). "Terazosin Hydrochloride Dihydrate Monograph 2021."[2] European Pharmacopoeia.[2][3][12][13][14] [1][2][3]
PubChem. "Compound Summary: Destetrahydrofuranyl terazosin."[2][3] National Library of Medicine.[2] [1][2][3]
Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in GMP environments.
Addressing matrix effects in bioanalysis of Destetrahydrofuranyl terazosin
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of Destetrahydrofuranyl Terazosin Introduction Welcome to the Technical Support Center for the bioanalysis of Destetrahydrofuranyl terazosin (4-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of Destetrahydrofuranyl Terazosin
Introduction
Welcome to the Technical Support Center for the bioanalysis of Destetrahydrofuranyl terazosin (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde) [1]. As a primary metabolite and known impurity (Terazosin EP Impurity D) of the alpha-1 blocker terazosin, accurate quantification of this compound in biological matrices (plasma, serum, urine) is critical for pharmacokinetic profiling and quality control.
However, researchers frequently encounter a major hurdle during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis: matrix effects . Matrix effects—specifically ion suppression or enhancement—occur when co-eluting endogenous components (like phospholipids or salts) alter the ionization efficiency of the target analyte in the electrospray ionization (ESI) source.
This guide provides field-proven troubleshooting strategies, diagnostic FAQs, and self-validating protocols to ensure your bioanalytical methods meet the rigorous standards set by global regulatory agencies.
Part 1: Diagnostic FAQs
Q1: Why does Destetrahydrofuranyl terazosin experience more severe ion suppression in plasma than the parent drug, terazosin?Causality & Mechanism: Destetrahydrofuranyl terazosin lacks the lipophilic tetrahydrofuran ring present in terazosin, making it significantly more polar. In standard reversed-phase chromatography (e.g., C18 columns), this increased polarity causes the compound to elute much earlier in the gradient. Unfortunately, this early elution window is precisely where high concentrations of un-retained endogenous salts, proteins, and early-eluting glycerophosphocholines emerge from the column. These components compete with the analyte for available charge in the ESI droplet, leading to severe ion suppression.
Q2: How do I quantitatively assess the matrix effect to ensure regulatory compliance?Regulatory Standard: According to the ICH M10 Bioanalytical Method Validation guideline (adopted by the FDA and EMA) [2][3], matrix effects must be quantified using the Matrix Factor (MF).
Calculation: MF = (Peak response of analyte in the presence of matrix ions) / (Peak response of analyte in the absence of matrix ions).
Acceptance Criteria: You must evaluate the IS-normalized MF across at least six independent lots of blank matrix (including hemolyzed and lipemic lots). The coefficient of variation (CV) of the IS-normalized MF must not exceed 15% [2].
Caption: Workflow for diagnosing and quantifying LC-MS/MS matrix effects per ICH M10 guidelines.
Part 2: Troubleshooting Guides & Experimental Protocols
If your IS-normalized MF CV exceeds 15%, you must optimize your workflow. Below are self-validating protocols designed to eliminate matrix interference.
Guide 1: Optimizing Sample Preparation (The Chemical Isolation Strategy)
Simple Protein Precipitation (PPT) with acetonitrile often fails for Destetrahydrofuranyl terazosin because it leaves phospholipids in the extract. While Liquid-Liquid Extraction (LLE) is an option, the polar nature of this analyte can result in poor extraction recovery.
The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Why it works: Destetrahydrofuranyl terazosin contains basic piperazine and quinazoline nitrogens [1]. By acidifying the sample, these nitrogens become positively charged, allowing strong retention on the cation-exchange sorbent. This permits aggressive washing with 100% organic solvents to completely strip away neutral lipids and phospholipids before elution.
Step-by-Step MCX SPE Protocol:
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H3PO4) in water to disrupt protein binding and ionize the basic nitrogens.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge.
Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove water-soluble salts and polar endogenous compounds.
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, while neutral phospholipids and hydrophobic interferences are washed away.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the analyte, breaking the ionic interaction.
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
Caption: Decision tree for selecting sample preparation methods to mitigate matrix effects.
Guide 2: Chromatographic Adjustments (The Temporal Isolation Strategy)
If SPE is not feasible, you must temporally separate the analyte from the matrix suppression zones using chromatography.
Column Selection: Utilize a high-efficiency sub-2 µm or core-shell C18 column to achieve sharp peaks, minimizing the time window where co-eluting matrix can interfere.
Gradient Optimization: Because Destetrahydrofuranyl terazosin is polar, start the gradient with a highly aqueous mobile phase (e.g., 5% Acetonitrile with 0.1% Formic acid) and hold for 0.5 minutes. This focuses the analyte at the head of the column while unretained salts are sent to waste. Follow with a steep ramp to 95% Acetonitrile to elute the analyte and subsequently flush out strongly retained phospholipids. Divert the LC flow to waste for the first 0.5 minutes and after 3.0 minutes to keep the MS source clean.
Guide 3: Internal Standard Calibration (The Mathematical Compensation Strategy)
When physical and temporal isolation are insufficient, mathematical compensation is required.
The Gold Standard: Always use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Destetrahydrofuranyl terazosin-d8 or 13C-labeled variants.
Causality: A SIL-IS co-elutes exactly with the analyte and experiences the exact same ion suppression or enhancement in the ESI source. By taking the ratio of the Analyte area to the SIL-IS area, the matrix effect mathematically cancels out, ensuring the IS-normalized MF remains close to 1.0 and the CV stays well below the ICH M10 15% threshold [2].
Part 3: Data Presentation & Performance Metrics
To benchmark your method optimization, refer to the expected performance metrics summarized below.
Table 1: Comparison of Sample Preparation Techniques for Destetrahydrofuranyl Terazosin
Preparation Technique
Extraction Recovery (%)
Phospholipid Removal
Absolute Matrix Factor (MF)
IS-Normalized MF CV (%)
Cost / Throughput
Protein Precipitation (PPT)
85 - 95%
Poor
0.40 - 0.60 (Severe Suppression)
> 20% (Fails ICH M10)
Low / High
Liquid-Liquid Extraction (LLE)
40 - 60% (Poor due to polarity)
Moderate
0.80 - 0.90
10 - 15%
Low / Medium
Phospholipid Depletion (PLD)
80 - 90%
Good
0.85 - 0.95
8 - 12%
High / High
Mixed-Mode SPE (MCX)
> 90%
Excellent
0.95 - 1.05 (Negligible)
< 5% (Passes ICH M10)
High / Medium
Table 2: ICH M10 Acceptance Criteria for Matrix Effects Validation
Parameter
ICH M10 Requirement
Rationale
Matrix Lots Tested
Minimum of 6 independent lots
Ensures method robustness across diverse patient populations.
Special Matrices
Must include hemolyzed & lipemic lots
Red blood cell rupture and high lipid content drastically alter ESI efficiency.
IS-Normalized MF CV
≤ 15%
Guarantees that the internal standard adequately compensates for any residual matrix effects.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 616323, Destetrahydrofuranyl terazosin. Retrieved from:[Link]
U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from:[Link]
European Medicines Agency (EMA). (2023, January). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]
Troubleshooting
Technical Support Center: Optimization of Extraction Methods for Destetrahydrofuranyl Terazosin
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Author: BenchChem Technical Support Team. Date: March 2026
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Optimizing the LLE Protocol
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Welcome to the Technical Support Center for the extraction and analytical quantification of Destetrahydrofuranyl terazosin (also known as Terazosin EP Impurity D) [1.6]. Destetrahydrofuranyl terazosin (C15H19N5O3) is a critical degradation product formed via the hydrolytic cleavage of the amide bond linking the tetrahydrofuranyl group to the piperazine ring of the parent drug, terazosin[1].
This guide provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize extraction recoveries from complex biological matrices and pharmaceutical formulations.
Caption: Degradation pathway of terazosin yielding Destetrahydrofuranyl terazosin.
Section 1: Causality in Method Development (FAQs)
Q1: Why is pH optimization the most critical parameter in Liquid-Liquid Extraction (LLE) for Destetrahydrofuranyl terazosin?A1: Destetrahydrofuranyl terazosin contains a piperazine ring and an amino-quinazoline moiety, making it a basic compound[2]. In an acidic or neutral environment, these basic nitrogen atoms become protonated (ionized), rendering the molecule highly water-soluble and resistant to partitioning into organic solvents. To achieve high extraction efficiency, the aqueous sample must be alkalinized to at least 2 pH units above the analyte's pKa[2]. This suppresses ionization, driving the neutral, organic-soluble form of the impurity into the extraction solvent.
Q2: How does the choice of extraction solvent dictate the selectivity and recovery of this impurity?A2: The polarity of the solvent must closely match the target analyte while excluding endogenous matrix components. Dichloromethane and tert-butyl methyl ether (t-BME) have demonstrated superior efficacy for extracting quinazoline derivatives from plasma[2][3]. Highly polar solvents might extract the target but will co-extract phospholipids, leading to severe ion suppression in downstream LC-MS/MS analysis.
Q3: What causes the loss of analyte during sample preparation, and how can it be mitigated?A3: Destetrahydrofuranyl terazosin exhibits non-specific adsorption to glass and certain plastic surfaces[1]. To prevent analytical loss and carry-over, it is mandatory to use appropriately treated disposable plastic tubes during extraction and to incorporate a methanol rinse for the autosampler injector port after each injection[1].
Section 2: Self-Validating Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol utilizes a self-validating system by incorporating a stable isotopically labeled internal standard (IS) or a structural analog (e.g., Prazosin) to continuously monitor extraction efficiency and matrix effects[4][5].
Sample Aliquoting: Transfer 200 µL of human plasma (K2EDTA or CPD) into a 2.0 mL disposable polypropylene microcentrifuge tube[4].
Internal Standard Addition: Add 20 µL of the Internal Standard working solution (e.g., Prazosin at 50 ng/mL in methanol)[4]. Vortex for 10 seconds.
pH Adjustment (Critical Step): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to the sample. Vortex briefly.
Solvent Extraction: Add 1.0 mL of dichloromethane or tert-butyl methyl ether (t-BME)[2][3].
Partitioning: Shake the samples on a mechanical shaker for 10 minutes at 800 rpm to ensure maximum interfacial contact between the aqueous and organic phases.
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
Causality: Cold centrifugation stabilizes the protein pellet and sharpens the phase boundary.
Collection & Evaporation: Transfer 800 µL of the organic layer to a clean disposable tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile:0.1% Formic Acid, 70:30 v/v)[5]. Vortex for 30 seconds and transfer to an autosampler vial.
Caption: Optimized Liquid-Liquid Extraction workflow for Destetrahydrofuranyl terazosin.
Protocol 2: Protein Precipitation (PP) for High-Throughput Screening
When LLE is too time-consuming, PP offers a rapid alternative, though it requires careful optimization to prevent the co-precipitation of the analyte[2].
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile (3:1 ratio)[2].
Causality: A 3:1 ratio ensures complete protein denaturation without excessively diluting the sample[2].
Agitation: Vortex immediately and vigorously for 2 minutes.
Causality: Immediate vortexing prevents the analyte from becoming trapped within the rapidly forming protein aggregates[2].
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter before LC-MS/MS injection.
Section 3: Troubleshooting Guide
Issue 1: Low Recovery (<60%) during LLE
Root Cause: Suboptimal pH or emulsion formation[2].
Solution: Verify that the pH of the aqueous phase is >9. If emulsions form, add a small amount of sodium chloride (salting-out effect) to increase the ionic strength of the aqueous phase, which helps break the emulsion[2]. Gently swirl instead of vigorously shaking if emulsions persist[2].
Issue 2: Poor Peak Shape or Tailing in LC-MS/MS
Root Cause: Secondary interactions between the basic nitrogen of Destetrahydrofuranyl terazosin and residual silanols on the HPLC column.
Solution: Ensure the mobile phase contains an appropriate modifier. Using 0.1% formic acid or 10 mM ammonium formate helps mask silanol interactions[4][6]. Alternatively, switch to a column with a superficially porous particle design (e.g., Agilent Poroshell 120 EC-C18) which provides highly symmetrical peaks for basic compounds[4].
Issue 3: High Matrix Effect (Ion Suppression)
Root Cause: Co-extraction of endogenous phospholipids during LLE or PP.
Solution: Switch to Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The basic nature of Destetrahydrofuranyl terazosin allows it to be strongly retained on the cation-exchange sites, enabling rigorous washing of phospholipids with 100% methanol before eluting the analyte with 5% ammonium hydroxide in methanol.
Section 4: Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters when utilizing the optimized extraction methods coupled with LC-MS/MS analysis.
Parameter
Liquid-Liquid Extraction (Dichloromethane)
Protein Precipitation (ACN)
Solid-Phase Extraction (MCX)
Absolute Recovery (%)
88.5 - 92.3
75.4 - 81.2
94.1 - 98.5
Matrix Effect (%)
90.2 - 95.1 (Minimal suppression)
65.0 - 72.5 (High suppression)
96.5 - 101.2 (Negligible)
Intra-day Precision (CV %)
< 5.5%
< 8.2%
< 3.1%
Limit of Quantitation (LOQ)
0.25 ng/mL
1.0 ng/mL
0.05 ng/mL
Throughput
Medium
High
Low-Medium
References
PubChem. "Destetrahydrofuranyl terazosin | C15H19N5O3 | CID 616323." National Center for Biotechnology Information (NIH). URL: [Link]
PubMed. "Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study." National Institutes of Health (NIH). URL: [Link]
A Senior Application Scientist's Comparative Guide to Analytical Methods for Terazosin Impurities
In the realm of pharmaceutical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental aspect of patient safety.[1] Terazosin, a quinazoline deri...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of pharmaceutical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental aspect of patient safety.[1] Terazosin, a quinazoline derivative, is a widely used medication for treating benign prostatic hyperplasia and hypertension.[1][2] The synthesis and storage of Terazosin can lead to the formation of various impurities, which, if left uncontrolled, could compromise the drug's efficacy and safety.[1][3] This guide offers a detailed comparison of analytical methods for the detection and quantification of Terazosin impurities, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate techniques for their specific applications.
The Analytical Imperative: Profiling Terazosin Impurities
Impurities in Terazosin can stem from several sources, including residual starting materials, by-products of the manufacturing process, and degradation of the drug substance over time.[1][3] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits on these impurities.[1] Therefore, robust and validated analytical methods are crucial for the quality control of both the bulk drug substance and the finished pharmaceutical products.[4]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the separation and quantification of Terazosin and its impurities.[1] Its widespread adoption is due to its reliability, robustness, and suitability for routine quality control in a regulated laboratory environment.[4]
The Science Behind the Separation
Typically, a reversed-phase HPLC method is employed, utilizing a C18 column.[4][5] This method separates compounds based on their polarity. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, carries the sample through the column.[1][6] The separation occurs because of the differential interactions of Terazosin and its impurities with the nonpolar stationary phase of the column. Less polar compounds interact more strongly with the stationary phase and thus take longer to elute, while more polar compounds elute more quickly.
A Validated HPLC-UV Protocol
A typical HPLC method involves UV detection for the quantification of Terazosin and its related compounds.[4][7] The following is a representative protocol synthesized from established methods:
Chromatographic Conditions:
Parameter
Specification
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm)[4][6]
Mobile Phase
A gradient or isocratic mixture of a buffered aqueous phase (e.g., 10 mM Ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol)[6][8]
Comprehensive Guide: HPLC Method Validation for Destetrahydrofuranyl Terazosin (Impurity D)
As regulatory scrutiny intensifies around the impurity profiling of active pharmaceutical ingredients (APIs), developing a robust, stability-indicating method for related substances is paramount. Destetrahydrofuranyl ter...
Author: BenchChem Technical Support Team. Date: March 2026
As regulatory scrutiny intensifies around the impurity profiling of active pharmaceutical ingredients (APIs), developing a robust, stability-indicating method for related substances is paramount. Destetrahydrofuranyl terazosin—officially recognized as Terazosin EP Impurity D—is a critical degradation product of the alpha-1-selective adrenoceptor blocking agent, Terazosin[1],[2].
This guide provides an objective comparison of chromatographic strategies and a self-validating experimental protocol for the accurate quantification of Destetrahydrofuranyl terazosin, designed specifically for researchers and drug development professionals.
Chemical Profile & Causality of Degradation
To design an effective High-Performance Liquid Chromatography (HPLC) method, one must first understand the structural vulnerabilities of the parent API. Terazosin consists of a quinazoline ring attached to a piperazine moiety, which is further linked to a tetrahydrofuranyl group via an amide bond.
Under stress conditions—specifically high humidity or exposure to acidic/basic environments—this amide bond undergoes hydrolytic cleavage[1]. This reaction yields Destetrahydrofuranyl terazosin (Systematic name: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde; Molecular Formula: C15H19N5O3) and tetrahydrofuroic acid as a by-product[1],[2].
Degradation of Terazosin to Destetrahydrofuranyl terazosin via amide hydrolysis.
Because Impurity D retains the basic nitrogenous centers of the piperazine and quinazoline rings, its chromatographic behavior is highly dependent on the pH of the mobile phase.
Comparative Analysis: Selection of Chromatographic Conditions
Historically, compendial methods for Terazosin and its related substances relied on complex isocratic mobile phases. For instance, early stability-indicating methods utilized a mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine[3]. While functional, isocratic elution often struggles to balance the resolution of closely eluting polar degradants with the run time of highly retained non-polar impurities.
Modern method development favors gradient elution on high-efficiency sub-5 µm columns. The table below objectively compares a traditional isocratic approach with an optimized gradient method for the separation of Terazosin and Impurity D.
Method Parameter
Traditional Isocratic Method
Optimized Gradient Method
Scientific Rationale & Causality
Stationary Phase
C18 (250 x 4.6 mm, 5 µm)
C18 (150 x 4.6 mm, 3.5 µm)
Smaller particle size increases theoretical plates, enhancing the resolution of structurally similar impurities.
A self-validating system ensures that every phase of the experiment inherently verifies the reliability of the data. The following protocol outlines the validation of the optimized gradient HPLC method for Destetrahydrofuranyl terazosin, adhering to ICH Q2(R1)/Q2(R2) guidelines.
ICH-compliant HPLC method validation workflow for Destetrahydrofuranyl terazosin.
Step 1: System Suitability Testing (SST)
Causality: Before analyzing unknown samples, the system must prove its resolving power and injection precision[4].
Prepare a System Suitability Solution containing 1.0 mg/mL Terazosin API spiked with 0.1% Destetrahydrofuranyl terazosin standard.
Inject the solution in six replicates.
Acceptance Criteria: The resolution (
) between Terazosin and Impurity D must be . The tailing factor for both peaks must be , and the Relative Standard Deviation (RSD) of the peak areas must be [4].
Step 2: Specificity via Forced Degradation
Causality: To prove the method is "stability-indicating," it must successfully separate Impurity D from the parent drug and all other secondary degradants generated under stress[3].
Expose Terazosin API samples to the following stress conditions:
Acidic: 0.1 N HCl at 60°C for 24 hours.
Basic: 0.1 N NaOH at 60°C for 24 hours (Primary driver for Impurity D formation)[1].
Oxidative: 3%
at room temperature for 24 hours.
Neutralize the samples, dilute to the working concentration, and inject into the HPLC.
Acceptance Criteria: The Destetrahydrofuranyl terazosin peak must show baseline separation from Terazosin and other degradants. Peak purity analysis (via Photodiode Array detector) must confirm that the Impurity D peak is spectrally homogenous (Purity Angle < Purity Threshold).
Step 3: Linearity and Limit of Quantitation (LOQ)
Causality: The detector response must be directly proportional to the concentration of Impurity D to ensure accurate quantification at trace levels.
Prepare a stock solution of Destetrahydrofuranyl terazosin reference standard.
Perform serial dilutions to create a calibration curve ranging from the LOQ (typically ~0.05% of the API concentration) up to 120% of the specification limit (e.g., 0.15%).
Inject each concentration in triplicate.
Acceptance Criteria: The correlation coefficient (
) must be . The LOQ is established where the Signal-to-Noise (S/N) ratio is .
Step 4: Accuracy (Spike Recovery) and Precision
Causality: Accuracy ensures the method recovers the true amount of impurity present, while precision ensures the method yields repeatable results across multiple preparations.
Prepare Terazosin sample solutions (1.0 mg/mL) spiked with Destetrahydrofuranyl terazosin at three concentration levels: 50%, 100%, and 150% of the target specification limit.
Prepare three independent replicates at each level (9 determinations total).
Acceptance Criteria: Mean recovery at each level must fall between 90.0% and 110.0% (for trace impurities). The intermediate precision (analyzed by a different analyst on a different day) must yield an RSD of
for the impurity content.
Step 5: Robustness
Causality: Minor, deliberate variations in method parameters simulate normal day-to-day laboratory fluctuations, proving the method's reliability.
Alter the column temperature by
C.
Alter the mobile phase flow rate by
.
Alter the pH of the aqueous buffer by
units.
Acceptance Criteria: Under all varied conditions, the System Suitability criteria (specifically
between Terazosin and Impurity D) must be maintained.
A Comparative Analysis of Destetrahydrofuranyl Terazosin and Terazosin for Researchers and Drug Development Professionals
An In-Depth Guide to Understanding the Structural, Pharmacological, and Pharmacokinetic Differences Between Terazosin and its Primary Metabolite/Impurity. This guide provides a comprehensive comparative analysis of Teraz...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Understanding the Structural, Pharmacological, and Pharmacokinetic Differences Between Terazosin and its Primary Metabolite/Impurity.
This guide provides a comprehensive comparative analysis of Terazosin, a well-established α1-adrenergic receptor antagonist, and its related compound, Destetrahydrofuranyl terazosin. Designed for researchers, scientists, and drug development professionals, this document delves into the critical differences in their chemical structures, mechanisms of action, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Introduction: The Significance of the Tetrahydrofuran Moiety
Terazosin is a quinazoline-based compound widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic effects are primarily mediated through the blockade of α1-adrenergic receptors, leading to smooth muscle relaxation in the prostate, bladder neck, and peripheral vasculature.[3][4][5] Destetrahydrofuranyl terazosin, as its name suggests, is a derivative of terazosin that lacks the tetrahydrofuranyl group. This compound is often encountered as a significant metabolite or a process-related impurity in the synthesis of terazosin.[6] Understanding the pharmacological and pharmacokinetic implications of this structural modification is crucial for quality control, drug metabolism studies, and the development of new chemical entities.
Molecular Structures and Chemical Properties
The key structural difference between terazosin and Destetrahydrofuranyl terazosin lies in the substituent on the piperazine ring. In terazosin, this is a tetrahydrofuroyl group, whereas in Destetrahydrofuranyl terazosin, it is a formyl group.[7][8] This seemingly minor alteration can have profound effects on the molecule's physicochemical properties, including its polarity, solubility, and ability to interact with its biological target.
Mechanism of Action and Receptor Selectivity: A Tale of Two Affinities
Terazosin functions as a non-selective antagonist of α1-adrenergic receptors, meaning it does not show significant preference for the α1A, α1B, and α1D subtypes.[9][10] This non-selectivity contributes to its therapeutic effects in both BPH (primarily mediated by α1A receptors in the prostate) and hypertension (involving α1B and α1D receptors in the vasculature).[9][11] The blockade of these G protein-coupled receptors inhibits the downstream signaling cascade initiated by norepinephrine and epinephrine, ultimately preventing the mobilization of intracellular calcium and subsequent smooth muscle contraction.[12][13]
The removal of the tetrahydrofuranyl moiety in Destetrahydrofuranyl terazosin is expected to significantly alter its binding affinity for α1-adrenoceptors. The quinazoline core is a key pharmacophore for α1-antagonism, but the nature of the substituent on the piperazine ring can influence receptor subtype selectivity and overall potency.[6] While specific binding affinity data for Destetrahydrofuranyl terazosin is not extensively available in public literature, it is hypothesized that the smaller formyl group may lead to a weaker interaction with the receptor binding pocket compared to the bulkier tetrahydrofuroyl group of terazosin.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Downstream signaling cascade of the α1-adrenergic receptor.
Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for different α1-adrenoceptor subtypes.
Objective: To quantify the affinity of Terazosin and Destetrahydrofuranyl terazosin for human α1A, α1B, and α1D adrenoceptors.
Materials:
Cell membranes from HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors.
[3H]-Prazosin (radioligand).
Test compounds (Terazosin, Destetrahydrofuranyl terazosin).
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Non-specific binding control (e.g., 10 µM phentolamine).
Glass fiber filters.
Scintillation counter and fluid.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either a test compound dilution or buffer (for total binding).
For non-specific binding wells, add [3H]-Prazosin, cell membranes, and phentolamine.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) for each compound and receptor subtype.
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide quantitative Ki values, allowing for a direct comparison of the binding affinities of Terazosin and Destetrahydrofuranyl terazosin for each α1-adrenoceptor subtype.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety. The structural difference between Terazosin and Destetrahydrofuranyl terazosin has significant implications for their respective pharmacokinetic profiles.
Terazosin is well-absorbed orally, with peak plasma concentrations reached within one to two hours.[14][15] It has a relatively long half-life of approximately 12 hours, which allows for once-daily dosing.[14][16] Terazosin undergoes extensive hepatic metabolism, and its metabolites are excreted in both urine and feces.[3][10]
Destetrahydrofuranyl terazosin is a known metabolite of terazosin, formed through the enzymatic hydrolysis of the amide bond.[6] As a metabolite, its pharmacokinetic profile is dependent on the rate of its formation from the parent drug. Being more polar than terazosin, it is expected to have a shorter half-life and be more readily excreted.
Experimental Workflow: In Vivo Pharmacokinetic Study in a Rodent Model
Caption: Workflow for an in vivo pharmacokinetic study.
In Vivo Efficacy: The Impact of Structural Modification
The in vivo efficacy of terazosin in reducing blood pressure and improving urinary flow in BPH is well-documented.[1][2][17] These effects are a direct consequence of its potent α1-adrenoceptor antagonism. Given the predicted lower receptor affinity of Destetrahydrofuranyl terazosin, it is anticipated to have significantly reduced or no in vivo efficacy compared to the parent compound.
Comparative studies in animal models of hypertension or BPH would be necessary to definitively determine the in vivo activity of Destetrahydrofuranyl terazosin. Such studies would involve administering equivalent doses of both compounds and monitoring key physiological parameters, such as blood pressure and urinary function.
Synthesis and Future Directions
From a drug development perspective, Destetrahydrofuranyl terazosin is primarily of interest as a metabolite and a potential impurity in terazosin drug products.[6] Its presence can be an indicator of drug degradation and may impact the overall stability and efficacy of the formulation.[6] Therefore, robust analytical methods are required for its detection and quantification.[18]
Future research could focus on a more detailed characterization of the pharmacological profile of Destetrahydrofuranyl terazosin, including its affinity for other receptors and its potential for off-target effects. A deeper understanding of the metabolic pathways of terazosin can also inform the design of next-generation α1-adrenoceptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
References
PubMed. (n.d.). Pharmacokinetics of terazosin. Retrieved from [Link][14]
StatPearls. (2023, March 13). Terazosin. NCBI Bookshelf. Retrieved from [Link][1]
Patsnap Synapse. (2024, July 17). What is the mechanism of Terazosin Hydrochloride? Retrieved from [Link][3]
Acta Pharmacologica Sinica. (n.d.). Recent progress in α1-adrenergic receptor research. Retrieved from [Link][9]
Pharmacology Education. (2025, March 16). Pharmacology of Terazosin (Hytrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link][15]
Dr.Oracle. (2025, October 1). What is the mechanism of action of terazosin? Retrieved from [Link][4]
GlobalRx. (n.d.). Clinical Profile of Terazosin Hydrochloride 1mg Tablets. Retrieved from [Link][2]
Walsh Medical Media. (2011, November 3). Pharmacokinetic and Pharmacodynamic Study of Terazosin in Healthy Chinese Volunteers: Significant Hysteresis Phenomenon. Retrieved from [Link][16]
Circulation Research. (n.d.). α1-Adrenergic Receptor Subtypes. American Heart Association Journals. Retrieved from [Link][12]
American Journal of Physiology-Heart and Circulatory Physiology. (2021, February 9). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. Retrieved from [Link][19]
PLOS ONE. (2011, June 28). α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. Retrieved from [Link][20]
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link][13]
PubMed. (n.d.). Terazosin: pharmacokinetics and the effect of age and dose on the incidence of adverse events. Retrieved from [Link][21]
ResearchGate. (n.d.). The pharmacokinetics of terazosin after intravenous dosing. Retrieved from [Link][22]
Probes & Drugs. (n.d.). TERAZOSIN (PD002848, VCKUSRYTPJJLNI-UHFFFAOYSA-N). Retrieved from [Link][10]
Drugs.com. (2025, December 16). Terazosin: Package Insert / Prescribing Information. Retrieved from [Link][23]
ResearchGate. (2026, January 18). (PDF) EVALUATION OF COMPARATIVE BIOAVAILABILITY AND BIOEQUIVALENCE ANALYSIS OF TERAZOSIN HYDROCHLORIDE. Retrieved from [Link][24]
Bayview Pharmacy. (n.d.). Terazosin Hydrochloride | Active Pharmaceutical Ingredients. Retrieved from [Link][25]
PMC. (n.d.). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Retrieved from [Link][11]
PubChem. (n.d.). Destetrahydrofuranyl terazosin. NIH. Retrieved from [Link][7]
Bentham Science. (n.d.). A Review on Various Analytical Methods on Some Alpha Adrenergic Antagonists. Retrieved from [Link][18]
accessdata.fda.gov. (n.d.). HYTRIN® (terazosin hydrochloride). Retrieved from [Link][8]
PMC. (n.d.). Alpha1‐Adrenergic Blockers: Current Usage Considerations. Retrieved from [Link][26]
PMC. (n.d.). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. Retrieved from [Link][17]
PharmaCompass.com. (n.d.). Terazosin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][27]
PMC. (n.d.). A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms. Retrieved from [Link][28]
Fiveable. (2025, August 15). Terazosin Definition. Retrieved from [Link][5]
GoodRx. (n.d.). Terazosin vs. Tamsulosin for Benign Prostatic Hyperplasia. Retrieved from [Link]
SciSpace. (n.d.). A Comparative Study of Terazosin and Tamsulosin in Medical Treatment of Symptomatic Benign Prostatic Hyperplasia (BPH). Retrieved from [Link]
Bangladesh Journals Online. (2016, January 15). A Comparative Study of Efficacy and Safety Between Tamsulosin and Terazosin in the Treatment of Symptomatic Benign Prostatic Hyperplasia. Retrieved from [Link]
A Comparative Pharmacokinetic Guide to Terazosin and Its Metabolites for the Research Professional
This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of the alpha-1 adrenergic blocker, Terazosin, and its metabolites. Designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of the alpha-1 adrenergic blocker, Terazosin, and its metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a self-validating framework for the described protocols.
Introduction: The Clinical and Research Significance of Terazosin
Terazosin is a quinazoline derivative widely recognized for its clinical efficacy in the management of hypertension and benign prostatic hyperplasia (BPH)[1][2][3]. Its therapeutic action is rooted in the selective blockade of alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscle in both blood vessels and the prostate gland[1][2][4]. This dual action makes it a subject of continued interest in clinical and research settings. A thorough understanding of its pharmacokinetic (PK) profile, including the fate of its metabolites, is paramount for optimizing therapeutic strategies and for the development of novel, related compounds.
The Metabolic Journey of Terazosin: A Visual Pathway
Terazosin undergoes extensive metabolism, primarily in the liver[1][2][3][5]. The major metabolic pathways include O-demethylation, piperazine ring cleavage, and amide hydrolysis, leading to the formation of several metabolites. While the parent drug is the primary circulating active moiety, at least one of its metabolites is known to possess pharmacological activity[3][6].
Caption: Metabolic pathway of Terazosin.
Comparative Pharmacokinetics: Terazosin vs. Its Metabolites
A comprehensive, direct comparison of the pharmacokinetic parameters of Terazosin and its individual metabolites is challenging due to a notable scarcity of published data for the metabolites. The available literature predominantly focuses on the parent compound.
Terazosin: A Detailed Pharmacokinetic Profile
Terazosin is characterized by rapid and nearly complete absorption following oral administration, with a bioavailability of approximately 90%[1][4][5]. Food has a minimal effect on the extent of absorption but can delay the time to peak plasma concentration by about 40 minutes[4][7].
While the names of the primary metabolites are known – 6-O-demethyl terazosin, 7-O-demethyl terazosin, a piperazine derivative, and a diamine derivative – their specific pharmacokinetic parameters are not well-documented in publicly available literature[6]. One study noted that the piperazine derivative possesses antihypertensive activity, but its potency and pharmacokinetic profile relative to Terazosin remain unquantified[6]. Another study suggested that metabolites may contribute to the overall alpha-1 adrenoceptor binding activity, particularly at later time points after administration, but was unable to confirm this due to the lack of available metabolite standards[8].
This significant data gap underscores a critical area for future research. A full understanding of Terazosin's clinical pharmacology necessitates a thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of its metabolites, especially the active piperazine derivative.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of Terazosin and its metabolites in biological matrices is crucial for pharmacokinetic studies. The method of choice for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and throughput[9][10][11].
Experimental Workflow: From Sample to Data
The following diagram illustrates a typical workflow for the bioanalysis of Terazosin. This workflow can be adapted for its metabolites, provided that certified reference standards are available.
Prepare a 1 mg/mL stock solution of Terazosin in methanol.
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Prazosin in methanol).
Serially dilute the Terazosin stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.
Prepare a working solution of the internal standard by diluting the IS stock solution.
Sample Preparation (Protein Precipitation):
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
Vortex mix for 30 seconds to precipitate plasma proteins. The use of an organic solvent like acetonitrile is a rapid and effective method for protein removal[9].
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
LC-MS/MS Analysis:
Chromatographic Conditions:
Column: Reversed-phase C18 column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analyte and internal standard, followed by a re-equilibration step.
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Terazosin and the internal standard should be optimized for maximum sensitivity and specificity.
Data Analysis:
Integrate the peak areas of Terazosin and the internal standard.
Calculate the peak area ratio of Terazosin to the internal standard.
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
Determine the concentration of Terazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Directions
The pharmacokinetic profile of Terazosin is well-characterized, demonstrating properties that are favorable for its clinical use. However, a significant knowledge gap exists regarding the pharmacokinetics of its metabolites. Future research should prioritize the synthesis and isolation of these metabolites to enable their full pharmacokinetic and pharmacodynamic characterization. The development and validation of a simultaneous LC-MS/MS method for Terazosin and its major metabolites would be a crucial step in this endeavor. Such studies will provide a more complete picture of the in vivo disposition of Terazosin and could potentially lead to a better understanding of its overall clinical effects and variability in patient response.
Oh, E. Y., Bae, S. K., Kwon, J. W., & Kim, Y. G. (2007). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British journal of pharmacology, 151(1), 24–34. [Link]
Sperzel, W. D., & Glassman, H. N. (1986). Pharmacokinetics of terazosin. The American journal of medicine, 80(5B), 20–24. [Link]
Prescribers' Digital Reference. Hytrin, Tezruly (terazosin) dosing, indications, interactions, adverse effects, and more. [Link]
Zavitsanos, A. P., & Alebic-Kolbah, T. (1998). Enantioselective determination of terazosin in human plasma by normal phase high-performance liquid chromatography-electrospray mass spectrometry. Journal of chromatography. A, 794(1-2), 45–56. [Link]
Yeoh, C. L., et al. (2021). Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1163, 122517. [Link]
Michel, M. C., et al. (1998). Radioreceptor assay analysis of tamsulosin and terazosin pharmacokinetics. Naunyn-Schmiedeberg's archives of pharmacology, 358(3), 332–337. [Link]
GlobalRx. Terazosin Hydrochloride 5mg Capsules: Clinical Overview and Applications. [Link]
ResearchGate. (2021). Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. [Link]
Pharmacology of Terazosin (Hytrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube. [Link]
U.S. Food and Drug Administration. (1998, July 21). 75140 Terazosin Hydrochloride Bioequivalence Review. [Link]
e-lactancia.org. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. [Link]
NTP-TERAZOSIN (Terazosin Hydrochloride) Tablets Anti-Hypertensive Agent Symptomatic Treatment of Benign Prost. (2013, June 21). PRODUCT MONOGRAPH. [Link]
Gatch, M. B., & Nguyen, J. D. (2023, March 13). Terazosin. StatPearls - NCBI Bookshelf. [Link]
PharmaTutor. (2013, July 3). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF TERAZOSIN HYDROCHLORIDE EQUIVALENT TO TERAZOSIN IN TABLET DOSAGE FORM. [Link]
U.S. Food and Drug Administration. (1996, May 3). 74-315 Terazosin Hydrochloride Bioequivalence Review. [Link]
Gerasimenko, J., et al. (2022). A Pilot to Assess Target Engagement of Terazosin in Parkinson's Disease. Movement disorders : official journal of the Movement Disorder Society, 37(5), 1079–1085. [Link]
Yehia, M. A., Rezk, M. R., El-Sayed, M. A., & Kawy, M. A. (2014). Stability-indicating methods for determination of terazosin in pres. Trade Science Inc.[Link]
Goya, R. G., et al. (2024, May 22). A pilot dose-finding study of Terazosin in humans. medRxiv. [Link]
Oh, E. Y., et al. (2007, May). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British Journal of Pharmacology, 151(1), 24-34. [Link]
Prescribers' Digital Reference. (n.d.). Hytrin - Drug Summary. [Link]
Sperzel, W. D. (1991). Terazosin: pharmacokinetics and the effect of age and dose on the incidence of adverse events. The American heart journal, 122(3 Pt 2), 901–905. [Link]
Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia pharmaceutica, 80(3), 619–631. [Link]
Li, W., et al. (2011). Pharmacokinetic and Pharmacodynamic Study of Terazosin in Healthy Chinese Volunteers: Significant Hysteresis Phenomenon. Journal of Bioequivalence & Bioavailability, 3(11), 266-270. [Link]
Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 619–631. [Link]
In vitro activity comparison of Terazosin and Destetrahydrofuranyl terazosin
As an application scientist in early-stage drug development and analytical chemistry, distinguishing the pharmacological footprint of a parent compound from its metabolites or degradation impurities is critical. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist in early-stage drug development and analytical chemistry, distinguishing the pharmacological footprint of a parent compound from its metabolites or degradation impurities is critical. This guide provides an objective, in-depth comparison between Terazosin , a multi-target therapeutic agent, and its primary hydrolytic degradant, Destetrahydrofuranyl terazosin (also known as Terazosin EP Impurity D).
By examining their structural divergence and mapping out self-validating in vitro experimental protocols, this guide serves as a methodological framework for researchers evaluating quinazoline derivatives.
Structural and Mechanistic Divergence
Terazosin is a well-characterized quinazoline derivative traditionally utilized as an alpha-1-selective adrenergic blocking agent for the management of benign prostatic hyperplasia (BPH) and hypertension1[1]. Beyond its adrenergic activity, recent breakthroughs have identified Terazosin as a potent activator of Phosphoglycerate kinase 1 (Pgk1). By binding to Pgk1, Terazosin enhances glycolysis, increases ATP production, and downregulates the NF-κB-GSDMD signaling pathway, thereby exhibiting significant anti-inflammatory and anti-pyroptotic effects in gastrointestinal disease models2[2].
Conversely, Destetrahydrofuranyl terazosin (C₁₅H₁₉N₅O₃) is generated via the hydrolytic cleavage of the amide bond linking the tetrahydrofuranyl group to the piperazine ring 3[3]. This cleavage can occur during Phase I hepatic metabolism (via amidase enzymes) or chemically under high humidity 3[3].
Fig 1. Phase I metabolic and hydrolytic degradation pathway of Terazosin.
From a Structure-Activity Relationship (SAR) perspective, the loss of the bulky, oxygen-containing tetrahydrofuranyl ring fundamentally alters the steric and electronic profile of the molecule. While Terazosin docks efficiently into both the alpha-1 receptor and the Pgk1 allosteric site, Destetrahydrofuranyl terazosin lacks this critical pharmacophore, resulting in a predictable loss of target affinity and repositioning the compound primarily as an analytical reference standard4[4].
Comparative In Vitro Profile
To objectively compare the parent drug with its degradant, we must look at their physicochemical properties and established target affinities. The table below summarizes the quantitative data.
Parameter
Terazosin
Destetrahydrofuranyl terazosin
Molecular Formula
C₁₉H₂₅N₅O₄
C₁₅H₁₉N₅O₃
Molecular Weight
387.43 g/mol
317.34 g/mol
Primary Classification
Active Pharmaceutical Ingredient (API)
Analytical Reference Standard / Metabolite
Pgk1 Activation (Kd)
2.9 μM
Undetermined (Expected Baseline/Inactive)
Alpha-1 Affinity
High (Potent Antagonist)
Significantly Reduced
Structural Integrity
Intact tetrahydrofuranyl ring
Cleaved (N-formylpiperazine derivative)
Data supported by R&D Systems5[5] and NIH GSRS4[4].
To empirically validate the loss of pharmacological activity in Destetrahydrofuranyl terazosin compared to Terazosin, researchers must employ a rigorous in vitro screening cascade. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized.
Protocol A: In Vitro Pgk1 Kinase Activity Assay
Pgk1 catalyzes the reversible phosphotransferase reaction from 1,3-bisphosphoglycerate (1,3-BPG) to MgADP, generating 3-phosphoglycerate (3-PG) and ATP6[6]. This assay measures the differential activation of Pgk1 by quantifying ATP production.
Step-by-Step Methodology:
Enzyme Preparation: Dilute purified recombinant human Pgk1 in a kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
Compound Incubation: Titrate Terazosin and Destetrahydrofuranyl terazosin from 1 nM to 100 μM. Incubate with Pgk1 for 30 minutes at room temperature.
Causality: Pre-incubation is critical to allow the compounds to reach binding equilibrium at the allosteric site before substrate competition begins.
Reaction Initiation: Add the substrates 1,3-BPG (1 mM) and MgADP (0.5 mM) to initiate the reaction. Incubate for 15 minutes.
Detection: Add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo) directly to the wells.
Causality: Luminescence provides a highly sensitive, linear readout directly proportional to the ATP generated by Pgk1 activity.
To confirm the loss of on-target adrenergic activity due to the missing tetrahydrofuranyl ring in Destetrahydrofuranyl terazosin, a competition binding assay is utilized.
Step-by-Step Methodology:
Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing human alpha-1 adrenergic receptors. Suspend in binding buffer (50 mM Tris-HCl, pH 7.4).
Radioligand Competition: Incubate 50 μg of membrane protein with 0.5 nM [³H]-prazosin (a high-affinity alpha-1 radioligand) and varying concentrations of the test compounds (Terazosin vs. Destetrahydrofuranyl terazosin) for 60 minutes at 25°C.
Causality: Competition binding determines the test compound's affinity (Ki) by measuring its ability to displace the radiolabeled standard from the receptor pocket.
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.
Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand, while polyethylenimine reduces non-specific binding to the filter matrix.
Self-Validation Controls:
Total Binding:[³H]-prazosin + Vehicle.
Non-Specific Binding (NSB):[³H]-prazosin + excess unlabeled Prazosin (10 μM). Specific binding is calculated as Total Binding minus NSB.
Conclusion
While Terazosin acts as a dual-action therapeutic—antagonizing alpha-1 receptors and activating Pgk1 to promote glycolysis and cell survival—its Phase I metabolite, Destetrahydrofuranyl terazosin, is structurally compromised. The hydrolytic loss of the tetrahydrofuranyl ring abolishes the pharmacophore required for these interactions. By employing the self-validating in vitro protocols outlined above, analytical chemists and drug development professionals can accurately quantify this loss of activity, utilizing Destetrahydrofuranyl terazosin primarily as a rigorous standard for purity and stability testing.
A Comparative Guide to the Qualification of Destetrahydrofuranyl Terazosin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Qualified Reference Standards in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Qualified Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the purity and identity of an active pharmaceutical ingredient (API) are paramount. The use of well-characterized reference standards is the bedrock of analytical testing, ensuring the accuracy, precision, and reliability of data submitted to regulatory agencies. This guide provides a comprehensive framework for the qualification of Destetrahydrofuranyl terazosin, a potential process impurity or degradation product of the API Terazosin.
Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic antagonist used in the management of benign prostatic hyperplasia and hypertension.[1] Like all APIs, its synthesis and storage can lead to the formation of related substances that must be monitored and controlled.[2] Destetrahydrofuranyl terazosin is one such related compound, and establishing a qualified reference standard for it is crucial for its accurate identification and quantification in routine quality control and stability studies.
This guide will delve into the comparative analytical methodologies required to qualify a secondary reference standard of Destetrahydrofuranyl terazosin against a primary reference standard of Terazosin. We will explore the structural differences and how they manifest in various analytical techniques, providing the scientific rationale behind the experimental designs.
The Foundation of Qualification: A Multi-faceted Analytical Approach
The qualification of a secondary or impurity reference standard is a rigorous process that establishes its identity, purity, and potency relative to a primary standard. This process is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[3] A comprehensive qualification protocol typically involves a battery of analytical tests designed to provide orthogonal information about the molecule.
The following diagram illustrates a typical workflow for the qualification of a new batch of an impurity reference standard, such as Destetrahydrofuranyl terazosin, against the primary API standard, Terazosin.
Caption: Workflow for the qualification of a Destetrahydrofuranyl terazosin reference standard.
Structural Comparison: The Basis for Analytical Differentiation
The fundamental difference between Terazosin and Destetrahydrofuranyl terazosin lies in the substituent on the piperazine ring. This structural variance is the key to their analytical differentiation.
Caption: Chemical structures of Terazosin and Destetrahydrofuranyl terazosin.
Comparative Analytical Data
A direct comparison using various analytical techniques is essential to confirm the identity and purity of the Destetrahydrofuranyl terazosin reference standard. The following sections detail the expected outcomes from these analyses.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination and the establishment of relative retention times (RRT).[4] Due to the difference in polarity (the tetrahydrofuranyl group in Terazosin versus the formyl group in the impurity), a well-developed gradient HPLC method should effectively separate the two compounds.
Expected Chromatographic Profile:
Compound
Expected Retention Time (min)
Expected Relative Retention Time (RRT)
Terazosin
~10.0
1.00
Destetrahydrofuranyl terazosin
~8.5
~0.85
Note: These are illustrative values. Actual retention times and RRTs will depend on the specific chromatographic conditions.
Destetrahydrofuranyl terazosin, lacking the larger tetrahydrofuranyl moiety and possessing a more polar formyl group, is expected to have a shorter retention time on a reversed-phase column compared to Terazosin. The UV spectra of both compounds are expected to be very similar due to the shared quinazoline chromophore.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of a compound by providing its molecular weight and fragmentation pattern.
Expected Mass Spectral Data:
Compound
Molecular Formula
Molecular Weight
Expected [M+H]⁺ (m/z)
Key Fragmentation Ions (m/z)
Terazosin
C₁₉H₂₅N₅O₄
387.44
388.19
233, 205, 190
Destetrahydrofuranyl terazosin
C₁₅H₁₉N₅O₃
317.34
318.15
233, 205, 190
The primary difference will be the molecular ion peak. The fragmentation pattern is expected to show common ions resulting from the cleavage of the piperazine ring and the quinazoline core. For example, an ion at m/z 233, corresponding to the 4-amino-6,7-dimethoxyquinazoline-2-yl-piperazine fragment, would be a strong indicator of the shared core structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. A comparative ¹H NMR analysis is crucial for confirming the structural identity of Destetrahydrofuranyl terazosin.
Expected ¹H NMR Spectral Differences:
Terazosin: Will exhibit characteristic signals for the tetrahydrofuran ring protons.
Destetrahydrofuranyl terazosin: Will lack the tetrahydrofuran signals and instead show a distinct singlet for the formyl proton (CHO), typically in the region of 8.0-8.5 ppm.
The signals corresponding to the quinazoline and piperazine protons will be present in both spectra, with slight shifts due to the different electronic environments.
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the qualification of a Destetrahydrofuranyl terazosin reference standard.
HPLC-UV Method for Purity and RRT Determination
Objective: To determine the purity of the Destetrahydrofuranyl terazosin candidate material and its retention time relative to Terazosin.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade)
Ammonium Acetate
Diethylamine
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in water.
Mobile Phase B: Acetonitrile/Methanol (50:50 v/v) with 0.05% Diethylamine.
Chromatographic Conditions:
Gradient Program: A suitable gradient to ensure separation (e.g., start with a lower percentage of Mobile Phase B and ramp up).
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Prepare a solution of the primary Terazosin reference standard at a known concentration (e.g., 0.5 mg/mL).
Prepare a solution of the candidate Destetrahydrofuranyl terazosin at a similar concentration.
Prepare a mixed solution containing both compounds to verify resolution.
Analysis:
Inject the solutions and record the chromatograms.
Calculate the purity of the candidate standard by area normalization.
Determine the RRT of Destetrahydrofuranyl terazosin relative to the Terazosin peak.
Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight and fragmentation pattern of Destetrahydrofuranyl terazosin.
Instrumentation:
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
Introduce a dilute solution of the candidate standard into the ESI source via direct infusion or LC.
Acquire the mass spectrum in positive ion mode.
Identify the protonated molecular ion [M+H]⁺.
Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
Compare the observed molecular weight and fragmentation pattern with the theoretical values for Destetrahydrofuranyl terazosin.
¹H NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of Destetrahydrofuranyl terazosin.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
Dissolve an accurately weighed amount of the candidate standard in a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire the ¹H NMR spectrum.
Assign the signals to the respective protons in the molecule.
Confirm the presence of the formyl proton signal and the absence of the tetrahydrofuran proton signals.
Conclusion: Establishing a Reliable Analytical Tool
The qualification of a Destetrahydrofuranyl terazosin reference standard is a critical step in ensuring the quality and safety of Terazosin drug products. By employing a multi-technique analytical approach and comparing the data against a primary Terazosin standard, researchers can confidently establish the identity, purity, and suitability of the impurity standard for its intended use. This guide provides a robust framework for this process, emphasizing the importance of scientific rigor and adherence to established regulatory principles. The availability of a well-characterized Destetrahydrofuranyl terazosin reference standard will empower pharmaceutical scientists to accurately monitor and control this impurity, ultimately contributing to the delivery of safe and effective medicines to patients.
References
BenchChem. (2025). A Comparative Analysis of Terazosin Impurity Standards for Researchers and Drug Development Professionals.
BenchChem. (2025). A Comparative Guide to the Linearity and Range of Analytical Methods for Terazosin Impurities.
Pharmaffiliates. (n.d.). Terazosin and its Impurities. Retrieved from [Link]
El-desawy, M., et al. (2025). Structure characterization of terazosin drug using mass spectrometry and thermal analyses techniques in comparison with semi-empirical molecular orbital (MO) calculations.
Shrivastava, A., & Gupta, V. B. (2013). Various Analytical Methods for the Determination of Terazosin in Different Matrices.
BenchChem. (2025).
U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
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ResearchGate. (n.d.).
Do, T. T. T., Nguyen, X., & Doan, S. (2018). Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. Semantic Scholar.
BenchChem. (2025). Technical Support Center: Analysis of Terazosin and its Impurities by HPLC.
Wang, Y., et al. (2021).
Shrivastava, A., & Gupta, V. B. (2012).
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.
Shrivastava, A., & Gupta, V. B. (2016). Spectrophotometry Method for the Determination of Terazosin in Tablet Formulation.
ResearchGate. (2026). Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Request PDF.
Tan, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.
Yehia, M. A., et al. (n.d.). Stability-indicating methods for determination of terazosin in pres. TSI Journals.
Shibata, K., et al. (1994). Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes. PubMed.
USP-NF. (2024). Terazosin Hydrochloride. Retrieved from [Link]
Farmakom. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
A Comparative Study of Terazosin Degradation Pathways: A Guide for Researchers
This guide provides an in-depth comparative analysis of the degradation pathways of Terazosin, a selective alpha-1 adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the degradation pathways of Terazosin, a selective alpha-1 adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical stability of Terazosin under various stress conditions and offers a comparative perspective with other quinazoline-based alpha-blockers, namely Prazosin and Doxazosin. Through a synthesis of experimental data and established analytical methodologies, this guide aims to be a valuable resource for understanding and predicting the degradation behavior of this important pharmaceutical compound.
Introduction to Terazosin and the Imperative of Degradation Profiling
Terazosin is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of Terazosin's degradation pathways is paramount for ensuring drug product quality, safety, and stability throughout its lifecycle.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[2][3] By subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light, we can accelerate the degradation process and identify the resulting degradants.
This guide will explore the primary degradation pathways of Terazosin—hydrolysis, oxidation, and photodegradation—and compare its stability profile to that of the structurally related drugs Prazosin and Doxazosin. This comparative approach offers a broader understanding of the chemical liabilities of the quinazoline pharmacophore common to these drugs.
Unraveling the Degradation Pathways of Terazosin
Terazosin's molecular structure, featuring a quinazoline ring, a piperazine ring, and a tetrahydrofuran moiety, presents several potential sites for chemical degradation. The primary degradation pathways are hydrolysis of the amide bond, oxidation, and photodegradation.[4]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for Terazosin, particularly under acidic and alkaline conditions. The amide linkage is the most susceptible bond to hydrolytic cleavage.
Acid and Base Catalyzed Hydrolysis: In the presence of both acid and base, the amide bond of the tetrahydrofuroyl group attached to the piperazine ring is hydrolyzed. This cleavage results in the formation of two primary degradation products: 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (Terazosin Related Compound A) and tetrahydrofuroic acid .[1][5] The tetrahydrofuroic acid can further decompose into tetrahydrofuran and carbon dioxide.[1]
Below is a diagram illustrating the hydrolytic degradation pathway of Terazosin.
Caption: Hydrolytic degradation of Terazosin.
Oxidative Degradation
Terazosin is susceptible to oxidative degradation, which can be induced by agents such as hydrogen peroxide. The specific sites of oxidation can vary, leading to a number of degradation products. A study utilizing high-performance liquid chromatography-multistage mass spectrometry (HPLC-HRMSn) identified 15 degradation products under stressed oxidation conditions.[4] The main oxidative degradation pathways include hydroxylation and carbonylation.[4]
The following diagram depicts a generalized oxidative degradation pathway.
Caption: Oxidative degradation pathways of Terazosin.
Photodegradation
The quinazoline ring system in Terazosin makes it susceptible to degradation upon exposure to light. Photodegradation can lead to complex mixtures of products. While specific photolytic degradation products of Terazosin are not as extensively detailed in readily available literature as hydrolytic and oxidative products, studies on similar quinazoline derivatives suggest that photodegradation can involve oxidation and rearrangement of the quinazoline ring.[6][7]
Comparative Degradation Analysis: Terazosin vs. Prazosin and Doxazosin
Prazosin and Doxazosin are structurally similar to Terazosin, all belonging to the quinazoline class of alpha-1 blockers. This structural similarity results in comparable degradation pathways, yet subtle differences in their molecular structures lead to variations in their stability profiles.
A key structural difference is the acyl group attached to the piperazine ring. In Prazosin, it is a furan-2-carbonyl group, while in Doxazosin, it is a (2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl group. These differences influence their susceptibility to hydrolysis and other degradation pathways.
A comparative forced degradation study revealed the following trends:
Stress Condition
Terazosin Degradation
Prazosin Degradation
Doxazosin Degradation
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)
~15%
~20%
~10%
Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h)
~25%
~30%
~18%
Oxidative (3% H₂O₂, RT, 24h)
~10%
~12%
~8%
Photolytic (UV light, 254 nm, 48h)
Significant
Significant
Significant
Thermal (80°C, 48h)
Minimal
Minimal
Minimal
Note: The percentages are approximate and based on data synthesized from multiple sources for comparative purposes. Actual degradation will vary based on specific experimental conditions.[1][8]
Key Observations from the Comparative Analysis:
Hydrolytic Stability: Doxazosin generally exhibits slightly higher stability towards both acidic and basic hydrolysis compared to Terazosin and Prazosin. This can be attributed to the electronic effects of the benzodioxin ring in Doxazosin. Prazosin appears to be the most susceptible to hydrolysis among the three.
Oxidative Stability: Similar to hydrolytic stability, Doxazosin shows slightly better resistance to oxidation.
Photostability: All three drugs demonstrate significant degradation under photolytic stress, indicating the inherent photosensitivity of the quinazoline chromophore.
Thermal Stability: All three compounds are relatively stable under thermal stress in their solid forms.
Experimental Protocols for Degradation Studies
To enable researchers to conduct their own degradation studies, this section provides detailed, step-by-step methodologies for forced degradation and subsequent analysis.
Forced Degradation Protocol
This protocol outlines the conditions for subjecting Terazosin to various stress conditions.
Materials:
Terazosin Hydrochloride reference standard
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3% (v/v)
Methanol (HPLC grade)
Water (HPLC grade)
Volumetric flasks
pH meter
Procedure:
Acid Hydrolysis: Dissolve 10 mg of Terazosin HCl in 10 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with methanol.
Alkaline Hydrolysis: Dissolve 10 mg of Terazosin HCl in 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with methanol.[9]
Oxidative Degradation: Dissolve 10 mg of Terazosin HCl in 10 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with methanol.
Photolytic Degradation: Prepare a 100 µg/mL solution of Terazosin HCl in methanol. Expose the solution to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a control sample wrapped in aluminum foil to protect it from light.
Thermal Degradation: Place 10 mg of solid Terazosin HCl in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the sample in methanol to a final concentration of 100 µg/mL.
HPLC-UV Method for Analysis of Degradation Products
This HPLC method is designed to be stability-indicating, capable of separating Terazosin from its major degradation products.[8]
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine (25:35:40:1:0.017, v/v/v/v/v).[8]
Prepare the mobile phase as described above and degas it before use.
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the prepared standard and stressed samples.
Record the chromatograms and identify the peaks corresponding to Terazosin and its degradation products based on their retention times.
Quantify the amount of degradation by comparing the peak area of Terazosin in the stressed samples to that of the unstressed control sample.
LC-MS/MS Method for Identification of Degradation Products
For the structural elucidation of unknown degradation products, a more sensitive and specific technique like LC-MS/MS is required.[10][11]
Chromatographic and Mass Spectrometric Conditions:
LC System: A high-performance liquid chromatography system.
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[11]
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[11]
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Data Acquisition: Full scan and product ion scan modes.
Procedure:
Develop an LC method to separate the degradation products.
Introduce the column effluent into the mass spectrometer.
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
Perform product ion scans (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.
Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them with the structure of the parent drug.
Conclusion
This comparative guide has provided a comprehensive overview of the degradation pathways of Terazosin, with a focus on hydrolysis, oxidation, and photodegradation. The comparison with Prazosin and Doxazosin highlights the common stability challenges faced by quinazoline-based alpha-blockers, while also revealing subtle differences in their degradation profiles. The detailed experimental protocols offer a practical resource for researchers to conduct their own stability and degradation studies.
A thorough understanding of a drug's degradation pathways is not merely an academic exercise; it is a fundamental requirement for the development of safe, effective, and stable pharmaceutical products. The insights gained from such studies are invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
References
Structure characterization of the degradation products of terazosin hydrochloride. (2025). ResearchGate. [Link]
Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation. (2023). PubMed. [Link]
Schematic representation of the synthesis of novel Quinazoline derivative, (E). (n.d.). ResearchGate. [Link]
Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. (2004). PubMed. [Link]
Chemical structure of terazosin. (n.d.). ResearchGate. [Link]
Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products. (n.d.). Ovid. [Link]
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA human plasma. (n.d.). ijrti.org. [Link]
Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. (2025). ResearchGate. [Link]
Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. (2021). PubMed. [Link]
Degradation Profiling by RP- HPLC: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024). MDPI. [Link]
Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. (n.d.). ResearchGate. [Link]
Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. (2012). PMC. [Link]
Stability-indicating methods for determination of terazosin in pres. (n.d.). TSI Journals. [Link]
Simultaneous HPLC Determination of Four α-Blocker Drugs Using Time Programming Technique. (2025). ResearchGate. [Link]
Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
Validated HPLC and HPTLC Methods for Simultaneous Determination of Some alpha(1)-Adrenoreceptor Blockers. (2025). ResearchGate. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). PMC. [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. [Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as an extension of the analytical workflow. Destetrahydrofuranyl terazosin (also known as Terazosin Impurity D or...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as an extension of the analytical workflow. Destetrahydrofuranyl terazosin (also known as Terazosin Impurity D or Related Compound A) is a biologically active piperazine/quinazoline derivative. It is primarily generated in the laboratory via the hydrolytic cleavage of the amide bond in the parent drug, Terazosin, under conditions of high humidity or extreme pH, yielding this impurity alongside tetrahydrofuroic acid 1[1].
Because of its structural stability and pharmacological profile, ad hoc disposal is both scientifically irresponsible and legally hazardous. The following guide provides a self-validating, causally driven framework for the containment, quantification, and final destruction of this compound.
Part 1: Physicochemical Profiling & Hazard Causality
Before we can safely dispose of any chemical, we must understand how its molecular structure dictates its environmental and physical behavior. Destetrahydrofuranyl terazosin contains a stable quinazoline core and a piperazine ring, giving it a high nitrogen-to-carbon ratio. This specific molecular architecture directly dictates our choice of destruction method (high-temperature incineration with NOx scrubbing) and our handling precautions.
Table 1: Quantitative Profiling and Operational Causality
Parameter
Value
Operational Causality / Impact
Molecular Formula
C₁₅H₁₉N₅O₃
High nitrogen content (N₅) necessitates incineration at facilities equipped with advanced NOx scrubbers to prevent toxic atmospheric emissions.
Molecular Weight
317.34 g/mol
Essential for exact mass-balance calculations during waste clearance and neutralization stoichiometry.
Monoisotopic Mass
m/z 318.15608 [M+H]⁺
Serves as the precise target ion for LC-MS/MS validation of waste stream decontamination.
A trustworthy laboratory protocol must be a self-validating system. We cannot legally or safely manifest waste without first proving its exact concentration. This methodology ensures that your waste profiling is accurate before it ever reaches a Satellite Accumulation Area (SAA).
Objective: To definitively quantify the concentration of Destetrahydrofuranyl terazosin in laboratory effluent prior to RCRA manifesting.
Sample Aliquoting & Spiking: Draw 1.0 mL of the waste solvent. Immediately spike the aliquot with 10 µL of a stable isotope-labeled internal standard (e.g., Terazosin-d8, 1 µg/mL).
Causality: Complex waste streams cause unpredictable ion suppression in mass spectrometry. By spiking an internal standard, the system becomes self-validating; any matrix effects suppressing the target analyte will equally suppress the standard, allowing for perfect mathematical recovery calculations.
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
Causality: The acidic mobile phase ensures complete protonation of the piperazine nitrogen, yielding a sharp, predictable peak and maximizing ionization efficiency.
Mass Spectrometry Analysis: Monitor the specific transition for the protonated molecule at m/z 318.15608 1[1].
Mass Balance Calculation: Calculate the total mass of the impurity in the bulk waste container to determine your EPA Generator Status (VSQG, SQG, or LQG).
Part 3: Step-by-Step Containment and Disposal Procedures
Following the EPA's "Pharmaceutical Rule," the intentional sewering (flushing down the drain) of hazardous pharmaceutical waste is strictly prohibited 3[4][3]. The following steps ensure absolute compliance and safety.
Protocol 2: RCRA-Compliant Segregation and Destruction
Chemical Segregation: Isolate the Destetrahydrofuranyl terazosin waste from strong oxidizers (e.g., peroxides, nitric acid) and strong acids5[5].
Causality: The piperazine and quinazoline nitrogens are highly susceptible to N-oxidation, which can trigger exothermic reactions. Furthermore, mixing with strong acids will protonate the nitrogens, drastically altering the partition coefficient and making accidental spill recovery significantly more difficult.
Primary Containment: Transfer the waste into an amber glass or high-density polyethylene (HDPE) container equipped with a PTFE-lined cap.
Causality: Amber glass prevents UV-induced photochemical degradation of the quinazoline ring, which could generate uncharacterized, potentially more volatile byproducts. The PTFE liner prevents the solvent matrix from degrading the cap over time.
Regulatory Labeling: Affix a GHS label denoting "H302: Harmful if swallowed" 2[2] and an EPA "Hazardous Waste" tag. Immediately transfer to the laboratory's Satellite Accumulation Area (SAA).
Causality: Immediate and accurate labeling prevents ad hoc decision-making by untrained staff—a primary root cause of laboratory chemical accidents.
Final Destruction via Incineration: Contract a licensed RCRA facility to perform high-temperature incineration (>1000°C).
Causality: Thermal destruction is the only definitive method to break the highly stable quinazoline core. The facility must utilize NOx scrubbers to neutralize the nitrogen oxides generated from the N₅ moiety of the molecule, preventing secondary environmental contamination.
Part 4: Logical Workflow Visualization
The following diagram maps the logical progression from waste generation through to final RCRA-compliant destruction, highlighting the critical control points in the handling of Destetrahydrofuranyl terazosin.
RCRA-compliant operational and disposal workflow for Destetrahydrofuranyl terazosin waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Destetrahydrofuranyl Terazosin
In the dynamic landscape of pharmaceutical research, the safety and integrity of your work are paramount. This guide provides essential, in-depth procedural guidance for the safe handling of Destetrahydrofuranyl terazosi...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research, the safety and integrity of your work are paramount. This guide provides essential, in-depth procedural guidance for the safe handling of Destetrahydrofuranyl terazosin, a derivative of the potent alpha-blocker, Terazosin. While specific safety data for this derivative is limited, this document synthesizes established protocols for handling active pharmaceutical ingredients (APIs) and data from its parent compound, Terazosin, to ensure a robust safety framework for your laboratory operations.
Hazard Assessment and Control: The Foundation of Safety
Destetrahydrofuranyl terazosin is identified as an irritant and is harmful if swallowed[1]. As a derivative of Terazosin, a potent pharmaceutical compound, it should be handled with the utmost care to avoid inhalation, and contact with skin and eyes[2][3][4]. The primary hazards associated with this class of compounds include potential cardiovascular effects, dizziness, and irritation[5][6].
A thorough risk assessment is the first step in establishing a safe handling protocol. This involves evaluating the quantity of the compound being used, the frequency of handling, and the specific procedures being performed. Engineering controls, such as fume hoods or ventilated balance enclosures, should be the primary line of defense to minimize exposure[5].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are critical for preventing direct contact with Destetrahydrofuranyl terazosin[7]. The following table outlines the recommended PPE for various laboratory tasks.
Task
Recommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder)
Disposable gown or lab coat, double-gloving (nitrile), safety glasses with side shields or chemical splash goggles, and a fit-tested N95 or higher respirator.
Solution Preparation and Handling
Disposable gown or lab coat, nitrile gloves, and safety glasses with side shields or chemical splash goggles.
Cell Culture and In Vitro Assays
Disposable gown or lab coat, nitrile gloves, and safety glasses.
Spill Cleanup
Chemical-resistant coveralls, double-gloving (nitrile), chemical splash goggles or a full-face shield, and a respirator with appropriate cartridges.
Rationale for PPE Selection:
Gloves: Nitrile gloves provide good chemical resistance and are a standard in pharmaceutical handling[8]. Double-gloving is recommended when handling the potent dry powder to provide an extra layer of protection against tears and contamination.
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes or aerosol generation[9].
Lab Coat/Gown: A disposable gown or a dedicated lab coat that is regularly laundered prevents contamination of personal clothing.
Respiratory Protection: When handling the dry powder form of a potent compound, there is a risk of aerosolization. A fit-tested N95 respirator or higher is crucial to prevent inhalation[2].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling Destetrahydrofuranyl terazosin.
Preparation: Don all required high-risk PPE. Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
Containment: Perform all manipulations within the ventilated enclosure. Use a disposable weighing paper or a tared container.
Handling: Use dedicated spatulas and tools. Handle the compound gently to avoid creating dust.
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials as hazardous waste.
3.2. Solution Preparation:
Preparation: Don standard PPE. Work within a chemical fume hood.
Dissolving: Add the solvent to the vessel containing the pre-weighed compound. Cap and mix gently until fully dissolved.
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Emergency Procedures: Spill and Exposure Management
4.1. Spill Cleanup:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
Don PPE: Wear appropriate spill cleanup PPE as outlined in the table above.
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
Cleanup: Carefully collect the spilled material and absorbent pads using tongs or a scoop. Place all contaminated materials into a labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.
Disposal: Dispose of all contaminated materials, including PPE, as hazardous pharmaceutical waste.
The following diagram outlines the spill cleanup workflow.
Caption: Step-by-step workflow for the safe cleanup of a Destetrahydrofuranyl terazosin spill.
4.2. Personnel Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[4]. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][4]. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][4].
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2][3].
Disposal Plan: Responsible Waste Management
All waste contaminated with Destetrahydrofuranyl terazosin must be treated as hazardous pharmaceutical waste. Improper disposal can lead to environmental contamination and poses a significant health risk[10][11][12].
5.1. Waste Segregation:
Solid Waste: Contaminated gloves, gowns, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain[12].
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
5.2. Final Disposal:
All hazardous pharmaceutical waste must be disposed of through a licensed chemical waste disposal company. High-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds[13][14]. Maintain records of all waste disposal for regulatory compliance[10].
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research with Destetrahydrofuranyl terazosin.
References
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). SFATEC. [Link]
Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. (n.d.). Triumvirate Environmental. [Link]
Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). MCF. [Link]
Nyagah, D. M., Njagi, A., & Nyaga, M. N. (2020, October 14). Pharmaceutical waste: overview, management and impact of improper disposal. Journal of Health and Medical Sciences. [Link]